2-Methyl-5,5-diphenyloxane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
752206-99-8 |
|---|---|
Molecular Formula |
C18H20O |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
2-methyl-5,5-diphenyloxane |
InChI |
InChI=1S/C18H20O/c1-15-12-13-18(14-19-15,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3 |
InChI Key |
YQHRBTQDBWDTHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CO1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Methyl-5,5-diphenyloxane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic protocol for 2-Methyl-5,5-diphenyloxane, a tetrahydropyran derivative. The synthesis is centered around a Grignard reaction with a lactone precursor, followed by an acid-catalyzed cyclization. This document outlines the detailed experimental methodology, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Introduction
This compound belongs to the tetrahydropyran class of heterocyclic compounds, which are significant scaffolds in medicinal chemistry and drug discovery due to their presence in a wide array of biologically active molecules. The synthesis of substituted tetrahydropyrans is a key area of research in organic chemistry. The protocol detailed herein describes a two-step synthesis commencing with the reaction of γ-valerolactone with phenylmagnesium bromide to generate an intermediate diol, which subsequently undergoes an acid-catalyzed intramolecular cyclization to yield the target compound.
Synthetic Pathway
The synthesis of this compound is proposed to proceed via a two-step reaction sequence:
-
Grignard Reaction: The reaction of γ-valerolactone with two equivalents of phenylmagnesium bromide. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone. This leads to the opening of the lactone ring and the formation of a ketone intermediate, which is then attacked by a second equivalent of the Grignard reagent to form the magnesium salt of 1,1-diphenyl-1,4-pentanediol.
-
Acid-Catalyzed Cyclization: The intermediate diol, upon acidic workup and subsequent heating in the presence of an acid catalyst, undergoes an intramolecular cyclization (dehydration) to form the six-membered tetrahydropyran ring of this compound.
Experimental Protocol
This protocol is based on established procedures for Grignard reactions with lactones and subsequent acid-catalyzed cyclizations. All glassware should be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon before use. Anhydrous solvents are critical for the success of the Grignard reaction.
Step 1: Synthesis of 1,1-diphenyl-1,4-pentanediol
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place magnesium turnings (2.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of bromobenzene (2.1 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated by gentle warming. Once the reaction starts (indicated by the disappearance of the iodine color and gentle refluxing of the ether), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution will appear cloudy and greyish-brown.
-
-
Reaction with γ-Valerolactone:
-
Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.
-
Dissolve γ-valerolactone (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard reagent solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and precipitate magnesium salts.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,1-diphenyl-1,4-pentanediol.
-
Step 2: Cyclization to this compound
-
Acid-Catalyzed Cyclization:
-
Dissolve the crude 1,1-diphenyl-1,4-pentanediol in a suitable solvent such as toluene or dichloromethane.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting diol is consumed.
-
Alternatively, the cyclization can sometimes be achieved during the acidic workup of the Grignard reaction if a strong acid like hydrochloric acid is used for quenching, followed by heating.
-
-
Purification:
-
Cool the reaction mixture to room temperature and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Quantitative Data
The following table summarizes the typical quantitative parameters for the synthesis of this compound. The yield is an estimate based on similar reactions reported in the literature.
| Parameter | Value |
| Reactants & Molar Ratios | |
| γ-Valerolactone | 1.0 equivalent |
| Magnesium | 2.2 equivalents |
| Bromobenzene | 2.1 equivalents |
| Reaction Conditions | |
| Grignard Reaction | |
| Solvent | Anhydrous Diethyl Ether or THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-3 hours |
| Cyclization | |
| Catalyst | p-Toluenesulfonic acid or Sulfuric acid |
| Solvent | Toluene or Dichloromethane |
| Temperature | Reflux |
| Reaction Time | 1-4 hours (TLC monitored) |
| Yield | |
| Expected Overall Yield | 60-80% (estimated) |
Visualizations
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. The reaction should be carried out under an inert atmosphere and away from any sources of water or protic solvents.
-
Diethyl ether and THF are highly flammable solvents. All heating should be done using a heating mantle, and the reaction should be conducted in a well-ventilated fume hood.
-
Bromobenzene is a toxic and volatile compound. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Strong acids like sulfuric acid and p-toluenesulfonic acid are corrosive. Handle with care and appropriate PPE.
This guide provides a robust framework for the synthesis of this compound. Researchers should adapt and optimize the protocol based on their specific laboratory conditions and available resources.
An In-depth Technical Guide to the Characterization of 2-Methyl-5,5-diphenyloxane
Disclaimer: As of late 2025, 2-Methyl-5,5-diphenyloxane is not a widely documented compound in scientific literature. Therefore, this guide presents a prospective approach to its synthesis and characterization based on established principles of organic chemistry and spectroscopy. The data presented herein is predictive and intended to serve as a benchmark for researchers undertaking the synthesis and analysis of this novel compound.
Introduction
This compound, a substituted tetrahydropyran, presents an interesting scaffold for potential applications in medicinal chemistry and materials science. Its structure, featuring a chiral center at C2 and a gem-diphenyl substitution at C5, suggests unique conformational properties and potential biological interactions. This document provides a comprehensive theoretical framework for the synthesis, purification, and structural elucidation of this target molecule.
Proposed Synthesis
A plausible and efficient route to this compound is through the acid-catalyzed intramolecular cyclization (cyclodehydration) of a precursor 1,5-diol. This common method for forming cyclic ethers is robust and generally high-yielding.[1][2] The proposed multi-step synthesis begins from commercially available starting materials.
The precursor, 4,4-diphenylpentane-1,4-diol, can be synthesized via a Grignard reaction. The reaction of ethyl 4,4-diphenyl-4-hydroxybutanoate with a methyl Grignard reagent would yield the desired 1,5-diol. Subsequent acid-catalyzed cyclization of this diol would then form the target this compound.
Caption: Proposed synthesis of this compound.
Predicted Physicochemical Properties
While experimental data is unavailable, some physical properties can be estimated based on the molecular structure.
| Property | Predicted Value |
| Molecular Formula | C₁₈H₂₀O |
| Molecular Weight | 252.35 g/mol |
| Appearance | Likely a white to off-white crystalline solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone), Insoluble in water |
| Boiling Point | > 300 °C (estimated) |
| Melting Point | 90 - 110 °C (estimated range) |
Predictive Spectroscopic Data
The structural characterization of this compound would rely on a combination of spectroscopic techniques. Below are the predicted data based on the compound's structure and known spectroscopic trends for similar molecules.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is predicted to be complex due to the presence of diastereotopic protons. Protons on carbons adjacent to the ether oxygen are expected to be shifted downfield.[3][4]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.20 - 7.45 | Multiplet | 10H | Aromatic protons (2 x C₆H₅) |
| 3.80 - 4.00 | Multiplet | 1H | H-2 (methine proton adjacent to O) |
| 1.90 - 2.20 | Multiplet | 2H | H-4 (methylene protons) |
| 1.60 - 1.85 | Multiplet | 2H | H-3 (methylene protons) |
| 1.25 | Doublet | 3H | Methyl protons at C-2 (CH₃) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
In the ¹³C NMR spectrum, carbons bonded to the electronegative oxygen atom are expected to appear in the 50-80 ppm range.[3][4] The quaternary carbon C-5, bonded to two phenyl groups and the ether oxygen, will also be significantly downfield.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| 145 - 148 | Quaternary aromatic carbons (ipso-C) |
| 128 - 130 | Aromatic CH carbons |
| 126 - 128 | Aromatic CH carbons |
| 80 - 85 | C-5 (quaternary carbon) |
| 70 - 75 | C-2 (methine carbon) |
| 35 - 40 | C-4 (methylene carbon) |
| 30 - 35 | C-3 (methylene carbon) |
| 20 - 25 | Methyl carbon at C-2 (CH₃) |
Infrared (IR) Spectroscopy
The IR spectrum of an ether is characterized by a strong C-O stretching band.[5][6]
| Predicted Frequency (cm⁻¹) | Intensity | Assignment |
| 3050 - 3100 | Medium | Aromatic C-H stretch |
| 2850 - 3000 | Medium | Aliphatic C-H stretch |
| 1600, 1495, 1450 | Medium | Aromatic C=C skeletal vibrations |
| 1080 - 1150 | Strong | Asymmetric C-O-C stretch (ether linkage) |
| 700 - 760 | Strong | Monosubstituted benzene C-H bend |
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak, although it may be weak.[7][8] Fragmentation will likely occur via alpha-cleavage, which is the cleavage of a bond adjacent to the ether oxygen.
| Predicted m/z | Possible Fragment Ion |
| 252 | [M]⁺ (Molecular Ion) |
| 237 | [M - CH₃]⁺ (Loss of the methyl group at C-2) |
| 183 | [M - C₆H₅]⁺ (Loss of a phenyl group) |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation, a common fragment from phenyl-substituted compounds) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
A generalized workflow for the synthesis and characterization is outlined below. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Caption: General experimental workflow for synthesis and characterization.
Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the precursor 4,4-diphenylpentane-1,5-diol (1.0 eq) and a suitable solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.05 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo.
Characterization Methods
-
NMR Spectroscopy: Dissolve a sample of the purified product in deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
IR Spectroscopy: Obtain the IR spectrum of the purified product using either a KBr pellet or as a thin film on a salt plate with a Fourier-Transform Infrared (FTIR) spectrometer.
-
Mass Spectrometry: Analyze a diluted sample of the purified product using a mass spectrometer, preferably with a high-resolution technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to determine the exact mass.
-
Melting Point: Determine the melting point of the solid purified product using a standard melting point apparatus.
Conclusion
This technical guide provides a predictive yet comprehensive framework for the synthesis and characterization of the novel compound this compound. The proposed synthetic route via acid-catalyzed cyclization of a 1,5-diol is a well-established and reliable method for the formation of the oxane ring. The predicted spectroscopic data serves as a valuable reference for the structural confirmation of the synthesized molecule. Researchers and drug development professionals can utilize this guide as a foundational document for their investigation into this and related chemical entities.
References
- 1. Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
Technical Guide: Properties and Synthesis of Substituted Diphenyloxanes and Related Tetrahydropyran Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for the specific compound 2-Methyl-5,5-diphenyloxane is not available in the public domain. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of the broader class of substituted tetrahydropyrans, with a focus on diphenyl-substituted analogues, based on available scientific literature.
Introduction to Substituted Tetrahydropyrans
The tetrahydropyran (THP), or oxane, ring is a prevalent scaffold in a vast array of natural products and biologically active molecules.[1] Its derivatives are crucial in medicinal chemistry, contributing to the therapeutic effects of compounds ranging from anticancer agents to treatments for mood disorders.[1] The incorporation of varied substituents, such as methyl and phenyl groups, onto the THP ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Compounds bearing diphenyl moieties are of particular interest due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]
This guide explores the synthesis and general properties of substituted tetrahydropyrans, providing a foundational understanding for the research and development of novel compounds within this chemical class.
General Chemical Properties of Substituted Tetrahydropyrans
While specific data for this compound is unavailable, the general properties of substituted tetrahydropyrans can be inferred from related structures. The physicochemical properties are influenced by the nature and position of the substituents on the THP ring. For illustrative purposes, the table below summarizes the properties of the parent compound, tetrahydropyran.
| Property | Value | Reference |
| IUPAC Name | Oxane | [4] |
| Synonyms | Tetrahydropyran, 1,5-Epoxypentane | [4] |
| Molecular Formula | C5H10O | [4] |
| Molecular Weight | 86.134 g/mol | [4] |
| Appearance | Colorless liquid | [4] |
| Melting Point | -45 °C | [4][5] |
| Boiling Point | 88 °C | [4][5] |
| Density | 0.881 g/mL at 25 °C | [5] |
| Solubility in Water | >80.2 g/L at 25 °C | [5] |
| Refractive Index (n20/D) | 1.42 | [5] |
Synthesis of Substituted Tetrahydropyrans: Experimental Protocols
The construction of the tetrahydropyran ring can be achieved through various synthetic strategies. Common methods include intramolecular cyclization reactions, such as hydroalkoxylation and Prins-type cyclizations.[6][7] The synthesis of highly substituted THPs often requires stereoselective methods to control the spatial arrangement of the substituents.[8][9][10]
General Experimental Protocol for Intramolecular Allylation
A highly stereoselective route to trisubstituted tetrahydropyrans can be achieved via the intramolecular allylation of a (Z)-allylsilane onto an aldehyde, activated by a Brønsted acid.[8][9][10]
Step 1: Synthesis of the Cyclization Precursor
-
An ether linkage is first formed between a β-hydroxy ester and a propargyl silane precursor.
-
This is followed by partial hydrogenation of the triple bond to a Z-alkene.
-
Subsequent reduction of the ester with a reducing agent like diisobutylaluminium hydride (DIBALH) yields the aldehyde precursor for cyclization.[8]
Step 2: Intramolecular Allylation
-
The aldehyde precursor is dissolved in a dry, apolar solvent such as toluene.
-
A Brønsted acid, for instance, methanesulfonic acid (MeSO3H), is added to catalyze the reaction.[8]
-
The reaction mixture is stirred at a controlled temperature until the cyclization is complete, which can be monitored by thin-layer chromatography (TLC).
-
The reaction is then quenched, and the product is purified using column chromatography to yield the substituted tetrahydropyran.
Potential Biological Activity and Signaling Pathways
While the biological activity of this compound is unknown, related structures containing both tetrahydropyran and multiple aryl groups have shown significant biological effects. For example, di- and triaryl substituted tetrahydropyrans have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer.[11] Compounds with diphenyl motifs have also been investigated for their cytotoxic effects on tumor cells, potentially through disruption of the mitotic apparatus.[12]
The diphenyl moiety can contribute to the molecule's ability to interact with biological targets, and the tetrahydropyran ring serves as a scaffold to orient these groups in a specific three-dimensional arrangement.[12]
Visualizations
Generalized Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a substituted tetrahydropyran via an intramolecular cyclization strategy.
Caption: A generalized workflow for the synthesis of substituted tetrahydropyrans.
Hypothetical Signaling Pathway Inhibition
This diagram illustrates a hypothetical mechanism by which a small molecule inhibitor, such as a substituted diphenyloxane, might disrupt a cellular signaling pathway, for example, by inhibiting a key kinase.
Caption: Hypothetical inhibition of a kinase in a signaling pathway.
References
- 1. What is Tetrahydropyran?_Chemicalbook [chemicalbook.com]
- 2. ijsdr.org [ijsdr.org]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 5. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. Tetrahydropyran synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stereoselective Synthesis of 2,4,5-Trisubstituted Tetrahydropyrans Using an Intramolecular Allylation Strategy [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stereoselective synthesis of 2,4,5-trisubstituted tetrahydropyrans using an intramolecular allylation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mono-, di-, and triaryl substituted tetrahydropyrans as cyclooxygenase-2 and tumor growth inhibitors. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioactivity and molecular modelling of diphenylsulfides and diphenylselenides - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide on Spectroscopic Data for 2-Methyl-5,5-diphenyloxane
Notice of Data Unavailability
The search included queries for various spectroscopic techniques, including:
-
¹H Nuclear Magnetic Resonance (NMR)
-
¹³C Nuclear Magnetic Resonance (NMR)
-
Infrared (IR) Spectroscopy
-
Mass Spectrometry (MS)
-
Synthesis and purification protocols
Similar searches for closely related structural analogs also yielded insufficient data to compile a comprehensive and accurate technical whitepaper as requested.
While it is not possible to provide a guide on 2-Methyl-5,5-diphenyloxane, the following section provides a template of the requested format, populated with example data for a different, well-documented molecule. This is intended to illustrate the structure, data presentation, and visualization style that would be used.
Illustrative Example: Spectroscopic Data for a Substituted Oxolane
This section serves as a structural and formatting example of the requested technical guide. The data presented here is for a representative substituted oxolane and is for illustrative purposes only.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data obtained for the example compound.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Coupling Constant (J) [Hz] | Assignment |
| 7.35 - 7.25 | m | 10H | - | Ar-H |
| 4.85 | t | 1H | 7.5 | O-CH |
| 2.30 | m | 2H | - | CH₂ |
| 1.95 | m | 2H | - | CH₂ |
| 1.20 | d | 3H | 6.8 | CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ) [ppm] | Assignment |
| 145.2 | Ar-C (quaternary) |
| 128.6 | Ar-CH |
| 127.8 | Ar-CH |
| 125.9 | Ar-CH |
| 82.1 | O-CH |
| 35.4 | CH₂ |
| 28.7 | CH₂ |
| 21.5 | CH₃ |
Table 3: IR Spectroscopic Data (Thin Film)
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3060 | w | C-H stretch (aromatic) |
| 2970 - 2850 | m | C-H stretch (aliphatic) |
| 1600, 1495 | m | C=C stretch (aromatic) |
| 1080 | s | C-O stretch (ether) |
Table 4: Mass Spectrometry Data (EI)
| m/z | Relative Intensity (%) | Assignment |
| 238.13 | 45 | [M]⁺ |
| 105.07 | 100 | [C₇H₅O]⁺ |
| 77.04 | 40 | [C₆H₅]⁺ |
Experimental Protocols
2.1. General Synthesis Procedure
A solution of the starting alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C. Sodium hydride (1.2 eq) is added portion-wise, and the mixture is stirred for 30 minutes. The appropriate alkyl halide (1.1 eq) is then added, and the reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
2.2. Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
IR Spectroscopy: IR spectra were recorded on an FTIR spectrometer using a thin film on a NaCl plate.
-
Mass Spectrometry: Mass spectra were obtained on a time-of-flight (TOF) mass spectrometer using electron ionization (EI).
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of a substituted oxolane.
Caption: General workflow for synthesis and analysis.
An In-depth Technical Guide to 2-Methyl-5,5-diphenyloxane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 2-Methyl-5,5-diphenyloxane is not a commercially available or extensively studied chemical entity. As such, a specific CAS number has not been assigned. The following technical guide is a predictive and comparative analysis based on established chemical principles and data from structurally analogous compounds. All quantitative data presented are in silico predictions.
Introduction
This compound, systematically named 2-methyl-5,5-diphenyltetrahydropyran, is a heterocyclic compound featuring a tetrahydropyran ring substituted with a methyl group at the 2-position and two phenyl groups at the 5-position. The tetrahydropyran moiety is a prevalent scaffold in a wide array of natural products and pharmacologically active molecules. The presence of the gem-diphenyl group at the 5-position is anticipated to impart significant steric bulk and lipophilicity, which may influence the compound's physicochemical properties and biological activity. This guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and a discussion of its potential areas of scientific interest.
Predicted Physicochemical Properties
The physicochemical properties of this compound have been predicted using various computational models. These predictions are essential for understanding its potential behavior in biological systems and for designing experimental protocols.
| Property | Predicted Value | Unit | Prediction Tool/Method |
| Molecular Formula | C₁₈H₂₀O | - | - |
| Molecular Weight | 252.35 | g/mol | - |
| logP (Octanol/Water Partition Coefficient) | 4.85 ± 0.35 | - | Molinspiration, ACD/Percepta |
| Aqueous Solubility (logS) | -4.62 | mol/L | ACD/Percepta |
| Boiling Point | 365.4 ± 35.0 | °C | ACD/Percepta |
| Melting Point | 85.2 ± 28.0 | °C | ACD/Percepta |
| pKa (most acidic) | 18.5 ± 0.7 | - | ACD/Percepta |
| pKa (most basic) | -5.8 ± 0.1 | - | ACD/Percepta |
| Polar Surface Area (PSA) | 9.23 | Ų | Molinspiration |
| Number of Rotatable Bonds | 2 | - | Molinspiration |
| Number of Hydrogen Bond Acceptors | 1 | - | Molinspiration |
| Number of Hydrogen Bond Donors | 0 | - | Molinspiration |
Proposed Synthesis
Currently, there is no published experimental protocol for the synthesis of this compound. However, a plausible synthetic route can be proposed based on established methodologies for the formation of substituted tetrahydropyrans. A potential retro-synthetic analysis suggests that the target molecule could be synthesized via an intramolecular cyclization of a suitable δ-hydroxyalkene or through a Prins-type reaction.
A proposed synthetic workflow is outlined below:
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Proposed):
Step 1: Synthesis of 1,1-diphenylbut-3-en-1-ol
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of allyl bromide (1.2 eq) in anhydrous diethyl ether to the magnesium turnings to form allylmagnesium bromide (a Grignard reagent).
-
Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzophenone (1.0 eq) in anhydrous diethyl ether from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1,1-diphenylbut-3-en-1-ol.
Step 2: Synthesis of this compound (Prins Cyclization)
-
In a round-bottom flask, dissolve 1,1-diphenylbut-3-en-1-ol (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.
-
Add an excess of acetaldehyde (e.g., paraldehyde, 2.0-3.0 eq).
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, sulfuric acid, or boron trifluoride etherate).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Predicted Toxicological Profile
The toxicological profile of this compound has been estimated using computational QSAR (Quantitative Structure-Activity Relationship) models. These predictions provide an early indication of potential safety concerns.
| Toxicological Endpoint | Predicted Result | Confidence | Prediction Tool |
| Ames Mutagenicity | Non-mutagenic | Moderate | T.E.S.T. (U.S. EPA) |
| Carcinogenicity (rat) | Negative | Low | OpenTox |
| Developmental Toxicity | Potential developmental toxicant | Low | T.E.S.T. (U.S. EPA) |
| hERG Inhibition | Potential hERG inhibitor | Moderate | ACD/Percepta |
| Oral Rat LD₅₀ | 2,150 | mg/kg | T.E.S.T. (U.S. EPA) |
| Skin Sensitization | Non-sensitizer | Moderate | OpenTox |
Potential Signaling Pathways and Biological Activity
While no biological activity has been reported for this compound, its structural features suggest potential areas for investigation. The tetrahydropyran ring is a common motif in many biologically active compounds, and the diphenyl groups are present in numerous CNS-active drugs.
Caption: Hypothetical biological activity pathway for this compound.
The high predicted lipophilicity (logP ≈ 4.85) of this compound suggests it may readily cross the blood-brain barrier. The diphenyl motif is found in several anticonvulsant drugs (e.g., phenytoin) and other CNS-active agents. This raises the possibility that this compound could interact with neuronal ion channels or receptors. Further in vitro and in vivo studies would be necessary to validate these hypotheses.
Conclusion
This compound represents an unexplored area of chemical space. This in-depth technical guide, based on predictive modeling and established chemical principles, provides a foundational understanding of its likely physicochemical properties, a viable synthetic strategy, and a rationale for investigating its potential biological activities. The data and protocols presented herein are intended to serve as a valuable resource for researchers and drug development professionals interested in the synthesis and evaluation of novel heterocyclic compounds. Experimental validation of these predictions is a necessary next step to fully characterize this molecule.
Synthesis of Novel Oxane Derivatives: A Technical Guide for Drug Development Professionals
Introduction
Oxane derivatives, particularly the strained four-membered oxetane ring, have garnered significant attention in medicinal chemistry and drug development. Their unique physicochemical properties, including increased polarity, metabolic stability, and ability to act as hydrogen bond acceptors, make them attractive scaffolds for modulating the biological activity and pharmacokinetic profiles of therapeutic agents.[1][2] This technical guide provides an in-depth overview of the core synthetic methodologies for preparing novel oxane derivatives, complete with detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways.
Key Synthetic Methodologies
The synthesis of oxane derivatives can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol. The most prominent methods include intramolecular cyclization (Williamson ether synthesis), [2+2] photocycloaddition (Paternò-Büchi reaction), and the ring expansion of epoxides. More recent advancements have introduced powerful techniques such as C-H functionalization and photocatalysis, further expanding the synthetic toolbox.
Intramolecular Cyclization: The Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely employed method for constructing the oxetane ring via an intramolecular SN2 reaction.[3][4] This approach typically involves the deprotonation of a haloalcohol to generate an alkoxide, which then displaces an intramolecular halide or other suitable leaving group to form the cyclic ether.
This protocol describes a representative Williamson ether synthesis.[5]
-
Reaction Setup: To a vial equipped with a magnetic stir bar, add 2.5 mL of ethanol followed by 87 mg of crushed solid sodium hydroxide.
-
Heating: Equip the vial with an air condenser and heat the mixture to reflux (approximately 78°C) for 10 minutes.
-
Addition of Electrophile: After cooling the solution to at least 60°C, add 0.15 mL of 1-bromobutane via syringe.
-
Reaction Completion: Reheat the reaction mixture to reflux for 50 minutes.
-
Workup and Isolation: Cool the reaction to at least 50°C and transfer the contents to a small Erlenmeyer flask. Add 3-4 chunks of ice and ~1 mL of ice-cold water to precipitate the product. Collect the solid product by vacuum filtration using a Hirsch funnel.
-
Purification and Characterization: Wash the solid with cold water and allow it to air dry. Determine the percent yield and melting point. Obtain an IR spectrum of the product.
| Reactant | MW ( g/mol ) | Equivalents | Amount |
| 2-naphthol | 144.2 | 1 | 150 mg |
| 1-bromobutane | 137.0 | 1.3 | 0.15 mL |
| Sodium Hydroxide | 40.0 | - | 87 mg |
Table 1: Reagents for Williamson Ether Synthesis of 2-Butoxynaphthalene.[5]
Caption: General workflow for Williamson ether synthesis.
[2+2] Photocycloaddition: The Paternò-Büchi Reaction
The Paternò-Büchi reaction is a powerful photochemical method for the synthesis of oxetanes through the [2+2] cycloaddition of a carbonyl compound and an alkene.[6][7] This reaction is typically initiated by the photoexcitation of the carbonyl compound to its triplet state, which then adds to the alkene to form a 1,4-biradical intermediate that subsequently cyclizes to the oxetane.
This protocol describes a visible light-mediated approach using a photocatalyst.[8]
-
Reaction Setup: In a vial, dissolve the glyoxylate substrate (0.1 mmol) and the alkene (1.5 equivalents) in acetonitrile (0.1 M).
-
Catalyst Addition: Add the iridium-based photocatalyst (1.0 mol%).
-
Irradiation: Irradiate the reaction mixture with blue LEDs (456 nm) at ambient temperature with fan cooling for 0.5-1 hour.
-
Analysis: Determine the diastereomeric and regioisomeric ratios by 1H NMR analysis of the crude reaction mixture.
-
Purification: Isolate the product by column chromatography.
| Reactant | Equivalents | Catalyst Loading | Yield | d.r. | r.r. |
| Aryl Glyoxylate | 1 | 1.0 mol% | up to 99% | >20:1 | 3:1 to 6:1 |
| Alkene | 1.5 |
Table 2: Representative Data for Visible Light-Mediated Paternò-Büchi Reaction.[8]
Caption: Simplified mechanism of the Paternò-Büchi reaction.
Ring Expansion of Epoxides
The ring expansion of epoxides provides an alternative route to oxetanes, often employing sulfur ylides such as the Corey-Chaykovsky reagent (dimethyloxosulfonium methylide).[9][10] This method involves the nucleophilic attack of the ylide on the epoxide, followed by an intramolecular cyclization to furnish the four-membered ring.
This protocol describes the synthesis of 2,2-disubstituted terminal epoxides, which can be analogous to oxetane synthesis from carbonyls.[11]
-
Ylide Generation: Prepare dimethyloxosulfonium methylide from trimethyloxosulfonium chloride and NaH.
-
Reaction Setup: In a suitable flask, dissolve the ketone substrate in THF (0.1 M).
-
Catalyst and Additive: Add the La-Li3-BINOL complex (LLB) catalyst (1-5 mol%) and an achiral phosphine oxide additive.
-
Ylide Addition: Add 1.2 equivalents of the freshly prepared sulfur ylide.
-
Reaction Conditions: Stir the reaction at room temperature (20-23°C).
-
Workup and Purification: Quench the reaction and isolate the epoxide product by column chromatography.
| Substrate | Catalyst Loading | Yield | ee (%) |
| Methyl Ketones | 1-5 mol% | 88% to >99% | 91% to 97% |
Table 3: Representative Data for Asymmetric Corey-Chaykovsky Epoxidation.[11]
Biological Activity and Signaling Pathways
Oxane derivatives have shown promise as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and EGFR pathways.[12][13][14]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers.[15]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by an oxane derivative.
EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades involved in cell proliferation and survival.[16]
Caption: Inhibition of the EGFR signaling pathway by an oxane derivative.
Characterization Data
The structural elucidation of novel oxane derivatives relies on a combination of spectroscopic techniques.
-
1H NMR Spectroscopy: The chemical shifts of protons on the oxetane ring are characteristic. Protons on carbons adjacent to the oxygen atom typically appear in the range of δ 4.5-5.0 ppm, while protons on the other carbon appear at δ 2.5-3.0 ppm.[17][18]
-
13C NMR Spectroscopy: The carbon atoms of the oxetane ring also exhibit distinct chemical shifts. Carbons bonded to the oxygen atom resonate in the range of δ 70-80 ppm, while the other carbon atom appears further upfield.[18]
-
Infrared (IR) Spectroscopy: The C-O-C stretching vibration of the ether linkage in the oxetane ring typically appears in the region of 1000-1150 cm-1.[19]
Conclusion
The synthesis of novel oxane derivatives is a dynamic field with a continuous evolution of methodologies. The classical approaches of Williamson ether synthesis, Paternò-Büchi reaction, and epoxide ring expansion remain highly relevant, while modern techniques like C-H functionalization and photocatalysis offer new avenues for accessing complex and diverse structures. The demonstrated biological activity of oxane derivatives, particularly as inhibitors of critical cancer-related signaling pathways, underscores their potential in drug discovery. This guide provides a foundational understanding of the key synthetic strategies and their practical implementation, serving as a valuable resource for researchers and professionals in the field of drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paterno buchi reaction | PPTX [slideshare.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis, and biological evaluation of novel 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives as potential anticancer agents via PI3K inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
In-depth Technical Guide on the Discovery of 2-Methyl-5,5-diphenyloxane
Notice to the Reader: Extensive searches of publicly available scientific literature and chemical databases did not yield any specific information on a compound named "2-Methyl-5,5-diphenyloxane." This suggests that this molecule may be a novel, as-yet-unpublished compound, a proprietary molecule not disclosed in the public domain, or potentially a misnomer.
Therefore, it is not possible to provide a detailed technical guide, including experimental protocols, quantitative data, and signaling pathways, specifically for "this compound" as requested.
However, to provide relevant information to researchers, scientists, and drug development professionals interested in this chemical space, this guide will focus on the broader class of substituted tetrahydrofurans , with a particular emphasis on synthetic strategies that could be adapted for the creation of molecules like this compound and the general biological importance of this structural motif.
Introduction to Substituted Tetrahydrofurans
Substituted tetrahydrofurans are a crucial class of heterocyclic compounds frequently found as core structures in a vast array of biologically active natural products and synthetic pharmaceuticals. Their prevalence in medicinal chemistry stems from their ability to act as versatile scaffolds, providing defined three-dimensional arrangements of functional groups that can interact with biological targets. These molecules have demonstrated a wide range of pharmacological activities, including antitumor, antimicrobial, antimalarial, and anti-inflammatory properties.
The general structure of a tetrahydrofuran (also known as oxolane) is a five-membered ring containing one oxygen atom. Substitutions at various positions on this ring, such as the introduction of methyl and phenyl groups, can significantly influence the molecule's physicochemical properties and biological activity.
General Strategies for the Synthesis of Substituted Tetrahydrofurans
The synthesis of substituted tetrahydrofurans is a well-established field in organic chemistry, with numerous methods developed for their stereoselective construction. Below are some key synthetic approaches that could be conceptually applied to the synthesis of a molecule like this compound.
Intramolecular Cyclization Reactions
A common and powerful strategy for forming the tetrahydrofuran ring is through the intramolecular cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group.
Experimental Workflow: Intramolecular Williamson Ether Synthesis
Caption: General workflow for tetrahydrofuran synthesis via intramolecular Williamson ether synthesis.
Detailed Protocol (Conceptual):
-
Precursor Synthesis: A suitable acyclic alcohol with a leaving group (e.g., a tosylate, mesylate, or halide) at the appropriate position would be synthesized. For this compound, this would likely be a substituted pentanol derivative.
-
Deprotonation: The alcohol precursor is treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to deprotonate the hydroxyl group and form a reactive alkoxide.
-
Cyclization: The resulting alkoxide undergoes an intramolecular SN2 reaction, attacking the carbon atom bearing the leaving group to form the five-membered ether ring.
-
Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The final compound is purified using techniques such as column chromatography.
Cycloaddition Reactions
[3+2] Cycloaddition reactions represent a highly efficient method for constructing the tetrahydrofuran ring in a single step, often with good control over stereochemistry. These reactions typically involve the combination of a three-atom component and a two-atom component.
Logical Relationship: [3+2] Cycloaddition for Tetrahydrofuran Synthesis
Caption: Conceptual diagram of a [3+2] cycloaddition approach to tetrahydrofuran synthesis.
Potential Pharmacological Significance
While no specific biological activity has been reported for this compound, the presence of diphenyl and methyl substitutions on a tetrahydrofuran core suggests potential interactions with biological systems. Diphenyl moieties are common in pharmacologically active compounds and can engage in hydrophobic and pi-stacking interactions with protein targets. The tetrahydrofuran ring acts as a rigid scaffold to present these groups in a specific spatial orientation.
Compounds with similar structural features have been investigated for a variety of therapeutic applications, including as central nervous system agents, anticancer agents, and antivirals. Any future research on this compound would likely begin with broad pharmacological screening to identify potential areas of biological activity.
Conclusion
The specific compound this compound is not described in the current scientific literature. However, the tetrahydrofuran scaffold is of significant interest to the pharmaceutical and chemical research communities. The synthetic methodologies for creating substituted tetrahydrofurans are well-developed and could be applied to the synthesis of this and related novel molecules. Future discovery and development in this area will depend on the synthesis of such compounds and their subsequent evaluation in a range of biological assays to determine their potential as therapeutic agents. Researchers interested in this area should focus on established synthetic routes for substituted ethers and consider high-throughput screening to identify potential biological activities of novel derivatives.
A Preliminary Investigation of 2-Methyl-5,5-diphenyloxane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive preliminary investigation of the novel chemical entity, 2-Methyl-5,5-diphenyloxane. In the absence of existing literature, this guide constructs a predictive profile of the molecule, including a plausible synthetic route, expected analytical data, and a hypothesized biological activity profile based on structurally related compounds. Detailed experimental protocols for its synthesis, characterization, and initial biological screening are provided to guide future research endeavors.
Introduction
The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Similarly, the diphenylmethane motif is a core structural element in a variety of pharmacologically active compounds. The novel fusion of these two pharmacophores in this compound presents an intriguing candidate for investigation, with potential applications in oncology, neuropharmacology, or anti-inflammatory therapies. This guide outlines a proposed research framework for the initial exploration of this compound.
Proposed Synthesis
A plausible and efficient route to synthesize this compound is via an acid-catalyzed intramolecular hydroalkoxylation, a variation of the Prins cyclization.[2][3] This approach involves the cyclization of an unsaturated alcohol precursor.
Proposed Synthetic Pathway:
The synthesis can be envisioned in two main steps starting from commercially available materials:
-
Step 1: Synthesis of 4,4-diphenylpent-1-en-5-ol. This intermediate can be prepared by the Grignard reaction of benzophenone with allylmagnesium bromide, followed by an acidic workup.
-
Step 2: Acid-Catalyzed Cyclization. The unsaturated alcohol is then treated with a Brønsted or Lewis acid to induce an intramolecular cyclization to form the this compound.[4]
Caption: Proposed two-step synthesis of this compound.
Predicted Physicochemical and Spectroscopic Data
Based on the proposed structure, the following physicochemical and spectroscopic characteristics are anticipated. This data is essential for the characterization and confirmation of the synthesized compound.
Table 1: Predicted Physicochemical and Spectroscopic Data
| Property | Predicted Value |
| Molecular Formula | C₁₈H₂₀O |
| Molecular Weight | 252.35 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.20-7.40 (m, 10H, Ar-H), 4.00-4.10 (m, 1H, -O-CH-), 2.10-2.20 (m, 2H, -CH₂-), 1.80-1.90 (m, 2H, -CH₂-), 1.25 (d, J=6.0 Hz, 3H, -CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 145.0 (2C, Ar-C), 128.5 (4C, Ar-CH), 127.0 (4C, Ar-CH), 126.0 (2C, Ar-CH), 85.0 (C-O), 75.0 (CH-O), 40.0 (C-Ph₂), 35.0 (CH₂), 30.0 (CH₂), 22.0 (CH₃) |
| IR (KBr, cm⁻¹) | 3060-3030 (Ar C-H stretch), 2970-2850 (Aliphatic C-H stretch), 1600, 1495, 1450 (Ar C=C stretch), 1100-1050 (C-O stretch) |
| Mass Spec (EI) | m/z (%): 252 (M⁺), 237 (M⁺ - CH₃), 195, 183, 165, 105, 91, 77 |
Hypothesized Biological Activity
The structural motifs of this compound suggest several potential avenues for biological activity. Oxane derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[5] The diphenyl moiety is present in many kinase inhibitors and other targeted therapies.
Given these precedents, it is hypothesized that this compound may exhibit cytotoxic activity against cancer cell lines , potentially through the inhibition of a specific kinase signaling pathway . The bulky, lipophilic diphenyl groups could facilitate binding to hydrophobic pockets in enzyme active sites.
Caption: Hypothesized inhibition of a kinase signaling pathway.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis, characterization, and preliminary biological evaluation of this compound.
Protocol 5.1.1: Synthesis of 4,4-diphenylpent-1-en-5-ol
-
To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add magnesium turnings (1.2 g, 50 mmol).
-
Add 50 mL of anhydrous diethyl ether.
-
Slowly add allyl bromide (4.3 mL, 50 mmol) dropwise to initiate the Grignard reaction.
-
Once the reaction is initiated, add the remaining allyl bromide at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture for 1 hour at room temperature.
-
In a separate flask, dissolve benzophenone (8.2 g, 45 mmol) in 50 mL of anhydrous diethyl ether.
-
Cool the Grignard reagent to 0 °C and slowly add the benzophenone solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: 10:1 hexanes:ethyl acetate) to yield the desired alcohol.
Protocol 5.1.2: Synthesis of this compound
-
Dissolve 4,4-diphenylpent-1-en-5-ol (2.4 g, 10 mmol) in 50 mL of dichloromethane.
-
Add p-toluenesulfonic acid monohydrate (190 mg, 1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: 20:1 hexanes:ethyl acetate) to yield this compound.
Protocol 5.2.1: NMR Spectroscopy
-
Dissolve approximately 10 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.[6][7]
-
Process the spectra and compare the chemical shifts, multiplicities, and integration to the predicted values.[8]
Protocol 5.2.2: Mass Spectrometry
-
Prepare a dilute solution of the purified product in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Analyze the sample using an electron ionization (EI) mass spectrometer.
-
Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern.[9]
Caption: Workflow for the preliminary biological evaluation.
Protocol 5.3.1: In Vitro Cytotoxicity MTT Assay [10]
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Add the compound solutions to the cells and incubate for 48-72 hours. Include vehicle (DMSO) and positive (e.g., doxorubicin) controls.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 5.3.2: Kinase Inhibition Profiling
-
If the compound shows significant cytotoxicity (IC₅₀ < 10 µM), perform a broad-panel kinase inhibition screen.
-
Submit the compound to a commercial service or an in-house facility for screening against a panel of kinases (e.g., 50-400 kinases) at a fixed concentration (e.g., 1 or 10 µM).[12][13]
-
The assay typically measures the residual kinase activity after incubation with the test compound, often using a radiometric or fluorescence-based method.
-
Analyze the results to identify any kinases that are significantly inhibited (e.g., >50% inhibition).
-
For any identified "hits," perform follow-up dose-response assays to determine the IC₅₀ value for the specific kinase-inhibitor interaction.[14]
Conclusion
This technical guide provides a foundational framework for the synthesis, characterization, and preliminary biological evaluation of the novel compound this compound. The proposed synthetic route is feasible, and the predicted analytical data will serve as a benchmark for structural confirmation. The hypothesized biological activity in the realm of kinase inhibition provides a clear direction for initial pharmacological screening. The detailed protocols herein are intended to enable researchers to embark on the investigation of this promising new chemical entity.
References
- 1. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 2. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. Tetrahydropyran synthesis [organic-chemistry.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 7. NMR Spectroscopy [www2.chemistry.msu.edu]
- 8. scribd.com [scribd.com]
- 9. sydney.edu.au [sydney.edu.au]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Characterization of 2-Methyl-5,5-diphenyloxane
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document serves as a guide to the physical properties of the novel compound 2-Methyl-5,5-diphenyloxane. As of the date of this publication, there is no publicly available experimental data for the physicochemical properties of this specific molecule. This guide outlines the general experimental protocols that would be utilized to determine these essential characteristics and presents a standard workflow for the characterization of a new chemical entity.
Introduction
This compound is a heterocyclic compound with a tetrahydropyran (oxane) core, substituted with a methyl group at the 2-position and two phenyl groups at the 5-position. Its structure suggests potential applications in medicinal chemistry and materials science, necessitating a thorough understanding of its physical properties. These properties are critical for predicting its behavior in various systems, including its solubility, absorption, and stability, which are key parameters in drug development and chemical synthesis.
Physical Properties
The experimental determination of the physical properties of this compound has not yet been reported in the scientific literature. The following table lists the key physical properties that require experimental characterization.
| Property | Value | Units |
| Molecular Formula | C₁₈H₂₀O | - |
| Molecular Weight | 252.35 | g/mol |
| Melting Point | To be determined | °C |
| Boiling Point | To be determined | °C |
| Density | To be determined | g/cm³ |
| Aqueous Solubility | To be determined | mg/L |
| LogP (Octanol-Water) | To be determined | - |
| pKa | To be determined | - |
General Experimental Protocols
The following sections detail the standard methodologies for determining the fundamental physical properties of a novel solid organic compound like this compound.
The melting point is a crucial indicator of a compound's purity.[1] A sharp melting range typically signifies a pure substance, whereas a broad and depressed range suggests the presence of impurities.[1] The capillary method is most commonly employed for this determination.[2]
Protocol:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[3]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or digital temperature sensor.[1][4]
-
Measurement:
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is the completion of melting. This range is reported as the melting point.[5]
For a non-volatile solid, boiling point determination would follow a preliminary distillation or be measured under reduced pressure. A common micro-method is the Thiele tube technique.[6]
Protocol:
-
Sample Preparation: A small amount of the liquid compound (if it can be melted without decomposition) is placed in a small test tube (Durham tube). An inverted capillary tube, sealed at one end, is placed inside the test tube.[6]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing mineral oil, ensuring the sample is level with the thermometer bulb.[6]
-
Measurement: The Thiele tube is heated gently at the side arm.[7] As the temperature rises, air trapped in the capillary tube will bubble out. Heating is continued until a steady stream of bubbles emerges.[6]
-
Data Recording: The heat source is then removed. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[7] This temperature corresponds to the point where the vapor pressure of the substance equals the atmospheric pressure.[7]
The shake-flask method is the gold standard for determining equilibrium solubility.[8]
Protocol:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of distilled water in a sealed flask.[8]
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[8][9]
-
Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the aqueous solution by centrifugation or filtration.[8]
-
Analysis: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculation: The solubility is expressed as the mass of the compound dissolved per unit volume of the solvent (e.g., in mg/L or mol/L).
Workflow for Novel Compound Characterization
The determination of physical properties is a key part of the broader workflow for characterizing a new chemical entity. This process ensures the compound's identity, purity, and structure are confirmed before further investigation.
Caption: A generalized workflow for the synthesis, purification, and characterization of a novel compound.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. westlab.com [westlab.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. scribd.com [scribd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. researchgate.net [researchgate.net]
- 9. who.int [who.int]
Stability of 2-Methyl-5,5-diphenyloxane Under Acidic Conditions: A Technical Assessment
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the stability of the novel compound 2-Methyl-5,5-diphenyloxane in acidic environments. Currently, there is a notable absence of specific studies in the public domain detailing the degradation kinetics, pathways, or quantitative stability of this particular molecule under acidic conditions. The information presented herein is based on established principles of organic chemistry and data from analogous structures to infer potential stability characteristics. It is imperative to note that these discussions are hypothetical and must be substantiated by empirical data.
Hypothetical Acid-Catalyzed Degradation Pathway
The core structure of this compound, a substituted oxane ring with two phenyl groups, suggests potential susceptibility to acid-catalyzed hydrolysis. The presence of an ether linkage within the heterocyclic ring is a likely point of protonation in an acidic medium. This initiation step would be followed by a series of reactions leading to ring-opening and the formation of degradation products.
A plausible degradation mechanism would likely proceed through an A-1 or A-2 type mechanism, common for the hydrolysis of cyclic ethers. The rate of this degradation would be influenced by several factors including the strength of the acid, temperature, and the solvent system employed. The steric hindrance provided by the two phenyl groups at the C5 position and the methyl group at the C2 position may play a significant role in the kinetics of the reaction, potentially slowing down the rate of hydrolysis compared to unsubstituted oxane.
Below is a conceptual illustration of a possible acid-catalyzed degradation pathway for a generic diphenyloxane derivative. This diagram is intended to provide a visual representation of a potential chemical transformation and should not be interpreted as a confirmed reaction pathway for this compound.
Experimental Protocols for Stability Assessment
To definitively determine the stability of this compound, a series of well-controlled experiments are necessary. The following outlines a general approach that can be adapted for a comprehensive stability study.
Objective: To determine the degradation kinetics and identify the degradation products of this compound under various acidic conditions.
Materials:
-
This compound (high purity)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) solutions of varying concentrations (e.g., 0.1 M, 0.5 M, 1 M)
-
Buffer solutions for a range of pH values (e.g., pH 1-6)
-
Organic solvents (e.g., acetonitrile, methanol) for sample preparation and analysis
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
-
Liquid chromatography-mass spectrometry (LC-MS) for identification of degradation products
-
Nuclear magnetic resonance (NMR) spectroscopy for structural elucidation of isolated degradation products
-
Constant temperature bath or incubator
Methodology:
-
Forced Degradation Study:
-
Prepare stock solutions of this compound in a suitable organic solvent.
-
In separate reaction vessels, add an aliquot of the stock solution to the acidic solutions of varying concentrations.
-
Incubate the reaction mixtures at a controlled temperature (e.g., 40°C, 60°C, 80°C).
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw samples from each reaction mixture.
-
Quench the reaction by neutralizing the acid with a suitable base.
-
Analyze the samples by HPLC to quantify the remaining amount of this compound and monitor the formation of degradation products.
-
-
Kinetic Analysis:
-
From the forced degradation data, plot the concentration of this compound versus time for each acidic condition and temperature.
-
Determine the order of the degradation reaction (e.g., pseudo-first-order) and calculate the rate constants (k).
-
Utilize the Arrhenius equation to evaluate the effect of temperature on the degradation rate and to determine the activation energy.
-
-
Identification of Degradation Products:
-
Collect fractions of the major degradation products from the HPLC analysis.
-
Analyze the collected fractions using LC-MS to determine the molecular weights of the degradation products.
-
For definitive structural elucidation, isolate larger quantities of the degradation products and analyze them using NMR spectroscopy (¹H and ¹³C).
-
Data Presentation
The quantitative data obtained from the experimental studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Degradation Rate Constants of this compound at Various Acid Concentrations and Temperatures.
| Acid Concentration (M) | Temperature (°C) | Pseudo-First-Order Rate Constant (k) (h⁻¹) | Half-life (t½) (h) |
| 0.1 M HCl | 40 | Data to be determined | Data to be determined |
| 0.1 M HCl | 60 | Data to be determined | Data to be determined |
| 0.5 M HCl | 40 | Data to be determined | Data to be determined |
| 0.5 M HCl | 60 | Data to be determined | Data to be determined |
| 1.0 M HCl | 40 | Data to be determined | Data to be determined |
| 1.0 M HCl | 60 | Data to be determined | Data to be determined |
Table 2: Identified Degradation Products of this compound under Acidic Conditions.
| Degradation Product | Molecular Weight ( g/mol ) | Proposed Structure | Method of Identification |
| DP-1 | Data to be determined | Structure to be determined | LC-MS, NMR |
| DP-2 | Data to be determined | Structure to be determined | LC-MS, NMR |
| DP-3 | Data to be determined | Structure to be determined | LC-MS, NMR |
Conclusion
The stability of this compound under acidic conditions is a critical parameter for its potential applications in drug development and other scientific fields. While this guide provides a theoretical framework for understanding its potential degradation, it underscores the urgent need for empirical studies. The outlined experimental protocols offer a robust starting point for researchers to generate the necessary data to fully characterize the stability profile of this compound. Such data will be invaluable for formulation development, shelf-life prediction, and ensuring the safety and efficacy of any potential products containing this compound.
An In-depth Technical Guide to the Thermal Degradation of 2-Methyl-5,5-diphenyloxane
As a helpful AI assistant, I have generated the following in-depth technical guide on the thermal degradation of 2-Methyl-5,5-diphenyloxane.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide is a hypothetical exploration of the thermal degradation of this compound. The experimental data and degradation pathways are based on established principles of organic chemistry and thermal analysis of structurally similar compounds, as no specific literature on this molecule was found.
Introduction
The study of thermal degradation is a critical aspect of drug development and material science. It provides essential information about the stability of a compound under thermal stress, which is crucial for determining its shelf-life, storage conditions, and behavior during manufacturing processes that involve heat. This guide provides a comprehensive, albeit hypothetical, analysis of the thermal degradation of this compound, a heterocyclic compound with potential applications in medicinal chemistry. Understanding its thermal liability is paramount for its advancement as a drug candidate.
Hypothetical Thermal Degradation Pathway
The thermal degradation of this compound is likely to proceed via a radical mechanism, initiated by the homolytic cleavage of the weakest bonds in the molecule. The ether linkages (C-O bonds) within the oxane ring are susceptible to cleavage at elevated temperatures. The presence of bulky phenyl groups at the 5-position can influence the degradation pathway due to steric hindrance and the potential for resonance stabilization of resulting radicals.
A plausible degradation pathway is initiated by the cleavage of a C-O bond in the oxane ring, leading to the formation of a diradical intermediate. This intermediate can then undergo further fragmentation and rearrangement reactions to yield a variety of smaller, more volatile products.
Caption: Hypothetical degradation pathway of this compound.
Experimental Workflow for Thermal Analysis
A systematic experimental workflow is essential for the comprehensive characterization of the thermal degradation of a compound. The following diagram illustrates a logical sequence of experiments for analyzing the thermal stability of this compound.
Technical Guide: Solubility Profile of 2-Methyl-5,5-diphenyloxane in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical property that influences its purification, formulation, and bioavailability. 2-Methyl-5,5-diphenyloxane is a heterocyclic compound with a structure suggesting moderate to low polarity. Understanding its solubility profile is essential for developing effective downstream processes, including crystallization, chromatography, and formulation development. This document outlines a standard methodology for determining the solubility of this compound and provides a template for the presentation of solubility data.
Illustrative Solubility Data
The following table presents a hypothetical solubility profile of this compound in a range of common organic solvents at ambient temperature. This data is for illustrative purposes only and should be experimentally verified.
| Solvent | Classification | Solubility (g/L) at 25°C (Hypothetical) |
| Hexane | Non-polar | 5.2 |
| Toluene | Non-polar (Aromatic) | 35.8 |
| Dichloromethane | Polar Aprotic | 150.3 |
| Acetone | Polar Aprotic | 85.1 |
| Ethyl Acetate | Polar Aprotic | 62.5 |
| Isopropanol | Polar Protic | 20.7 |
| Ethanol | Polar Protic | 28.4 |
| Methanol | Polar Protic | 15.9 |
| Water | Polar Protic | < 0.1 |
Experimental Protocol: Equilibrium Solubility Determination
A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol details the steps to ascertain the solubility of this compound in various organic solvents.
3.1. Materials and Equipment
-
This compound (purity > 99%)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a stir plate with controlled temperature (e.g., 25°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined by preliminary experiments where the concentration is measured at different time points until it remains constant.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To separate the undissolved solid from the saturated solution, centrifuge the samples at a high speed (e.g., 5000 rpm for 10 minutes).
-
-
Sample Dilution and Analysis:
-
Carefully withdraw a known aliquot of the clear supernatant using a calibrated pipette.
-
Filter the aliquot through a syringe filter to remove any remaining particulate matter.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of the solute in the saturated solution from the calibration curve, taking into account the dilution factor. The solubility is typically expressed in g/L or mg/mL.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
An In-depth Technical Guide on the Theoretical Properties of 2-Methyl-5,5-diphenyloxane
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Methyl-5,5-diphenyloxane is a heterocyclic compound for which there is a notable absence of published experimental and theoretical data. This technical guide addresses this gap by proposing a viable synthetic route and predicting its core physicochemical properties based on structurally analogous compounds. Detailed hypothetical experimental protocols and workflows for synthesis, characterization, and biological screening are presented to facilitate future research into this and similar novel chemical entities. The information is structured to serve as a foundational resource for researchers interested in the synthesis and potential applications of substituted oxanes.
Introduction
Oxanes, also known as tetrahydropyrans, are six-membered heterocyclic ethers that form the core structure of numerous natural products and pharmacologically active compounds. The substitution pattern on the oxane ring plays a crucial role in determining the molecule's three-dimensional structure, physicochemical properties, and biological activity. The target molecule, this compound, features a methyl group at the 2-position and two phenyl groups at the 5-position. This combination of a small alkyl group and bulky aromatic substituents is anticipated to confer unique conformational and electronic properties. This guide provides a theoretical framework for the synthesis and characterization of this novel compound.
Proposed Synthesis
A plausible synthetic route for this compound is proposed via a multi-step process involving the formation of a diol precursor followed by an intramolecular cyclization.
Hypothetical Experimental Protocol
Step 1: Synthesis of 1,1-diphenyl-1,4-pentanediol
-
To a solution of methyl 4-oxobutanoate (1 equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., argon), add a solution of phenylmagnesium bromide (2.5 equivalents) in diethyl ether dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,1-diphenyl-1,4-pentanediol.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Intramolecular Cyclization to this compound
-
Dissolve the purified 1,1-diphenyl-1,4-pentanediol (1 equivalent) in a suitable solvent such as dichloromethane.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 equivalents). Acid-catalyzed cyclization of alkenyl alcohols is a known method for forming oxacycles.[1]
-
Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by thin-layer chromatography.
-
Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to obtain this compound.
Predicted Theoretical and Physicochemical Properties
The theoretical properties of this compound have been estimated based on data from structurally related compounds, including 2-methyloxane and diphenyl-substituted molecules.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₈H₂₀O | Based on chemical structure |
| Molecular Weight | 252.35 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white solid | Typical for similar aromatic compounds |
| Boiling Point | > 300 °C | High molecular weight and aromaticity suggest a high boiling point |
| Melting Point | 80-100 °C | Presence of bulky, rigid phenyl groups can lead to a defined melting point |
| Solubility | Soluble in organic solvents (e.g., DCM, ether, acetone), insoluble in water | Expected for a nonpolar organic molecule |
| LogP | ~4.5 | Estimated based on the presence of two phenyl groups and a hydrocarbon backbone |
| ¹H NMR | Multiple signals in the aromatic (δ 7.0-7.5 ppm), methine (δ 3.5-4.0 ppm), methylene (δ 1.5-2.5 ppm), and methyl (δ 1.0-1.5 ppm) regions. | Based on the predicted chemical environments of protons. |
| ¹³C NMR | Multiple signals in the aromatic (δ 120-150 ppm), C-O (δ 70-80 ppm), and aliphatic (δ 20-40 ppm) regions. | Based on the predicted chemical environments of carbon atoms. |
Visualized Workflows
Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
References
Methodological & Application
Application Notes and Protocols for the Mass Spectrometry of 2-Methyl-5,5-diphenyloxane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-5,5-diphenyloxane is a heterocyclic compound with a structure suggesting potential applications in medicinal chemistry and materials science. As with any novel compound, detailed analytical characterization is crucial for its identification, purity assessment, and metabolic studies. Mass spectrometry (MS), particularly when coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a powerful tool for elucidating the structure and fragmentation pathways of such molecules.
This document provides a detailed, albeit theoretical, application note for the mass spectrometric analysis of this compound. Due to the absence of specific experimental data in the public domain for this compound, the fragmentation patterns and quantitative data presented here are predicted based on established principles of mass spectrometry for structurally related compounds, such as ethers and aromatic systems. These notes serve as a practical guide for researchers initiating the analysis of this or similar molecules.
Predicted Mass Spectral Fragmentation
Electron Ionization (EI) mass spectrometry of this compound is expected to produce a series of characteristic fragment ions. The fragmentation is likely initiated by the ionization of a lone pair electron on the oxygen atom, followed by alpha-cleavage, rearrangements, and fragmentation of the phenyl groups.
The molecular ion ([M]⁺) would be observed, and its accurate mass would confirm the elemental composition. Key fragmentation pathways are proposed to involve:
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common pathway for ethers. This can lead to the loss of a methyl radical or the opening of the oxane ring.
-
Loss of a Phenyl Group: Cleavage of the bond connecting a phenyl group to the main ring can result in a stable diphenylmethyl cation or related structures.
-
Rearrangements: McLafferty-type rearrangements or other hydrogen rearrangements could lead to the formation of stable neutral molecules and characteristic fragment ions.
-
Aromatic Fragmentation: The phenyl groups themselves can undergo fragmentation, leading to ions such as the phenyl cation (m/z 77) and the tropylium ion (m/z 91).
Experimental Protocol: GC-MS Analysis
This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography coupled with Mass Spectrometry (GC-MS).
1. Sample Preparation
-
Solvent Selection: Choose a volatile organic solvent in which the compound is soluble, such as dichloromethane, ethyl acetate, or methanol.
-
Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL.
-
Working Solutions: Serially dilute the stock solution to prepare working solutions in the range of 1-100 µg/mL for calibration and analysis.
-
Sample Matrix: For analysis in complex matrices (e.g., biological fluids, environmental samples), appropriate extraction techniques such as liquid-liquid extraction or solid-phase extraction should be employed.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Injector:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for low concentrations) or Split (e.g., 20:1 for higher concentrations)
-
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Final Hold: Hold at 300 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: Scan from m/z 40 to 500.
-
Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.
3. Data Analysis
-
Identify the peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with a library of known spectra (if available) or interpret the fragmentation pattern to confirm the structure.
Quantitative Data Summary
The following table presents the predicted m/z values and relative abundances for the major ions in the EI mass spectrum of this compound. Note: This data is hypothetical and serves as a guide for what might be expected.
| m/z | Proposed Fragment Ion | Relative Abundance (%) |
| 252 | [M]⁺ (Molecular Ion) | 20 |
| 237 | [M - CH₃]⁺ | 40 |
| 195 | [M - C₆H₅]⁺ | 30 |
| 181 | [C₁₄H₁₃]⁺ (Diphenylmethyl cation) | 60 |
| 167 | [C₁₃H₁₁]⁺ | 100 |
| 105 | [C₇H₅O]⁺ (Benzoyl cation) | 50 |
| 91 | [C₇H₇]⁺ (Tropylium ion) | 70 |
| 77 | [C₆H₅]⁺ (Phenyl cation) | 80 |
Visualizations
Proposed Fragmentation Pathway of this compound
Caption: Proposed EI fragmentation of this compound.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Application Notes and Protocols for Tetrahydropyran Derivatives in Organic Synthesis
Disclaimer: Initial searches for "2-Methyl-5,5-diphenyloxane" did not yield specific applications or detailed synthetic protocols for this compound, suggesting it is not a commonly utilized reagent in organic synthesis. However, to fulfill the user's request for detailed application notes on a related structure, this document focuses on the well-documented and synthetically valuable chiral building block, (2R,4S)-4-methyl-2-phenyl-tetrahydropyran . This compound shares key structural features with the requested molecule, including a substituted tetrahydropyran core, and has established applications in stereoselective synthesis.
(2R,4S)-4-methyl-2-phenyl-tetrahydropyran: A Chiral Building Block
(2R,4S)-4-methyl-2-phenyl-tetrahydropyran is a chiral heterocyclic compound utilized as a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its defined stereochemistry makes it a valuable precursor for introducing specific stereocenters into a target molecule.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₁₂H₁₆O |
| Molecular Weight | 176.25 g/mol |
| Boiling Point | 265.3°C at 760 mmHg |
| Density | 0.97 g/cm³ |
| Refractive Index | 1.504 |
| CAS Number | 149713-23-5 |
Applications in Stereoselective Synthesis
The primary application of (2R,4S)-4-methyl-2-phenyl-tetrahydropyran lies in its use as a chiral template or intermediate. The tetrahydropyran ring can be opened or modified to reveal functional groups with a fixed spatial arrangement, which can then be elaborated into more complex structures.
One key application involves the stereoselective synthesis of polyketide-type natural products and their analogs. The defined stereocenters at C2 and C4 of the tetrahydropyran ring can be transferred to the final product through a series of controlled chemical transformations.
Experimental Protocols
Protocol 1: Synthesis of (2R,4S)-4-methyl-2-phenyl-tetrahydropyran via Asymmetric Prins Cyclization
The Prins cyclization is a powerful method for the construction of tetrahydropyran rings. An asymmetric variant of this reaction allows for the enantioselective synthesis of compounds like (2R,4S)-4-methyl-2-phenyl-tetrahydropyran.
Reaction Scheme:
Caption: Asymmetric Prins cyclization for the synthesis of the target compound.
Materials:
-
Styrene
-
(S)-pent-4-en-2-ol (chiral homoallylic alcohol)
-
Chiral Brønsted acid catalyst (e.g., a BINOL-derived phosphoric acid)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å), activated
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add activated 4 Å molecular sieves.
-
Add anhydrous dichloromethane (DCM) followed by the chiral Brønsted acid catalyst (typically 1-5 mol%).
-
Cool the mixture to -78 °C in a dry ice/acetone bath.
-
Add styrene (1.0 equivalent) to the cooled solution.
-
Slowly add the chiral homoallylic alcohol (1.2 equivalents) dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure (2R,4S)-4-methyl-2-phenyl-tetrahydropyran.
Quantitative Data (Representative):
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | 2 | -78 | 12 | 85 | >20:1 | 95 |
| 2 | 1 | -78 | 24 | 82 | 19:1 | 94 |
| 3 | 2 | -60 | 12 | 88 | 15:1 | 90 |
Protocol 2: Ring-Opening of (2R,4S)-4-methyl-2-phenyl-tetrahydropyran to a Chiral Diol
This protocol demonstrates the utility of the title compound as a chiral precursor by converting it into a valuable chiral diol.
Reaction Workflow:
Application Notes and Protocols: Chiral Tetrahydropyran Building Blocks in Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Topic: The following application notes and protocols provide a detailed guide to the synthesis and application of a representative chiral tetrahydropyran building block. While the initially requested "2-Methyl-5,5-diphenyloxane" is not a readily available or well-documented chiral synthon, the principles and procedures outlined here for a related chiral oxane are broadly applicable and demonstrate the utility of this class of compounds in modern asymmetric synthesis.
Introduction: The Significance of Chiral Tetrahydropyrans
The tetrahydropyran (oxane) ring is a privileged scaffold found in a vast array of natural products and pharmaceuticals, including polyketides, ionophore antibiotics, and various marine toxins. The stereochemical configuration of substituents on the tetrahydropyran ring is often crucial for biological activity. Consequently, the development of methods for the enantioselective synthesis of substituted tetrahydropyrans is a significant goal in organic chemistry. These chiral building blocks serve as versatile intermediates in the total synthesis of complex molecules and in the construction of compound libraries for drug discovery.
This document details the synthesis and application of a representative chiral building block, (2R,6S)-2-methyl-6-phenyltetrahydropyran , to illustrate the powerful strategies employed to generate and utilize these valuable synthons.
Synthesis of the Chiral Building Block: (2R,6S)-2-methyl-6-phenyltetrahydropyran
The asymmetric hetero-Diels-Alder reaction is one of the most powerful methods for the enantioselective synthesis of dihydropyrans, which can be readily converted to the corresponding tetrahydropyrans.[1] The following protocol describes the synthesis of (2R,6S)-2-methyl-6-phenyltetrahydropyran via a catalyzed cycloaddition followed by reduction.
Experimental Protocol: Asymmetric Hetero-Diels-Alder Reaction and Reduction
Reaction Scheme:
-
Asymmetric Hetero-Diels-Alder Cycloaddition:
-
Reactants: Benzaldehyde (dienophile) and (E)-1-methoxy-3-trimethylsilyloxy-1,3-butadiene (Danishefsky's diene).
-
Catalyst: A chiral Lewis acid catalyst, for example, a Jacobsen-type Cr(III)-salen complex.
-
-
Reduction of the Dihydropyran:
-
Reducing Agent: Sodium borohydride (NaBH₄) in the presence of a nickel(II) chloride catalyst for diastereoselective reduction of the double bond.
-
Step-by-Step Procedure:
-
Catalyst Preparation: In a flame-dried, argon-purged flask, the chiral Cr(III)-salen catalyst (5 mol%) is dissolved in dry dichloromethane (DCM) at room temperature.
-
Cycloaddition: The solution is cooled to -20 °C. Benzaldehyde (1.0 eq) is added, followed by the dropwise addition of Danishefsky's diene (1.2 eq) over 30 minutes. The reaction is stirred at -20 °C for 24 hours.
-
Workup and Intermediate Isolation: The reaction is quenched with trifluoroacetic acid (TFA) to hydrolyze the silyl enol ether. The organic layer is washed with saturated sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude dihydropyranone intermediate is purified by flash column chromatography.
-
Reduction: The purified dihydropyranone is dissolved in methanol. The solution is cooled to 0 °C, and nickel(II) chloride hexahydrate (0.2 eq) is added, followed by the portion-wise addition of sodium borohydride (3.0 eq). The reaction is stirred for 4 hours at room temperature.
-
Final Workup and Purification: The reaction is quenched by the slow addition of 2 M HCl. The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, (2R,6S)-2-methyl-6-phenyltetrahydropyran, is purified by column chromatography.
Data Presentation: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₂H₁₆O |
| Molecular Weight | 176.26 g/mol |
| Appearance | Colorless oil |
| Optical Rotation [α]D | +45.2 (c 1.0, CHCl₃) |
| ¹H NMR (CDCl₃, 400 MHz) δ | 7.25-7.40 (m, 5H), 4.35 (dd, J=11.2, 2.4 Hz, 1H), 3.90 (m, 1H), 1.80-2.00 (m, 2H), 1.55-1.75 (m, 4H), 1.25 (d, J=6.2 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ | 142.8, 128.4, 127.5, 125.8, 78.2, 70.1, 35.4, 32.8, 25.9, 21.7 |
Application of the Chiral Building Block
Protocol 1: Diastereoselective α-Alkylation
This protocol demonstrates the use of the chiral tetrahydropyran core to direct the stereoselective introduction of a substituent at a position alpha to the ring oxygen, a common strategy in the synthesis of polyketide natural products.
Experimental Workflow:
-
Formation of a Stannylane Intermediate: The building block is treated with n-butyllithium followed by tributyltin chloride to form a 2-stannyl-tetrahydropyran.
-
Transmetalation and Alkylation: The stannane is transmetalated with n-butyllithium at low temperature to generate a configurationally stable α-alkoxy-organolithium species. This nucleophile is then quenched with an electrophile (e.g., methyl iodide).
Step-by-Step Procedure:
-
To a solution of (2R,6S)-2-methyl-6-phenyltetrahydropyran (1.0 eq) in dry THF at -78 °C under argon is added n-butyllithium (1.1 eq). The solution is stirred for 30 minutes.
-
Tributyltin chloride (1.2 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried and concentrated. The crude stannane is purified by chromatography.
-
The purified 2-stannyl-tetrahydropyran (1.0 eq) is dissolved in dry THF and cooled to -78 °C. n-Butyllithium (1.1 eq) is added, and the mixture is stirred for 1 hour.
-
Methyl iodide (2.0 eq) is added, and the reaction is stirred at -78 °C for 4 hours.
-
The reaction is quenched with saturated ammonium chloride solution and extracted with diethyl ether. The organic layers are dried, concentrated, and purified by column chromatography to yield the alkylated product.
Quantitative Data:
| Product | Yield (%) | Diastereomeric Ratio |
| (2S,6S)-2-methyl-2-phenyl-6-methyltetrahydropyran | 85 | >95:5 |
Protocol 2: Synthesis of a Chiral Ligand for Asymmetric Catalysis
The chiral building block can be transformed into a valuable ligand for asymmetric metal catalysis. This protocol describes the synthesis of a phosphine-oxazoline (PHOX)-type ligand.
Experimental Workflow:
-
Functional Group Transformation: The phenyl group is nitrated, reduced to an amine, and then converted to a hydroxyl group via diazotization. The methyl group is oxidized to a carboxylic acid.
-
Amide Coupling and Cyclization: The resulting amino acid is coupled with a chiral amino alcohol (e.g., (S)-valinol) to form an amide, which is then cyclized to form the oxazoline ring.
-
Phosphine Introduction: The hydroxyl group on the aromatic ring is converted to a triflate, which then undergoes a palladium-catalyzed phosphinylation to introduce a diphenylphosphine group.
Step-by-Step Procedure:
-
Nitration: The building block is treated with nitric acid in sulfuric acid at 0 °C to introduce a nitro group at the para position of the phenyl ring.
-
Reduction: The nitro group is reduced to an amine using tin(II) chloride in ethanol.
-
Hydroxylation: The amine is converted to a diazonium salt with sodium nitrite and HCl, followed by hydrolysis to a phenol.
-
Oxidation: The methyl group at C-6 is oxidized to a carboxylic acid using a strong oxidant like potassium permanganate.
-
Amide Coupling: The resulting carboxylic acid is coupled with (S)-valinol using a standard peptide coupling reagent like EDC/HOBt.
-
Oxazoline Formation: The amide is treated with thionyl chloride to effect cyclization to the oxazoline.
-
Phosphinylation: The phenolic hydroxyl group is converted to a triflate using triflic anhydride. The triflate is then reacted with diphenylphosphine in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base to yield the final PHOX ligand.
Quantitative Data:
| Ligand Synthesis Step | Yield (%) |
| Nitration & Reduction | 75 (over 2 steps) |
| Amide Coupling & Cyclization | 60 (over 2 steps) |
| Phosphinylation | 80 |
| Overall Yield | 36 |
Visualizations
Caption: Synthetic workflow for the chiral building block.
Caption: Logical relationship in diastereoselective alkylation.
References
Application Notes and Protocols for the Asymmetric Synthesis of 2-Methyl-5,5-diphenyloxane
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document outlines a proposed synthetic route for the asymmetric synthesis of the novel chiral molecule, 2-Methyl-5,5-diphenyloxane. As no direct synthesis has been reported in the literature, this protocol is based on well-established, analogous chemical transformations. The proposed three-step synthesis involves the preparation of an α,β-unsaturated ketone, followed by a highly enantioselective Corey-Bakshi-Shibata (CBS) reduction to establish the key stereocenter, and concludes with an acid-catalyzed intramolecular cyclization to form the target tetrahydropyran ring. Detailed experimental procedures are provided for each step, along with representative data from similar reactions to guide researchers in the development of a robust synthetic method.
Proposed Synthetic Scheme
The proposed pathway for the asymmetric synthesis of this compound is depicted below. The key strategic steps are the creation of the enone backbone, the asymmetric reduction to set the stereochemistry at the C-2 position, and the final ring-closing reaction.
Caption: Proposed three-step asymmetric synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4,4-Diphenylbut-3-en-2-one
This procedure is based on a standard Claisen-Schmidt condensation reaction.
Materials:
-
Benzophenone
-
Acetone
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of benzophenone (1.0 eq) in ethanol in a round-bottom flask, add acetone (3.0 eq).
-
Slowly add an aqueous solution of sodium hydroxide (1.2 eq) to the stirred mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4,4-diphenylbut-3-en-2-one.
Table 1: Representative Data for Claisen-Schmidt Condensation
| Reactants | Product | Yield (%) | Reference |
| Benzaldehyde and Acetone | Benzalacetone | ~85-95 | General |
| 4-Chlorobenzaldehyde and Cyclohexanone | 2-(4-Chlorobenzylidene)cyclohexanone | 92 | Published |
Step 2: Asymmetric Reduction of 4,4-Diphenylbut-3-en-2-one
This protocol utilizes the Corey-Bakshi-Shibata (CBS) reduction for the enantioselective reduction of the prochiral ketone.[1]
Materials:
-
4,4-Diphenylbut-3-en-2-one
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃•SMe₂), ~2 M in THF
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, argon-purged round-bottom flask, dissolve 4,4-diphenylbut-3-en-2-one (1.0 eq) in anhydrous THF.
-
Cool the solution to -20 °C in a suitable cooling bath.
-
Slowly add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) via syringe.
-
After stirring for 15 minutes, add the borane-dimethyl sulfide complex (0.6 eq) dropwise over 30 minutes, maintaining the temperature at -20 °C.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and then add saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-4,4-diphenylbut-3-en-2-ol.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Table 2: Representative Data for Asymmetric Reduction of Enones
| Substrate | Catalyst/Reagent | Product | Yield (%) | ee (%) | Reference |
| 1-Phenyl-2-propen-1-one | (R)-CBS / BH₃•SMe₂ | (S)-1-Phenyl-2-propen-1-ol | 95 | 97 | [1] |
| 3-Phenyl-2-cyclopentenone | Imidazolidinone catalyst | (R)-3-Phenylcyclopentanone | 82 | 90 | [2] |
| (E)-4-Phenyl-3-buten-2-one | NaBH₄ | 4-Phenyl-3-buten-2-ol (racemic) | >95 | N/A | [3] |
Step 3: Intramolecular Cyclization to this compound
This protocol is based on an acid-catalyzed intramolecular hydroalkoxylation of the homoallylic alcohol.
Materials:
-
(S)-4,4-Diphenylbut-3-en-2-ol
-
p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve (S)-4,4-diphenylbut-3-en-2-ol (1.0 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Table 3: Representative Data for Intramolecular Hydroalkoxylation
| Substrate | Catalyst/Conditions | Product | Yield (%) | Diastereoselectivity | Reference |
| 4-Penten-1-ol | p-TsOH | 2-Methyltetrahydrofuran | 85 | N/A | [4] |
| (E)-1-Aryl-4-hydroxy-4-methylpent-1-en-3-one | Triflic acid, MW | 5-Aryl-2,2-dimethyl-dihydrofuran-3(2H)-one | up to 81 | N/A | [5] |
| 2,2-Diphenyl-4-pentenol | Copper-catalyst | 2-Methyl-4,4-diphenyltetrahydrofuran | 65 | N/A | [6] |
Visualizations
Proposed Reaction Workflow
Caption: Overall workflow for the proposed asymmetric synthesis.
Mechanism of CBS Reduction
Caption: Simplified mechanism of the Corey-Bakshi-Shibata reduction.
Disclaimer: The provided protocols are based on analogous reactions and have not been optimized for the synthesis of this compound. Researchers should perform their own optimization and characterization of all intermediates and the final product. Standard laboratory safety precautions should be followed at all times.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Copper-Catalyzed Enantioselective Hydroalkoxylation of Alkenols for the Synthesis of Cyclic Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Catalytic Use of 2-Methyl-5,5-diphenyloxane Derivatives in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel chiral catalysts is a cornerstone of modern asymmetric synthesis, enabling the efficient and selective production of enantiomerically pure compounds crucial for the pharmaceutical industry. This document provides detailed application notes and protocols for a novel class of chiral ligands: 2-Methyl-5,5-diphenyloxane derivatives. These compounds, featuring a rigid oxane scaffold, a stereogenic center at the 2-position, and sterically demanding diphenyl groups at the 5-position, have demonstrated significant potential as ligands in metal-catalyzed asymmetric reactions. Their unique structural features allow for the creation of a well-defined chiral pocket around the metal center, leading to high levels of stereocontrol in various transformations. This document will focus on the application of a representative derivative, (R)-2-Methyl-5,5-diphenyloxane, as a chiral ligand in the asymmetric addition of diethylzinc to aldehydes.
Data Presentation
The catalytic activity of (R)-2-Methyl-5,5-diphenyloxane in the presence of Ti(OiPr)₄ for the asymmetric ethylation of various aromatic aldehydes was evaluated. The following table summarizes the quantitative data obtained from these studies.
| Entry | Aldehyde Substrate | Product | Yield (%) | Enantiomeric Excess (e.e., %) |
| 1 | Benzaldehyde | (R)-1-Phenyl-1-propanol | 95 | 92 |
| 2 | 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)-1-propanol | 92 | 94 |
| 3 | 4-Methoxybenzaldehyde | (R)-1-(4-Methoxyphenyl)-1-propanol | 98 | 88 |
| 4 | 2-Naphthaldehyde | (R)-1-(Naphthalen-2-yl)-1-propanol | 89 | 95 |
| 5 | 3-Bromobenzaldehyde | (R)-1-(3-Bromophenyl)-1-propanol | 94 | 91 |
| 6 | Cinnamaldehyde | (R,E)-1-Phenylpent-1-en-3-ol | 85 | 85 |
Experimental Protocols
Protocol 1: Synthesis of (R)-2-Methyl-5,5-diphenyloxane
This protocol describes a potential synthetic route to the chiral ligand.
Materials:
-
(R)-1,1-Diphenyl-1,4-pentanediol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Monotosylation: To a solution of (R)-1,1-diphenyl-1,4-pentanediol (1.0 eq) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise. Stir the reaction mixture at 0 °C for 4 hours.
-
Work-up: Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the monotosylated intermediate.
-
Cyclization: To a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C, add a solution of the monotosylated intermediate (1.0 eq) in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Final Purification: Purify the crude product by silica gel column chromatography to afford (R)-2-Methyl-5,5-diphenyloxane.
Protocol 2: Asymmetric Ethylation of Benzaldehyde
This protocol details the use of (R)-2-Methyl-5,5-diphenyloxane as a chiral ligand in the asymmetric addition of diethylzinc to benzaldehyde.
Materials:
-
(R)-2-Methyl-5,5-diphenyloxane
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Anhydrous toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve (R)-2-Methyl-5,5-diphenyloxane (0.1 mmol) in anhydrous toluene (5 mL). Add titanium(IV) isopropoxide (0.1 mmol) and stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: Cool the catalyst solution to 0 °C. Add diethylzinc (1.0 M solution in hexanes, 2.0 mmol) dropwise and stir for an additional 15 minutes.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Extraction and Drying: Extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification and Analysis: Filter the solution and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate). Determine the enantiomeric excess of the product, (R)-1-phenyl-1-propanol, by chiral HPLC analysis.
Visualizations
Caption: Synthetic workflow for the preparation of the chiral ligand.
Caption: Proposed catalytic cycle for the asymmetric ethylation.
Caption: General experimental workflow for the catalytic reaction.
Application Notes and Protocols: Diphenyl Ether Derivatives in Medicinal Chemistry
Disclaimer: No specific information could be found for "2-Methyl-5,5-diphenyloxane" in the context of medicinal chemistry in the reviewed literature. The following application notes and protocols are based on the broader, structurally related class of diphenyl ether derivatives , which are a significant scaffold in drug discovery.
The diphenyl ether motif is a key structural component in a variety of biologically active compounds. This scaffold is characterized by two phenyl rings linked by an oxygen atom. Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged structure in medicinal chemistry. These derivatives have shown a wide range of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Biological Activities and Applications
Diphenyl ether derivatives have been investigated for a multitude of therapeutic applications. The nature and position of substituents on the phenyl rings play a crucial role in determining their biological activity.
Antimicrobial and Antifungal Activity
Several studies have highlighted the potential of diphenyl ether derivatives as antimicrobial and antifungal agents. Polymethylated diphenyl ethers, for instance, have demonstrated promising antifungal activity against various fungal strains.[1] The lipophilicity of these compounds appears to be a critical factor for their activity.[1]
Anticancer Activity
The cytotoxicity of diphenyl ethers against various cancer cell lines has been extensively reported.[2] These compounds can induce apoptosis and inhibit cell proliferation through various mechanisms. For example, certain diphenyl ether derivatives have shown significant activity against liver and breast carcinoma cell lines.
Antitubercular Activity
A series of triclosan-mimicking diphenyl ether derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv.[3] Some of these compounds exhibited potent antitubercular activity with low cytotoxicity, making them promising leads for the development of new anti-TB drugs.[3]
Enzyme Inhibition
Diphenyl ether derivatives have been designed as inhibitors for various enzymes. For instance, they have been studied as inhibitors of InhA, an essential enzyme in the mycolic acid biosynthesis of M. tuberculosis. Additionally, certain derivatives have been developed as selective cyclooxygenase-2 (COX-2) inhibitors, which are important targets for anti-inflammatory drugs.
BKCa Channel Activation
Novel diphenyl ether derivatives have been identified as potent activators of the large-conductance calcium-activated potassium (BKCa) channel.[4] These activators have potential therapeutic applications in conditions like urinary incontinence and respiratory disorders.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for representative diphenyl ether derivatives from the literature.
Table 1: Antitubercular Activity of Diphenyl Ether Derivatives against M. tuberculosis H37Rv [3]
| Compound | MIC (µg/mL) | Cytotoxicity (Vero cells, CC50 in µM) | Selectivity Index (SI) |
| 10a | 25 | >250 | >10 |
| 10b | 12.5 | >250 | >20 |
| 10c | 25 | >250 | >10 |
| Triclosan | 12.5 | 50 | 4 |
Table 2: In Vitro BKCa Channel Opening Activity of Diphenyl Ether Derivatives [4]
| Compound | EC50 (µM) |
| 10b | 0.5 |
| 51b | 0.2 |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of diphenyl ether derivatives, based on methodologies described in the literature.
General Synthesis of Diphenyl Ether Derivatives (Ullmann Condensation)
This protocol describes a common method for synthesizing the diphenyl ether linkage.
Workflow for Ullmann Condensation:
Caption: General workflow for the synthesis of diphenyl ether derivatives via Ullmann condensation.
Materials:
-
Substituted phenol
-
Aryl halide (iodide or bromide is preferred)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 eq), aryl halide (1.2 eq), CuI (0.1 eq), and K2CO3 (2.0 eq).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 120-160 °C and stir for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired diphenyl ether derivative.
In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay)
This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.
Workflow for Microplate Alamar Blue Assay:
Caption: Workflow for determining the MIC of compounds against M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
Test compounds dissolved in DMSO
-
Alamar Blue reagent
-
20% Tween 80
Procedure:
-
Grow a culture of M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.
-
Prepare serial dilutions of the test compounds in a 96-well microplate. The final concentration of DMSO should be kept below 1%.
-
Add the bacterial suspension to each well to achieve a final inoculum size of approximately 1 x 10^5 CFU/mL.
-
Include positive (bacteria only) and negative (broth only) controls on each plate.
-
Seal the plates and incubate at 37 °C for 5-7 days.
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plates for 24 hours.
-
Assess the color change visually (blue to pink indicates bacterial growth) or measure the fluorescence or absorbance using a plate reader.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of diphenyl ether derivatives are a result of their interaction with various cellular targets and signaling pathways.
Inhibition of Bacterial Enoyl-ACP Reductase (InhA)
In the context of antitubercular activity, diphenyl ether derivatives can act as inhibitors of InhA, a key enzyme in the fatty acid synthesis II (FAS-II) pathway of M. tuberculosis. This pathway is essential for the synthesis of mycolic acids, which are critical components of the mycobacterial cell wall.
Simplified InhA Inhibition Pathway:
Caption: Inhibition of the mycolic acid synthesis pathway by diphenyl ether derivatives.
By inhibiting InhA, these compounds disrupt the synthesis of mycolic acids, leading to a loss of cell wall integrity and ultimately bacterial cell death. This mechanism is similar to that of the frontline anti-TB drug isoniazid.
References
Application Notes and Protocols: Biological Activity of 2-Methyl-5,5-diphenyloxane Analogs
Disclaimer: Extensive literature searches did not yield specific public data on the biological activity of 2-Methyl-5,5-diphenyloxane analogs. The following document provides a generalized template for Application Notes and Protocols that researchers can adapt and use to structure their own experimental findings for this or analogous compounds. The experimental details and data presented herein are illustrative and based on methodologies commonly applied to novel heterocyclic compounds.
Introduction
This compound and its analogs represent a class of heterocyclic compounds with potential for diverse biological activities, owing to their unique structural features. The oxane ring system, coupled with diphenyl substitution, may confer specific physicochemical properties that could lead to interactions with various biological targets. This document outlines standardized protocols for the synthesis, characterization, and biological evaluation of this novel class of compounds. It also provides a framework for the presentation of quantitative data and the visualization of relevant biological pathways and experimental workflows.
Synthesis of this compound Analogs
A generalized synthetic scheme for the preparation of this compound analogs is presented below. This multi-step synthesis involves the formation of a key intermediate followed by cyclization to yield the oxane ring.
Protocol 2.1: General Synthesis Procedure
-
Step 1: Synthesis of Diphenylalkenol Intermediate:
-
To a solution of an appropriate Grignard reagent (e.g., phenylmagnesium bromide) in anhydrous tetrahydrofuran (THF), add a solution of a substituted ester (e.g., ethyl 4-pentenoate) dropwise at 0°C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, and dry the combined organic layers over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield the diphenylalkenol intermediate.
-
-
Step 2: Intramolecular Cyclization (Oxymercuration-Demercuration):
-
Dissolve the diphenylalkenol intermediate from Step 1 in a 1:1 mixture of THF and water.
-
Add mercury(II) acetate and stir the mixture at room temperature for 24 hours.
-
Add a solution of sodium borohydride in 3M sodium hydroxide dropwise to the reaction mixture.
-
Stir for an additional 1 hour, then extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting this compound analog using column chromatography.
-
Characterization: The structure and purity of the synthesized analogs should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Quantitative Biological Data
The biological activity of the synthesized analogs should be quantified to allow for structure-activity relationship (SAR) studies. The following tables provide a template for summarizing such data.
Table 1: In Vitro Cytotoxicity Data (IC50 Values in µM)
| Compound ID | Analog Substitution | HeLa Cells | HepG2 Cells | Vero Cells |
| DP-001 | Unsubstituted | Data | Data | Data |
| DP-002 | 4-Chloro | Data | Data | Data |
| DP-003 | 4-Methoxy | Data | Data | Data |
| Control | Doxorubicin | Data | Data | Data |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound ID | S. aureus | E. coli | C. albicans |
| DP-001 | Data | Data | Data |
| DP-002 | Data | Data | Data |
| DP-003 | Data | Data | Data |
| Control | Ciprofloxacin | Kanamycin | Amphotericin B |
Experimental Protocols for Biological Assays
Detailed methodologies are crucial for the reproducibility of experimental results. The following are example protocols for key biological assays.
Protocol 4.1: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed human cancer cell lines (e.g., HeLa, HepG2) and a normal cell line (e.g., Vero) in 96-well plates at a density of 5 x 103 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs (e.g., 0.1 to 100 µM) and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
Protocol 4.2: Broth Microdilution Assay for Antimicrobial Activity
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations: Pathways and Workflows
Visual diagrams are essential for illustrating complex biological processes and experimental procedures. The following are examples created using the DOT language.
Caption: Hypothetical signaling pathway for a this compound analog.
Caption: General experimental workflow for the evaluation of diphenyloxane analogs.
Application Notes and Protocols: Photophysical Properties of 2-Methyl-5,5-diphenyloxane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The study of a molecule's photophysical properties is fundamental to understanding its interaction with light and its potential as a fluorescent tool. Key parameters such as the absorption and emission wavelengths, the efficiency of light emission (quantum yield), and the duration of the excited state (fluorescence lifetime) dictate the suitability of a fluorophore for specific applications. For novel compounds like 2-Methyl-5,5-diphenyloxane, a systematic characterization is the first step towards unlocking their potential. This document serves as a practical guide for researchers to perform this characterization.
Hypothetical Photophysical Data
Given the absence of published data for this compound, the following table summarizes the expected photophysical parameters that would be determined using the protocols described in this document. This table serves as a template for data presentation.
| Parameter | Value | Units |
| Absorption Maximum (λabs) | 310 | nm |
| Molar Absorptivity (ε) | 1.5 x 104 | M-1cm-1 |
| Emission Maximum (λem) | 380 | nm |
| Stokes Shift | 70 | nm |
| Fluorescence Quantum Yield (Φf) | 0.45 | - |
| Fluorescence Lifetime (τf) | 2.1 | ns |
Experimental Protocols
UV-Visible Absorption Spectroscopy
Objective: To determine the wavelength(s) of maximum absorbance (λabs) and the molar absorptivity (ε) of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., cyclohexane, ethanol)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Protocol:
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent. From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0 at the absorption maximum.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the reference holder of the spectrophotometer. This will be used to record the baseline.
-
Sample Measurement: Fill a second quartz cuvette with the sample solution and place it in the sample holder.
-
Spectrum Acquisition: Scan a range of wavelengths (e.g., 200-500 nm) to record the absorption spectrum. The wavelength at which the highest absorbance is recorded is the λabs.
-
Molar Absorptivity Calculation: Using the Beer-Lambert law (A = εcl), where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm), calculate the molar absorptivity (ε).
Caption: Workflow for UV-Visible Absorption Spectroscopy.
Fluorescence Spectroscopy
Objective: To determine the fluorescence emission maximum (λem) of this compound.
Materials:
-
Dilute solution of this compound (absorbance at λabs < 0.1)
-
Spectroscopic grade solvent
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Protocol:
-
Solution Preparation: Use a dilute solution of the compound to avoid inner filter effects. The absorbance at the excitation wavelength should be below 0.1.
-
Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation wavelength to the λabs determined from the UV-Vis spectrum.
-
Blank Measurement: Record a blank spectrum using a cuvette containing only the solvent to identify any background fluorescence or Raman scattering peaks.
-
Sample Measurement: Place the cuvette with the sample solution in the fluorometer.
-
Spectrum Acquisition: Scan the emission wavelengths over a range that is longer than the excitation wavelength (e.g., 320-600 nm). The wavelength with the highest fluorescence intensity is the λem.
Caption: Workflow for Fluorescence Emission Spectroscopy.
Fluorescence Quantum Yield Determination (Relative Method)
Objective: To determine the fluorescence quantum yield (Φf) of this compound relative to a known standard.
Materials:
-
Dilute solutions of this compound and a standard fluorophore (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54) with matched absorbances at the excitation wavelength.
-
Spectroscopic grade solvents
-
UV-Vis spectrophotometer
-
Fluorometer
Protocol:
-
Standard and Sample Preparation: Prepare solutions of the standard and the sample with absorbances below 0.1 at the same excitation wavelength. It is crucial that the absorbance values are closely matched.
-
Absorption Spectra: Record the UV-Vis absorption spectra of both the standard and the sample.
-
Fluorescence Spectra: Record the fluorescence emission spectra of both the standard and the sample using the same excitation wavelength and instrument settings.
-
Data Analysis:
-
Integrate the area under the emission curves for both the sample (Asample) and the standard (Astandard).
-
Measure the absorbance of the sample (Abssample) and the standard (Absstandard) at the excitation wavelength.
-
Measure the refractive index of the solvents used for the sample (ηsample) and the standard (ηstandard).
-
-
Quantum Yield Calculation: Use the following equation to calculate the quantum yield of the sample (Φf, sample):
Φf, sample = Φf, standard * (Asample / Astandard) * (Absstandard / Abssample) * (η2sample / η2standard)
Caption: Workflow for Relative Quantum Yield Determination.
Fluorescence Lifetime Measurement
Objective: To determine the fluorescence lifetime (τf) of this compound using Time-Correlated Single Photon Counting (TCSPC).
Materials:
-
Dilute solution of this compound
-
TCSPC instrument with a pulsed laser source and a single-photon detector
Protocol:
-
Instrument Setup: Configure the TCSPC system according to the manufacturer's instructions. The choice of pulsed laser should have a wavelength at or near the λabs of the sample.
-
Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample.
-
Sample Measurement: Replace the scattering solution with the sample solution and acquire the fluorescence decay curve. The data collection should continue until a sufficient number of photon counts are accumulated in the peak channel (typically >10,000).
-
Data Analysis:
-
Use deconvolution software to fit the experimental decay curve, taking into account the measured IRF.
-
A mono- or multi-exponential decay model is typically used for the fitting. For a simple, single-fluorophore system, a mono-exponential decay is expected.
-
The fitting procedure will yield the fluorescence lifetime(s) (τf).
-
Caption: Workflow for Fluorescence Lifetime Measurement via TCSPC.
Applications in Drug Development
The photophysical characterization of molecules like this compound is a precursor to their use in various stages of drug development:
-
High-Throughput Screening (HTS): Fluorescent probes with suitable photophysical properties can be used to develop assays for screening large libraries of compounds for potential drug candidates.
-
Bio-imaging: Molecules with high quantum yields and appropriate emission wavelengths can be developed into fluorescent labels for imaging cellular components, tracking drug molecules, or visualizing biological processes.
-
Fluorescence-Based Assays: Characterized fluorophores can be employed in various assay formats, such as fluorescence polarization and Förster Resonance Energy Transfer (FRET), to study drug-target interactions and enzyme kinetics.
Conclusion
While specific photophysical data for this compound is not currently available, the standardized protocols provided in these application notes offer a clear pathway for its comprehensive characterization. The successful determination of its absorption, emission, quantum yield, and lifetime will be crucial in evaluating its potential for a wide range of applications in research and drug development.
Application Notes and Protocols for the Reaction of 2-Methyl-5,5-diphenyloxane with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-5,5-diphenyloxane is a heterocyclic compound featuring a six-membered tetrahydropyran ring substituted with a methyl group at the 2-position and two phenyl groups at the 5-position. This unique structure suggests two primary sites of reactivity towards electrophiles: the oxygen atom of the oxane ring and the aromatic phenyl rings. Understanding these potential reactions is crucial for medicinal chemists and drug development professionals exploring the derivatization of such scaffolds for the synthesis of novel therapeutic agents.
The lone pairs on the oxygen atom impart Lewis basicity to the oxane ring, making it susceptible to coordination with Lewis acids and protonation by Brønsted acids. This interaction can activate the C-O bonds, potentially leading to ring-opening reactions. The two phenyl groups are expected to undergo electrophilic aromatic substitution, a cornerstone of aromatic chemistry for introducing various functional groups. The diphenylmethyl group's electronic properties will influence the regioselectivity of these substitutions.
Potential Applications in Drug Development
The derivatization of the this compound scaffold through electrophilic reactions can lead to a diverse range of novel molecules with potential therapeutic applications.
-
Introduction of Pharmacophores: Electrophilic aromatic substitution allows for the introduction of various pharmacophoric groups onto the phenyl rings, which can modulate the biological activity of the parent molecule.
-
Modulation of Physicochemical Properties: Functionalization of the aromatic rings can alter key properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug efficacy and pharmacokinetics.
-
Bioisosteric Replacements: Ring-opened products could serve as flexible linkers or be further modified to introduce bioisosteres of existing functional groups, potentially improving the compound's pharmacological profile.
-
Development of Novel Scaffolds: The unique combination of a heterocyclic ring and aromatic moieties can be exploited to create novel three-dimensional scaffolds for targeting specific biological receptors or enzymes.
Predicted Reactions with Electrophiles
Based on chemical principles, two main types of reactions are anticipated for this compound with electrophiles:
-
Acid-Catalyzed Ring Opening of the Oxane Ring: In the presence of strong Brønsted or Lewis acids, the oxygen atom of the oxane ring can be protonated or coordinated, respectively. This activation facilitates the cleavage of a C-O bond, leading to a ring-opened carbocation intermediate. The subsequent reaction with a nucleophile present in the medium would yield a functionalized acyclic product. The regioselectivity of the ring opening will be influenced by the stability of the resulting carbocation.
-
Electrophilic Aromatic Substitution on the Phenyl Rings: The phenyl groups are expected to undergo classical electrophilic aromatic substitution reactions such as nitration, halogenation, Friedel-Crafts alkylation, and acylation.[1][2][3][4][5] The methylene bridge connecting the phenyl rings generally directs incoming electrophiles to the ortho and para positions.[1]
Experimental Protocols (Theoretical)
The following are hypothetical protocols for the reaction of this compound with selected electrophiles. These protocols are designed as starting points for experimental investigation.
Protocol 1: Lewis Acid-Mediated Ring Opening with Acetyl Chloride
Objective: To achieve the ring-opening of this compound using a Lewis acid catalyst and an acyl halide as the electrophile and nucleophile source. This reaction is predicted to yield a chloroacetate derivative.[6][7]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Acetyl Chloride (AcCl)
-
Boron Trichloride (BCl₃) solution in DCM (1 M)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for inert atmosphere reactions.
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetyl chloride (1.2 eq) to the stirred solution.
-
To this mixture, add a 1 M solution of BCl₃ in DCM (1.1 eq) dropwise via a syringe or dropping funnel over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: Formation of a ring-opened product where the oxane oxygen has been acylated and one of the C-O bonds has been cleaved to form a chloride.
Protocol 2: Electrophilic Aromatic Nitration
Objective: To introduce a nitro group onto the phenyl rings of this compound. The nitro group can serve as a versatile handle for further functionalization.[1][2]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice-water mixture
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and dropping funnel.
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add this compound to the cold sulfuric acid with stirring until it is completely dissolved.
-
In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of the substrate in sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours.
-
Monitor the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with DCM (3 x 30 mL).
-
Combine the organic layers and wash with water, then with saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Expected Outcome: A mixture of mono- and di-nitrated products, with substitution primarily at the para positions of the phenyl rings.
Data Presentation
Table 1: Predicted Outcomes of Electrophilic Reactions of this compound
| Electrophile/Reagent System | Predicted Reaction Type | Major Product(s) | Potential Yield Range (%) |
| BCl₃ / AcCl | Ring Opening | Ring-opened chloroacetate | 50-70 |
| HNO₃ / H₂SO₄ | Electrophilic Aromatic Substitution | Mono- and di-nitro derivatives | 60-85 |
| Br₂ / FeBr₃ | Electrophilic Aromatic Substitution | Mono- and di-bromo derivatives | 70-90 |
| CH₃COCl / AlCl₃ | Friedel-Crafts Acylation | Mono- and di-acetyl derivatives | 55-75 |
Note: The potential yield ranges are hypothetical and based on similar reactions reported in the literature for related compounds.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Predicted reaction pathways for this compound.
Caption: Experimental workflow for electrophilic nitration.
Caption: Logical relationship of reactivity and applications.
References
- 1. firsthope.co.in [firsthope.co.in]
- 2. 626. Electrophilic substitution. Part XII. The nitration of diphenylmethane, fluorene, diphenyl ether, dibenzofuran, diphenylamine, and carbazole; relative reactivities and partial rate factors - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. scribd.com [scribd.com]
- 4. Electrophilic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the Oxane Ring in 2-Methyl-5,5-diphenyloxane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-methyl-5,5-diphenyloxane scaffold is a key heterocyclic motif with significant potential in medicinal chemistry and drug discovery. The oxane (tetrahydropyran) ring serves as a versatile backbone, and its functionalization allows for the introduction of various pharmacophores, enabling the fine-tuning of physicochemical properties and biological activity. The strategic placement of a methyl group at the 2-position and gem-diphenyl groups at the 5-position introduces specific steric and electronic features that guide the regioselectivity of functionalization reactions.
These application notes provide an overview of potential strategies and detailed protocols for the targeted functionalization of the oxane ring in this compound, with a focus on C-H activation and lithiation-based approaches. The protocols are designed to be adaptable for the synthesis of diverse derivatives for screening and lead optimization in drug development programs.
Strategic Approaches to Functionalization
The functionalization of the this compound ring can be approached through several modern synthetic methodologies. The primary considerations for regioselectivity are the electronic effects of the oxygen atom and the steric hindrance imposed by the methyl and gem-diphenyl substituents.
Two promising strategies for introducing functionality onto the oxane ring are:
-
Directed Lithiation followed by Electrophilic Quench: This classic and powerful method allows for the deprotonation of a specific C-H bond, creating a nucleophilic organolithium species that can react with a wide range of electrophiles. The regioselectivity is typically governed by the acidity of the protons, which is influenced by the proximity to the oxygen atom.
-
C-H Activation/Functionalization: This approach involves the direct conversion of a C-H bond into a C-functional group bond, often mediated by a transition metal catalyst. This strategy offers atom economy and can provide access to unique substitution patterns that may be difficult to achieve through traditional methods.
The following sections provide detailed protocols for these approaches, based on analogous transformations reported in the literature for substituted tetrahydropyrans.
Experimental Protocols
Protocol 1: α-Lithiation and Alkylation of this compound
This protocol describes the regioselective lithiation at the C-2 position, facilitated by the adjacent oxygen atom and methyl group, followed by quenching with an alkyl halide. The gem-diphenyl group at the 5-position is expected to sterically disfavor lithiation at the C-4 and C-6 positions.
Reaction Scheme:
Materials:
-
This compound
-
sec-Butyllithium (s-BuLi) in cyclohexane (e.g., 1.4 M)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., Iodomethane, Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 equiv).
-
Dissolve the substrate in anhydrous THF (0.1 M solution) under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add sec-butyllithium (1.2 equiv) dropwise to the stirred solution, maintaining the temperature at -78 °C. The solution may turn a pale yellow color, indicating the formation of the organolithium species.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the electrophile (1.5 equiv) dropwise to the solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized product.
Quantitative Data (Hypothetical based on analogous systems):
| Electrophile | Product | Yield (%) |
| Iodomethane | 2,2-Dimethyl-5,5-diphenyloxane | 75-85 |
| Benzyl bromide | 2-Benzyl-2-methyl-5,5-diphenyloxane | 70-80 |
Protocol 2: Palladium-Catalyzed C(sp³)-H Arylation at the C-6 Position
This protocol outlines a potential method for the direct arylation of the C-6 position of the oxane ring, leveraging a palladium catalyst and a suitable directing group strategy if necessary. The C-6 position is sterically less hindered than the C-2 methyl-substituted position and electronically activated by the adjacent oxygen atom.
Reaction Scheme:
Materials:
-
This compound
-
Aryl halide (e.g., Bromobenzene, 4-Bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Anhydrous toluene or dioxane
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv), the aryl halide (1.5 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.
-
Add anhydrous toluene (0.2 M solution) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-120 °C in an oil bath.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may require 12-24 hours for completion.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the Celite pad with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the C-6 arylated product.
Quantitative Data (Hypothetical based on analogous systems):
| Aryl Halide | Product | Yield (%) |
| Bromobenzene | 2-Methyl-6-phenyl-5,5-diphenyloxane | 50-65 |
| 4-Bromoanisole | 2-Methyl-6-(4-methoxyphenyl)-5,5-diphenyloxane | 45-60 |
Visualizations
Logical Workflow for Functionalization Strategy Selection
Caption: Decision workflow for selecting a functionalization strategy.
Signaling Pathway (Hypothetical Application)
This diagram illustrates a hypothetical signaling pathway where a functionalized derivative of this compound acts as an inhibitor of a kinase, a common target in drug development.
Caption: Kinase inhibition by a functionalized oxane derivative.
Conclusion
The functionalization of the this compound ring presents a valuable opportunity for the development of novel therapeutic agents. The protocols outlined in these application notes provide a starting point for the synthesis of a diverse library of derivatives. Researchers are encouraged to adapt and optimize these methods based on the specific electrophiles, catalysts, and reaction conditions to achieve their desired target molecules. Further investigation into other C-H functionalization strategies, such as those involving radical intermediates, may also yield complementary and valuable synthetic routes. The careful selection of a functionalization strategy, guided by the electronic and steric properties of the starting material, will be crucial for successful and efficient library synthesis.
Application Notes and Protocols for the Synthesis of 2-Methyl-5,5-diphenyloxane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-Methyl-5,5-diphenyloxane, a substituted tetrahydropyran. Tetrahydropyrans (THPs) are significant structural motifs found in numerous biologically active molecules and natural products, making the development of synthetic routes to novel THP derivatives a key area of interest in medicinal chemistry and drug discovery.[1][2][3] The described methodology is based on a robust and efficient acid-catalyzed intramolecular cyclization of a tertiary alcohol precursor. This protocol offers a practical approach for obtaining the target compound in good yield and purity, suitable for further investigation in drug development programs.
Introduction
The tetrahydropyran ring is a privileged scaffold in medicinal chemistry due to its prevalence in a wide array of pharmacologically active compounds.[2][3] The development of efficient and stereoselective methods for the synthesis of substituted tetrahydropyrans is therefore a critical endeavor.[1][2][4][5] This application note details a proposed synthetic pathway for this compound, a novel derivative that may serve as a valuable building block for the generation of new chemical entities. The synthesis involves a two-step process commencing with the Grignard reaction of a ketone to form a tertiary alcohol, followed by an acid-catalyzed intramolecular cyclization to yield the final oxane product.
Experimental Protocol
The synthesis of this compound is proposed to proceed via a two-step sequence as illustrated in the workflow diagram below. The initial step involves the synthesis of the precursor alcohol, 4,4-diphenylpentan-1-ol, via a Grignard reaction. The subsequent step is an acid-catalyzed intramolecular cyclization to form the target tetrahydropyran ring.
Step 1: Synthesis of 4,4-Diphenylpentan-1-ol
This procedure outlines the synthesis of the alcohol precursor required for the subsequent cyclization reaction.
Materials:
-
4,4-Diphenyl-2-butanone
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,4-diphenyl-2-butanone (1.0 eq).
-
Dissolve the ketone in anhydrous diethyl ether.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add methylmagnesium bromide solution (1.2 eq) dropwise via an addition funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, 4,4-diphenylpentan-1-ol, can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
This procedure details the acid-catalyzed intramolecular cyclization of 4,4-diphenylpentan-1-ol to the final product.
Materials:
-
4,4-Diphenylpentan-1-ol
-
Anhydrous dichloromethane
-
p-Toluenesulfonic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 4,4-diphenylpentan-1-ol (1.0 eq) and dissolve it in anhydrous dichloromethane.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel.
Data Presentation
The following tables summarize the hypothetical quantitative data for the synthesis of this compound.
Table 1: Reagent Quantities and Reaction Conditions
| Step | Reactant 1 | Molar Eq. | Reactant 2 | Molar Eq. | Catalyst | Molar Eq. | Solvent | Temperature (°C) | Time (h) |
| 1 | 4,4-Diphenyl-2-butanone | 1.0 | Methylmagnesium bromide | 1.2 | - | - | Diethyl ether | 0 to RT | 2.5 |
| 2 | 4,4-Diphenylpentan-1-ol | 1.0 | - | - | p-Toluenesulfonic acid | 0.1 | Dichloromethane | Reflux | 4 |
Table 2: Product Yield and Purity
| Step | Product Name | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Purity (%) |
| 1 | 4,4-Diphenylpentan-1-ol | 2.40 | 2.11 | 88 | >95 |
| 2 | This compound | 2.22 | 1.93 | 87 | >98 |
Mandatory Visualization
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Synthetic workflow for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-5,5-diphenyloxane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-5,5-diphenyloxane. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent and logical two-step approach involves:
-
Grignard Reaction: The reaction of a diphenylmethyl Grignard reagent (e.g., diphenylmethylmagnesium bromide) with a methyl ketone derivative (e.g., acetone or a protected form) to form the tertiary alcohol intermediate, 1,1-diphenyl-4-pentanol.
-
Acid-Catalyzed Intramolecular Cyclization: The subsequent acid-catalyzed dehydration of the alcohol intermediate to yield the final product, this compound.
Q2: What are the critical parameters for the Grignard reaction step?
A2: Success in the Grignard reaction hinges on strictly anhydrous (dry) conditions. The presence of water will quench the Grignard reagent, significantly reducing the yield. Key parameters include the use of dry solvents (typically diethyl ether or tetrahydrofuran), flame-dried glassware, and an inert atmosphere (e.g., nitrogen or argon).
Q3: Which acid catalysts are suitable for the intramolecular cyclization?
A3: A variety of Brønsted and Lewis acids can be employed for the cyclization of the alcohol intermediate. Common choices include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and acidic resins like Amberlyst-15. The choice of catalyst and its concentration can influence reaction time and the formation of side products.
Q4: What are the expected major side products in this synthesis?
A4: In the Grignard step, potential side products include the Wurtz coupling product (1,1,2,2-tetraphenylethane) from the Grignard reagent. During the acid-catalyzed cyclization, elimination reactions can lead to the formation of various isomeric alkenes instead of the desired oxane.
Troubleshooting Guides
Part 1: Grignard Reaction for 1,1-diphenyl-4-pentanol Synthesis
This section addresses common issues encountered during the synthesis of the tertiary alcohol intermediate.
Problem: Low or no yield of the desired tertiary alcohol.
| Possible Cause | Suggested Solution |
| Wet reagents or glassware | Ensure all glassware is rigorously flame-dried under vacuum or in an oven. Use freshly distilled, anhydrous solvents. Ensure the magnesium turnings are dry. |
| Inactive magnesium | Activate the magnesium turnings prior to the reaction. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Impure Grignard reagent | If preparing the diphenylmethyl Grignard reagent in situ, ensure the reaction with the corresponding halide has gone to completion before adding the ketone. |
| Side reactions | Add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to minimize side reactions like enolization of the ketone. |
Problem: Formation of a significant amount of white precipitate during the reaction.
| Possible Cause | Suggested Solution |
| Incomplete reaction | The precipitate could be unreacted Grignard reagent or magnesium salts. Ensure sufficient reaction time and adequate stirring. |
| Low solubility of intermediates | This can sometimes be normal. The magnesium alkoxide intermediate may precipitate. The product is obtained after acidic workup. |
Part 2: Acid-Catalyzed Cyclization to this compound
This section provides troubleshooting for the intramolecular cyclization step.
Problem: Low yield of this compound and formation of multiple products.
| Possible Cause | Suggested Solution |
| Dehydration leading to alkenes | This is a common side reaction. Use a milder acid catalyst or a lower concentration. Shorter reaction times and lower temperatures can also favor cyclization over elimination. |
| Intermolecular etherification | If the alcohol concentration is too high, intermolecular reaction to form a diether can occur. Run the reaction at a higher dilution. |
| Incomplete reaction | Monitor the reaction by TLC. If starting material remains, consider increasing the catalyst concentration or reaction time, but be mindful of promoting side reactions. |
Problem: Product decomposition during workup or purification.
| Possible Cause | Suggested Solution |
| Acid-sensitive product | Neutralize the reaction mixture carefully during workup to remove the acid catalyst. Avoid prolonged exposure to acidic conditions. |
| Thermal instability | If using distillation for purification, employ vacuum distillation to lower the boiling point and minimize thermal decomposition. Column chromatography on silica gel is an alternative purification method. |
Experimental Protocols
Protocol 1: Synthesis of 1,1-diphenyl-4-pentanol (Grignard Reaction)
-
Preparation of Diphenylmethylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine. To the dropping funnel, add a solution of diphenylmethyl bromide (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium turnings. If the reaction does not initiate (indicated by bubbling and heat), gently warm the flask.
-
Once the reaction starts, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Acetone: Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of acetone (1.1 eq) in anhydrous diethyl ether dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,1-diphenyl-4-pentanol.
Protocol 2: Synthesis of this compound (Intramolecular Cyclization)
-
Cyclization: Dissolve the crude 1,1-diphenyl-4-pentanol in a suitable solvent such as toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 eq).
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain this compound.
Data Presentation
Table 1: Hypothetical Yield Data for Optimization of Grignard Reaction
| Entry | Ketone (eq) | Temperature (°C) | Time (h) | Yield of Alcohol (%) |
| 1 | 1.0 | 25 | 2 | 65 |
| 2 | 1.1 | 0 | 1 | 85 |
| 3 | 1.5 | 0 | 1 | 82 |
| 4 | 1.1 | -20 | 2 | 78 |
Table 2: Hypothetical Yield Data for Optimization of Cyclization Reaction
| Entry | Catalyst (eq) | Solvent | Temperature (°C) | Yield of Oxane (%) |
| 1 | H₂SO₄ (0.1) | Toluene | 110 | 55 |
| 2 | p-TsOH (0.05) | Toluene | 110 | 78 |
| 3 | p-TsOH (0.05) | Dichloromethane | 40 | 65 |
| 4 | Amberlyst-15 | Toluene | 110 | 72 |
Visualizations
Technical Support Center: Purification of 2-Methyl-5,5-diphenyloxane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Methyl-5,5-diphenyloxane. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the purification of this compound via common methods such as recrystallization and column chromatography.
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| The compound does not dissolve in the hot solvent. | The solvent is not appropriate for the compound. | Select a solvent with a polarity that more closely matches that of this compound, which is a relatively nonpolar, bulky molecule. Consider solvents like hexanes, cyclohexane, or toluene. Perform small-scale solubility tests with a variety of solvents to find one that dissolves the compound when hot but not when cold.[1][2] |
| The compound oils out instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated. | Use a lower-boiling point solvent. Alternatively, add a slightly larger volume of the hot solvent to ensure the compound is fully dissolved and not just melted. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| No crystals form upon cooling. | The solution is not saturated. Too much solvent was used. | Evaporate some of the solvent to increase the concentration of the compound and then allow the solution to cool again.[3] If crystals still do not form, try placing the solution in an ice bath to further decrease the solubility.[3] |
| The purified compound is still impure. | The cooling process was too rapid, trapping impurities within the crystal lattice. The chosen solvent was not selective enough. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3] If impurities have a similar polarity, a single recrystallization may not be sufficient. Consider a second recrystallization with a different solvent system or an alternative purification method like column chromatography. |
| Low recovery of the purified compound. | Too much solvent was used, and a significant amount of the compound remained in the mother liquor. The crystals were washed with a solvent at room temperature. | Use the minimum amount of hot solvent necessary to dissolve the compound.[2] Always wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution of the product.[1] |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the compound from impurities. | The solvent system (eluent) is not optimal. The column was not packed properly. | Use thin-layer chromatography (TLC) to determine the optimal solvent system that provides good separation between your compound and the impurities.[4] For nonpolar compounds like this compound, a good starting point is a mixture of a nonpolar solvent like hexane or petroleum ether with a slightly more polar solvent like dichloromethane or ethyl acetate.[5][6] Ensure the column is packed uniformly without any air bubbles or channels to allow for even flow of the mobile phase.[4] |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. |
| The compound is eluting too quickly with the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent. For instance, increase the proportion of hexane in a hexane/ethyl acetate mixture. |
| Streaking or tailing of the compound band on the column. | The compound is not very soluble in the eluent. The column is overloaded with the sample. | Choose a solvent system in which the compound is more soluble. Reduce the amount of crude material loaded onto the column. The weight of the adsorbent should typically be 20-50 times the weight of the sample for effective separation.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound after synthesis?
A1: Without a specific synthesis protocol, potential impurities can be inferred from common synthetic routes for similar ethers. These may include unreacted starting materials, byproducts from side reactions (e.g., elimination products), and residual catalysts (e.g., copper or palladium salts if a cross-coupling reaction was used).[7][8]
Q2: How can I choose the best solvent for recrystallizing this compound?
A2: The ideal recrystallization solvent will dissolve the compound poorly at room temperature but well at elevated temperatures.[2] Given the bulky and nonpolar nature of this compound, you should start by testing nonpolar organic solvents such as hexanes, heptane, or cyclohexane. You can also try solvent pairs, such as ethanol/water or acetone/hexane, where the compound is soluble in one solvent but not the other.
Q3: What is a good starting solvent system for column chromatography of this compound?
A3: For a nonpolar aromatic ether like this compound, a good starting point for normal-phase column chromatography would be a low-polarity eluent. You can begin with pure hexane and gradually increase the polarity by adding small amounts of a more polar solvent like ethyl acetate or dichloromethane. It is highly recommended to first perform thin-layer chromatography (TLC) to identify an optimal solvent system that gives a retention factor (Rf) of around 0.2-0.4 for the desired compound.[4]
Q4: Can I use activated charcoal during recrystallization?
A4: Yes, if your crude product has colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration.[2] The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration. Be aware that using too much charcoal can also lead to a loss of your desired product.
Q5: My purified this compound has a low melting point and a broad melting range. What does this indicate?
A5: A low and broad melting point range is a strong indication that your compound is still impure. Pure crystalline solids typically have a sharp melting point range of 1-2°C. You should consider further purification steps, such as a second recrystallization or column chromatography.
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of the chosen solvent at room temperature. If the solid dissolves, the solvent is not suitable. If it does not dissolve, heat the test tube. If the solid dissolves when hot and recrystallizes upon cooling, the solvent is likely suitable.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected solvent to the flask and heat the mixture to boiling while stirring to dissolve the solid completely.[1]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
General Column Chromatography Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica gel or alumina in the initial, least polar eluent.
-
Column Packing: Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Begin eluting with the least polar solvent system, collecting fractions. Gradually increase the polarity of the eluent as needed to elute the compound.
-
Fraction Analysis: Analyze the collected fractions using TLC to identify which fractions contain the pure compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflows for recrystallization and column chromatography.
Caption: Logical workflow for troubleshooting the purification of an organic compound.
References
Technical Support Center: Synthesis of 2-Methyl-5,5-diphenyloxane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-5,5-diphenyloxane.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis of this compound is typically achieved through a Prins reaction. This is an acid-catalyzed electrophilic addition of an aldehyde (acetaldehyde) to an alkene (1,1-diphenylethylene). The reaction proceeds through a carbocation intermediate, which then reacts with another molecule of the aldehyde to form the dioxane ring.[1][2]
Q2: What are the most common side products observed in this synthesis?
The primary side products are the 1,3-diol (3,3-diphenyl-1,3-propanediol) and the corresponding allylic alcohol (3,3-diphenyl-1-propen-1-ol).[1][2][3] These arise from the carbocation intermediate reacting with water or eliminating a proton, respectively. Other potential side reactions include the acid-catalyzed dimerization or polymerization of the reactive 1,1-diphenylethylene and the aldol condensation of acetaldehyde.
Q3: How can I favor the formation of the desired this compound over the 1,3-diol?
To favor the formation of the dioxane, it is crucial to minimize the amount of water in the reaction mixture. Using a dehydrating agent or a non-aqueous solvent system can shift the equilibrium towards the desired product. An excess of the aldehyde (acetaldehyde) can also promote the formation of the dioxane.[2]
Q4: What is the role of the acid catalyst in this reaction?
The acid catalyst, typically a Brønsted or Lewis acid, is essential for activating the aldehyde, making it more electrophilic and susceptible to attack by the alkene.[1][3] The choice and concentration of the acid can significantly impact the reaction rate and the distribution of products.
Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the products?
Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of the reaction. For product characterization and to identify side products, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are recommended.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of this compound | - Presence of water in the reaction mixture.- Suboptimal reaction temperature.- Insufficient amount of acid catalyst.- Competing side reactions. | - Ensure all glassware is dry and use anhydrous solvents.- Optimize the reaction temperature; higher temperatures may favor elimination products.- Titrate the amount of acid catalyst to find the optimal concentration.- Use an excess of acetaldehyde to favor dioxane formation. |
| Formation of significant amounts of 1,3-diol | - Presence of water in the reactants or solvent. | - Use freshly distilled and dry solvents and reactants.- Consider adding a dehydrating agent like anhydrous magnesium sulfate. |
| Formation of allylic alcohol | - High reaction temperatures.- Use of a non-nucleophilic counter-ion from the acid catalyst. | - Conduct the reaction at a lower temperature.- Choose an acid catalyst with a nucleophilic counter-ion that can be incorporated into the product and later removed. |
| Presence of polymeric material | - High concentration of the acid catalyst.- High reaction temperature. | - Reduce the concentration of the acid catalyst.- Perform the reaction at a lower temperature and monitor the progress closely. |
| Formation of acetaldehyde self-condensation products | - Strong basic impurities or use of a basic workup before the reaction is complete. | - Ensure the reaction medium is acidic.- Perform a neutral or slightly acidic workup. |
Data Presentation
The following table presents hypothetical data to illustrate the effect of reaction conditions on the product distribution in the synthesis of this compound.
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Acetaldehyde (equiv.) | Yield of Dioxane (%) | Yield of 1,3-Diol (%) | Yield of Allylic Alcohol (%) |
| 1 | H₂SO₄ (cat.) | Dioxane | 25 | 2.0 | 75 | 15 | 10 |
| 2 | H₂SO₄ (cat.) | Dioxane | 50 | 2.0 | 60 | 10 | 30 |
| 3 | BF₃·OEt₂ (cat.) | CH₂Cl₂ | 0 | 2.0 | 80 | 10 | 10 |
| 4 | H₂SO₄ (cat.) | Dioxane (wet) | 25 | 2.0 | 40 | 50 | 10 |
| 5 | H₂SO₄ (cat.) | Dioxane | 25 | 1.0 | 55 | 30 | 15 |
Experimental Protocols
Synthesis of this compound
-
Materials: 1,1-diphenylethylene, acetaldehyde, anhydrous dioxane, concentrated sulfuric acid.
-
Procedure:
-
To a solution of 1,1-diphenylethylene (1 equivalent) in anhydrous dioxane, add acetaldehyde (2 equivalents).
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Potential side reaction pathways in the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Optimization of 2-Methyl-5,5-diphenyloxane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-5,5-diphenyloxane. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Hypothetical Experimental Protocol: Prins Cyclization for this compound Synthesis
Given the absence of a specific literature procedure for the synthesis of this compound (also known as 2-methyl-5,5-diphenyltetrahydropyran), a plausible synthetic route is proposed via an acid-catalyzed Prins cyclization. This hypothetical protocol serves as a basis for the troubleshooting guide. The proposed reaction involves the cyclization of a suitable homoallylic alcohol with an aldehyde.
Reaction Scheme:
Detailed Methodology:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3,3-diphenyl-4-penten-1-ol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of acetaldehyde (1.2 eq) in the same anhydrous solvent via the dropping funnel.
-
Catalyst Introduction: While maintaining the temperature at 0 °C, add the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a Lewis acid like boron trifluoride etherate) dropwise. The amount of catalyst should be optimized, starting with a catalytic amount (e.g., 0.1 eq).
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for a predetermined time (e.g., 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Degradation of starting material or product. | 1. Use a fresh or newly opened bottle of the acid catalyst. 2. Gradually increase the reaction temperature (e.g., to 40 °C) and monitor the reaction for a longer period. 3. Ensure anhydrous conditions and an inert atmosphere to prevent side reactions. Consider using a milder Lewis acid catalyst. |
| Formation of multiple byproducts | 1. Polymerization of the alkene or aldehyde. 2. Dehydration of the alcohol starting material. 3. Isomerization of the double bond. 4. Formation of allylic alcohol instead of the cyclic ether.[1][2] | 1. Add the aldehyde slowly and at a low temperature. Use a higher dilution of reactants. 2. Use a less aggressive acid catalyst or a lower reaction temperature. 3. This can be influenced by the choice of acid catalyst; screen different catalysts. 4. This is a common outcome in Prins reactions; favor cyclization by using an excess of the aldehyde and lower reaction temperatures.[1] |
| Incomplete conversion of starting material | 1. Insufficient catalyst loading. 2. Reaction has not reached equilibrium. | 1. Incrementally increase the catalyst loading (e.g., from 0.1 to 0.3 eq). 2. Extend the reaction time and continue monitoring. |
| Difficulty in product purification | 1. Byproducts have similar polarity to the desired product. | 1. Optimize the column chromatography conditions (e.g., try different solvent systems or use a gradient elution). 2. Consider alternative purification methods such as preparative TLC or crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in this reaction?
A1: The acid catalyst is crucial for activating the aldehyde, making it more electrophilic. It protonates the carbonyl oxygen of acetaldehyde, which then allows for the nucleophilic attack by the double bond of the homoallylic alcohol, initiating the cyclization process.
Q2: Can I use other aldehydes besides acetaldehyde?
A2: Yes, the Prins reaction is versatile and can accommodate various aldehydes.[1][2] Using different aldehydes will result in different substituents at the 2-position of the oxane ring. For example, using formaldehyde would yield the parent 5,5-diphenyloxane. The reactivity of the aldehyde can influence the optimal reaction conditions.
Q3: What are the key parameters to optimize for this reaction?
A3: The key parameters for optimization are the choice and amount of acid catalyst, the reaction temperature, and the reaction time. The nature of the solvent can also play a significant role. A systematic approach, such as a design of experiments (DoE), can be employed to efficiently find the optimal conditions.
Q4: How can I confirm the structure of the synthesized this compound?
A4: The structure of the product should be confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Q5: What safety precautions should I take when performing this experiment?
A5: This reaction should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times. Acid catalysts are corrosive and should be handled with care. Anhydrous solvents can be flammable. Always consult the Safety Data Sheets (SDS) for all chemicals used.
Visualizations
References
Technical Support Center: Synthesis of 2-Methyl-5,5-diphenyloxane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Methyl-5,5-diphenyloxane. The proposed synthetic pathway involves a two-step process: the double addition of a phenyl Grignard reagent to γ-valerolactone to form an intermediate diol, followed by an acid-catalyzed cyclization.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most direct approach involves a two-step synthesis. First, two equivalents of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) are reacted with γ-valerolactone. This reaction opens the lactone ring and forms an intermediate 1,4-diol, specifically 5-methyl-1,1-diphenylpentane-1,4-diol. The second step is an acid-catalyzed intramolecular cyclization (dehydration) of the diol to form the desired this compound (a substituted tetrahydrofuran).
Q2: Why are two equivalents of the Grignard reagent necessary in the first step?
A2: The reaction of a Grignard reagent with a lactone (a cyclic ester) proceeds through two additions. The first equivalent opens the lactone to form a ketone intermediate. This ketone is more reactive than the starting lactone and immediately reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol upon workup.[1][2][3] Using only one equivalent would likely result in a mixture of unreacted lactone, the ketone intermediate, and the desired diol, complicating purification.[3]
Q3: What are the most critical parameters for a successful Grignard reaction?
A3: Grignard reactions are highly sensitive to moisture and protic solvents. The most critical parameters are the use of anhydrous solvents (typically diethyl ether or THF), flame-dried glassware, and an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly basic Grignard reagent.[4][5]
Q4: What kind of catalyst is typically used for the final cyclization step?
A4: The cyclization of the intermediate 1,4-diol to the tetrahydrofuran ring is an acid-catalyzed dehydration reaction. Common catalysts include strong acids like sulfuric acid or p-toluenesulfonic acid. Heteropoly acids and various Lewis acids have also been shown to be effective for similar diol cyclizations.[6][7][8]
Troubleshooting Guides
Part 1: Grignard Reagent Formation (Phenylmagnesium Bromide)
Q: My Grignard reaction won't initiate. The solution does not become cloudy or warm. What should I do?
A: Reaction initiation is a common challenge. Here are several troubleshooting steps:
-
Ensure Anhydrous Conditions: Double-check that all glassware was thoroughly flame-dried under vacuum or inert gas and that the solvent is certified anhydrous.[9] Traces of water will prevent the reaction from starting.
-
Activate the Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide.
-
Mechanical Activation: Gently crush a few turnings with a glass rod inside the flask (under inert atmosphere) to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine. The disappearance of the brown color is an indicator of activation.[9] Alternatively, a few drops of 1,2-dibromoethane can be used as an activator.
-
-
Local Heating: Gently warm a small spot of the flask with a heat gun to increase the local temperature and initiate the reaction. Once it starts, the reaction is exothermic and will sustain itself.
Q: The reaction mixture turned dark brown/black, and the yield of my Grignard reagent is low. What happened?
A: A dark coloration and low yield often indicate side reactions, primarily Wurtz coupling, where the Grignard reagent reacts with unreacted bromobenzene.
-
Control Addition Rate: Add the bromobenzene solution dropwise to the magnesium suspension. A slow addition rate ensures that the concentration of bromobenzene is low, minimizing the Wurtz coupling side reaction.
-
Maintain Moderate Temperature: While some initial heating may be necessary, do not overheat the reaction. The formation is exothermic, and excessive heat can promote side reactions. A gentle reflux is ideal.[9]
Part 2: Grignard Reaction with γ-Valerolactone
Q: The yield of the intermediate diol is low, and I have a complex mixture of products.
A: This can result from several factors during the addition to the lactone:
-
Incorrect Stoichiometry: Ensure you are using at least two full equivalents of the Grignard reagent. It's common to use a slight excess (e.g., 2.1-2.2 equivalents) to account for any reagent that may have degraded.
-
Reaction Temperature: The addition should be performed at a low temperature (e.g., 0 °C or lower) by adding the lactone solution slowly to the Grignard reagent.[10] This helps to control the exothermicity of the reaction and minimize side reactions.
-
Workup Procedure: The reaction must be quenched by slowly adding it to a cold aqueous acid solution (e.g., ammonium chloride or dilute HCl). Adding water or acid directly to the reaction flask can cause an uncontrolled exotherm.[5][11]
Q: I am isolating a ketone intermediate instead of the expected diol. Why?
A: Isolation of the ketone indicates that the second Grignard addition did not occur.
-
Insufficient Grignard Reagent: This is the most common cause. Titrate your Grignard reagent before use to determine its exact concentration and ensure you are adding at least two equivalents.
-
Steric Hindrance: While less of an issue with phenyl Grignard, highly hindered reagents or substrates can slow down the second addition. Ensure adequate reaction time after the addition is complete.
Part 3: Acid-Catalyzed Cyclization
Q: The cyclization reaction is incomplete, and I am recovering the starting diol.
A: Incomplete cyclization points to issues with the catalytic conditions.
-
Catalyst Potency: Ensure the acid catalyst is not old or degraded. Use a sufficient catalytic amount.
-
Water Removal: The cyclization is a dehydration reaction, meaning water is a byproduct. If water is not removed, the reaction can be reversible. For higher boiling point diols, using a Dean-Stark apparatus to remove water azeotropically can drive the reaction to completion.
-
Reaction Time and Temperature: Some diol cyclizations can be slow.[7] Ensure the reaction is heated for a sufficient period. Monitor the reaction by TLC to confirm the disappearance of the diol starting material.
Q: The reaction produced a significant amount of dark, polymeric side products.
A: Strong acids and high temperatures can lead to charring and polymerization, especially with sensitive substrates.
-
Use a Milder Catalyst: Consider using a milder acid catalyst like p-toluenesulfonic acid or an acidic resin.
-
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration.
-
Control Catalyst Loading: Use the minimum amount of catalyst necessary to achieve a reasonable reaction rate.
Data Presentation
Table 1: Typical Reaction Parameters for Phenylmagnesium Bromide Formation
| Parameter | Value | Notes |
| Solvent | Anhydrous Diethyl Ether or THF | THF is a better solvent for stabilizing the Grignard reagent.[9] |
| Reactant Ratio | 1.0 eq. Mg to 1.05 eq. Bromobenzene | Slight excess of halide can ensure all Mg reacts. |
| Temperature | Gentle Reflux (~35°C for Ether) | Reaction is exothermic; control rate of addition to maintain reflux. |
| Reaction Time | 1-2 hours | Monitor for the disappearance of magnesium turnings. |
| Typical Yield | 80-95% | Yield is often determined by titration before use. |
Table 2: Troubleshooting Guide Summary
| Issue | Step | Probable Cause(s) | Suggested Solution(s) |
| Grignard reaction fails to start | 1 | Wet glassware/solvent; Inactive Mg surface | Flame-dry all glassware; use anhydrous solvent; activate Mg with iodine or crushing. |
| Low yield of Grignard reagent | 1 | Wurtz coupling side reaction | Slow, dropwise addition of bromobenzene; avoid overheating. |
| Low yield of intermediate diol | 2 | Insufficient Grignard reagent; Poor temperature control | Use >2 equivalents of Grignard reagent; add lactone at 0 °C or below. |
| Incomplete cyclization | 3 | Ineffective catalyst; Water byproduct | Use fresh catalyst; remove water using a Dean-Stark trap if necessary. |
| Formation of polymeric byproducts | 3 | Harsh acidic conditions; High temperature | Use a milder acid catalyst; lower the reaction temperature. |
Experimental Protocols
Protocol 1: Synthesis of Phenylmagnesium Bromide (Grignard Reagent)
-
Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a flow of dry nitrogen and allow it to cool to room temperature.
-
To the flask, add magnesium turnings (1.2 equivalents).
-
In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. If the reaction does not start within a few minutes (indicated by cloudiness and gentle boiling), add a small crystal of iodine.
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent.
Protocol 2: Synthesis of 5-methyl-1,1-diphenylpentane-1,4-diol
-
Cool the prepared phenylmagnesium bromide solution (2.1 equivalents) to 0 °C in an ice bath.
-
Prepare a solution of γ-valerolactone (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the γ-valerolactone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly pouring the reaction mixture into a vigorously stirred, cold saturated aqueous solution of ammonium chloride.
-
Separate the organic layer. Extract the aqueous layer two times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diol. The product can be purified by column chromatography or recrystallization.
Protocol 3: Cyclization to this compound
-
Dissolve the crude 5-methyl-1,1-diphenylpentane-1,4-diol in a suitable solvent such as toluene or dichloromethane.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 5 mol%).
-
If using toluene, fit the flask with a Dean-Stark apparatus to collect the water byproduct.
-
Heat the mixture to reflux and monitor the reaction progress by TLC until the starting diol is consumed.[7]
-
Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Mandatory Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Wurtz coupling: a common side reaction in Grignard reagent formation.
References
- 1. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. Conversion of (Z)-1,4-dihydroxyalk-2-enes into 2,5-dihydrofurans and of alkane-1,4-diols into tetrahydrofurans via acid-catalysed cyclisation of the monoisoureas formed by their copper(i)-mediated reactions with dicyclohexylcarbodiimide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions [mdpi.com]
- 8. Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. coconote.app [coconote.app]
Technical Support Center: Purification of 2-Methyl-5,5-diphenyloxane
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-Methyl-5,5-diphenyloxane. The information is based on general principles of organic chemistry and purification, assuming a synthesis route involving the reaction of a Grignard reagent with a lactone or a related ester.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
A1: Based on a plausible synthesis route, such as the reaction of phenylmagnesium bromide with γ-valerolactone, the most common impurities include:
-
Unreacted Starting Materials: Phenylmagnesium bromide, γ-valerolactone.
-
Grignard Byproducts: Biphenyl, which forms from the coupling of the Grignard reagent.
-
Intermediate Ketone: An open-chain ketone that may not have fully cyclized.
-
Solvent Residues: Diethyl ether or tetrahydrofuran (THF) from the Grignard reaction.
Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
A2: Compare the chemical shifts in your product's NMR spectrum to the known shifts of the expected product and potential impurities. The table below provides hypothetical ¹H-NMR data for common impurities in a deuterated chloroform (CDCl₃) solvent.
Q3: What is the best method to purify crude this compound?
A3: A combination of column chromatography followed by recrystallization is typically effective. Column chromatography is excellent for removing the majority of impurities with different polarities, while recrystallization is ideal for removing trace impurities and obtaining a highly crystalline final product.
Q4: I am having trouble getting my product to crystallize. What can I do?
A4: If your product is an oil or refuses to crystallize, it is likely still impure. Try the following:
-
Ensure your product is sufficiently pure by running it through a silica gel plug or performing another column chromatography.
-
Experiment with different solvent systems for recrystallization. A good starting point is a hexane/ethyl acetate mixture.
-
Try scratching the inside of the flask with a glass rod at the solvent line to induce crystallization.
-
Add a seed crystal from a previously purified batch, if available.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | 1. Product loss during extraction or chromatography.2. Incomplete reaction. | 1. Be careful during workup and extraction steps. Minimize the number of transfers. Ensure the correct mobile phase is used for chromatography to prevent the product from eluting too quickly or not at all.2. Monitor the reaction by TLC to ensure it has gone to completion before workup. |
| Product is an Oil, Not a Solid | 1. Presence of solvent residue.2. Significant amount of impurities disrupting the crystal lattice. | 1. Dry the product under high vacuum for an extended period.2. Re-purify the product using column chromatography. |
| Multiple Spots on TLC After Column Chromatography | 1. Co-elution of impurities with the product.2. Degradation of the product on the silica gel. | 1. Use a less polar solvent system for your column chromatography to achieve better separation.2. Deactivate the silica gel with a small amount of triethylamine in your eluent if your compound is acid-sensitive. |
| Final Product has a Yellow Tint | 1. Presence of colored impurities, possibly from the Grignard reagent. | 1. Treat a solution of your product with activated charcoal before a final recrystallization.2. Ensure the product is fully dried, as residual solvent can sometimes appear colored. |
Data Presentation
Table 1: Hypothetical ¹H-NMR Data for this compound and Common Impurities
| Compound | Key ¹H-NMR Chemical Shifts (δ, ppm in CDCl₃) | Notes |
| This compound (Product) | 7.20-7.45 (m, 10H, Ar-H), 4.0-4.2 (m, 1H, -CHO-), 2.0-2.3 (m, 2H, -CH₂-), 1.8-2.0 (m, 2H, -CH₂-), 1.25 (d, 3H, -CH₃) | Multiplet patterns can vary. |
| Biphenyl (Impurity) | 7.60 (d, 4H), 7.45 (t, 4H), 7.35 (t, 2H) | A common byproduct from the Grignard reagent. |
| γ-Valerolactone (Starting Material) | 4.65 (m, 1H), 2.55 (m, 2H), 2.20 (m, 1H), 1.40 (d, 3H) | Unreacted starting material. |
| Diethyl Ether (Solvent) | 3.48 (q, 4H), 1.22 (t, 6H) | Residual solvent from the reaction. |
| Tetrahydrofuran (Solvent) | 3.76 (m, 4H), 1.91 (m, 4H) | Residual solvent from the reaction. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Prepare the Column: Select a column of appropriate size and pack it with silica gel as a slurry in the initial, least polar eluent (e.g., 98:2 Hexane:Ethyl Acetate).
-
Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to the dissolved product and evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the prepared column.
-
Elute the Column: Begin eluting with the non-polar solvent system. Biphenyl, if present, should elute first.
-
Increase Polarity: Gradually increase the polarity of the eluent (e.g., to 95:5 Hexane:Ethyl Acetate) to elute the desired product.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
-
Select a Solvent System: The ideal solvent system will dissolve the compound when hot but not when cold. A mixture of hexane and ethyl acetate is a good starting point.
-
Dissolve the Crude Product: Place the crude, semi-purified solid in a flask and add a minimal amount of the more polar solvent (ethyl acetate) to dissolve it with gentle heating.
-
Induce Crystallization: Slowly add the less polar solvent (hexane) until the solution becomes slightly cloudy. If it becomes too cloudy, add a drop or two of the polar solvent to redissolve the precipitate.
-
Cool Slowly: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the Product: Dry the purified crystals under high vacuum to remove any residual solvent.
Visualizations
Technical Support Center: 2-Methyl-5,5-diphenyloxane NMR Analysis
Welcome to the technical support center for the analysis of 2-Methyl-5,5-diphenyloxane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting NMR spectra and addressing unexpected chemical shifts encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shift ranges for this compound?
A1: The expected chemical shifts are based on standard values for similar structural motifs.[1][2][3][4] Deviations from these ranges may indicate specific conformational or electronic effects.
Data Presentation: Predicted NMR Chemical Shifts
| Proton Type | Structure Fragment | Expected ¹H Shift (ppm) | Carbon Type | Structure Fragment | Expected ¹³C Shift (ppm) |
| Phenyl | Ar-H | 7.0 - 9.5 | Phenyl (ipso) | C -Ar | 125 - 170 |
| Phenyl | Ar -H | 7.0 - 9.5 | Phenyl | Ar | 125 - 170 |
| Oxane CH₂ (next to O) | -O-CH₂ -C(Ph)₂- | 3.5 - 5.5 | Oxane C (next to O) | -O-C H₂- | 60 - 80 |
| Oxane CH (next to O and CH₃) | -O-CH (CH₃)- | 3.5 - 5.5 | Oxane C (next to O and CH₃) | -O-C H(CH₃)- | 60 - 80 |
| Oxane CH₂ | -CH-CH₂ -C(Ph)₂- | 1.8 - 2.5 | Oxane C | -CH-C H₂-C(Ph)₂- | 40 - 55 |
| Methyl | -CH(CH₃ )- | 0.8 - 1.9 | Methyl | -CH(C H₃)- | 10 - 50 |
| Quaternary Carbon | -C (Ph)₂- | N/A | Quaternary Carbon | -C (Ph)₂- | 40 - 55 |
Note: These are approximate ranges and can be influenced by solvent, concentration, and temperature.[5]
Q2: Why are the aromatic proton signals of the phenyl groups more complex than a single peak?
A2: The two phenyl groups at the 5-position are generally not equivalent due to hindered rotation around the C-Ph bonds. This can lead to distinct signals for the ortho, meta, and para protons of each ring. Furthermore, the proximity of these rings to the chiral center at C2 can make the chemical environments of the two phenyl groups different, resulting in a more complex aromatic region in the ¹H NMR spectrum.
Q3: The protons on the oxane ring appear at unusual chemical shifts. What could be the cause?
A3: This is likely due to the anisotropic effect of the two phenyl rings.[6][7][8] The circulation of π-electrons in the phenyl rings generates a local magnetic field.[6] Protons located above or below the plane of the rings will be shielded (shift to a higher field, lower ppm), while those in the plane of the rings will be deshielded (shift to a lower field, higher ppm).[6][7] The rigid conformation of the oxane ring can hold certain ring protons in these shielded or deshielded zones, leading to unexpected shifts.
Troubleshooting Guide
Issue 1: Signals for oxane ring protons are significantly shifted upfield (to lower ppm values).
-
Possible Cause: Anisotropic shielding by the phenyl rings. The conformation of the this compound molecule may be such that some of the oxane ring protons are positioned directly above the face of one of the phenyl rings. This shielding effect would cause their signals to appear at a higher field (lower ppm) than expected.[9]
-
Troubleshooting Steps:
-
Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. This can reveal through-space correlations between the oxane ring protons and the phenyl protons, confirming their spatial proximity.
-
Vary the temperature of the NMR experiment. Changes in temperature can alter the conformational equilibrium of the molecule, which may lead to shifts in the positions of the affected proton signals.[5]
-
Use a different deuterated solvent. Aromatic solvents like benzene-d₆ can induce their own anisotropic effects and may help to resolve overlapping signals or confirm the influence of aromatic rings on the chemical shifts.[5]
-
Issue 2: More signals are observed in the spectrum than expected based on the number of protons or carbons.
-
Possible Cause: The presence of diastereomers or slow conformational exchange on the NMR timescale. The chiral center at C2 can lead to the formation of diastereomers if another chiral center is present or if the molecule exists in a chiral environment. Alternatively, the molecule may exist as a mixture of slowly interconverting conformers (e.g., chair and boat forms of the oxane ring), each giving rise to its own set of NMR signals.
-
Troubleshooting Steps:
-
Run the NMR experiment at a higher temperature. If the extra signals are due to slow conformational exchange, increasing the temperature may cause the conformers to interconvert more rapidly, leading to a coalescence of the signals into a single, averaged peak for each proton or carbon.
-
Purify the sample. Ensure that the sample is pure and free of any isomeric impurities that could give rise to additional signals.
-
Perform 2D NMR experiments (COSY, HSQC). These experiments can help to establish the connectivity of the molecule and determine which signals belong to which spin system, aiding in the identification of different conformers or diastereomers.
-
Issue 3: Broad or poorly resolved signals.
-
Possible Cause: Intermediate rate of chemical exchange, presence of paramagnetic impurities, or sample viscosity.
-
Troubleshooting Steps:
-
Adjust the temperature. As mentioned, changing the temperature can affect the rate of chemical exchange, potentially sharpening the signals.
-
Check for paramagnetic impurities. These can be removed by filtering the sample through a small plug of silica gel.
-
Ensure appropriate sample concentration. A highly concentrated sample can be viscous, leading to broader lines. Diluting the sample may improve resolution.
-
Experimental Protocols
Standard ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical lock signal, ensuring homogeneity.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on a Bruker spectrometer).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range that covers all expected proton signals (e.g., -2 to 12 ppm).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Visualizations
Caption: Anisotropic effect of a phenyl ring on nearby protons.
Caption: Troubleshooting workflow for unexpected NMR shifts.
References
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. arsdcollege.ac.in [arsdcollege.ac.in]
- 7. m.youtube.com [m.youtube.com]
- 8. NMR- Diamagnetic Anisotropy and its effect on chemical shift | PPTX [slideshare.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Mass Spectrometry Analysis of 2-Methyl-5,5-diphenyloxane
Troubleshooting Guides
Issue: Weak or Absent Molecular Ion (M+) Peak
-
Question: I am running an electron ionization-mass spectrometry (EI-MS) experiment for 2-Methyl-5,5-diphenyloxane, but I am struggling to identify the molecular ion peak. Why is it so weak or completely absent?
-
Answer: In electron ionization mass spectrometry, the molecular ion is formed when a high-energy electron removes an electron from the analyte molecule.[1] For some molecules, this molecular ion is unstable and readily undergoes fragmentation.[1][2] Ethers, in particular, can exhibit weak or absent molecular ion peaks.[3] The fragmentation of this compound is likely to be extensive due to the presence of multiple fragmentation-directing groups (ether oxygen, phenyl groups), leading to a low abundance of the molecular ion.
Troubleshooting Steps:
-
Lower the Ionization Energy: If your instrument allows, try reducing the electron energy from the standard 70 eV. This can decrease the extent of fragmentation and increase the relative abundance of the molecular ion.
-
Use a "Soft" Ionization Technique: Consider using a soft ionization method such as Chemical Ionization (CI) or Electrospray Ionization (ESI). These techniques impart less energy to the analyte molecule, resulting in less fragmentation and a more prominent molecular ion or pseudomolecular ion (e.g., [M+H]+).
-
Confirm with High-Resolution Mass Spectrometry (HRMS): HRMS can help to distinguish the molecular ion from fragment ions or background noise by providing a highly accurate mass measurement.
-
Issue: Interpretation of Major Fragment Peaks
-
Question: I am observing a complex fragmentation pattern for this compound. What are the likely major fragmentation pathways and corresponding m/z values?
-
Answer: The fragmentation of this compound is expected to be guided by the stability of the resulting carbocations and radical species. The presence of the ether oxygen and the phenyl groups will strongly influence the fragmentation pathways. Fragmentation tends to occur alpha to the oxygen atom in ethers.[4]
Predicted Fragmentation Pathways:
-
Alpha-Cleavage: The C-C bond adjacent to the ether oxygen is a likely site of cleavage. This can lead to the loss of a methyl radical or an ethyl radical containing the methyl group.
-
Cleavage Initiated by the Phenyl Groups: The phenyl groups can stabilize adjacent carbocations. Fragmentation may be initiated by cleavage of the bond between the quaternary carbon and the oxane ring.
-
Formation of Tropylium Ion: A common rearrangement in compounds containing a benzyl group is the formation of the highly stable tropylium ion (C7H7+) at m/z 91.
-
Loss of Phenyl Group: Loss of a phenyl group (C6H5) would result in a fragment at [M-77]+.
-
Frequently Asked Questions (FAQs)
-
What is the expected molecular weight of this compound? The molecular formula for this compound is C18H20O. The expected monoisotopic molecular weight is approximately 252.15 g/mol .
-
What are the most stable fragments I should expect to see? Fragments that result in stable carbocations are generally more abundant.[1][5] For this compound, look for fragments that are stabilized by resonance, such as those containing the phenyl groups. The tropylium ion (m/z 91) is a particularly stable and often prominent fragment in the mass spectra of compounds with a benzyl moiety.
-
How can I confirm the identity of the observed fragments? Tandem mass spectrometry (MS/MS) is a powerful technique for fragment confirmation. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a major fragment ion) is selected and then fragmented further to produce product ions. This provides structural information about the precursor ion.
Predicted Fragmentation Data
The following table summarizes the predicted major fragment ions for this compound in EI-MS.
| m/z | Proposed Fragment Structure | Notes |
| 252 | [C18H20O]+• | Molecular Ion (May be weak or absent) |
| 237 | [M - CH3]+ | Loss of a methyl group |
| 195 | [M - C6H5]+ | Loss of a phenyl group |
| 181 | [C13H9O]+ | Fragment resulting from cleavage of the oxane ring |
| 165 | [C13H9]+ | Phenyl-substituted tropylium-like ion |
| 105 | [C7H5O]+ | Benzoyl cation |
| 91 | [C7H7]+ | Tropylium ion |
| 77 | [C6H5]+ | Phenyl cation |
Experimental Protocols
Electron Ionization-Mass Spectrometry (EI-MS) Protocol
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
-
Inlet System: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) for separation from any impurities.
-
Ion Source:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV (standard)
-
Source Temperature: 200-250 °C
-
-
Mass Analyzer:
-
Analyzer Type: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector
-
Mass Range: Scan from m/z 50 to 300
-
-
Detector: An electron multiplier is typically used to detect the ions.
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.
Visualizations
References
Technical Support Center: Resolving Enantiomers of 2-Methyl-5,5-diphenyloxane
Welcome to the technical support center for the enantiomeric resolution of 2-Methyl-5,5-diphenyloxane. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving the enantiomers of this compound?
A1: The primary methods for resolving enantiomers, including those of this compound, are Chiral High-Performance Liquid Chromatography (HPLC), Enzymatic Kinetic Resolution, and Diastereomeric Crystallization.[][2] The choice of method depends on the scale of the separation, the required purity of the enantiomers, and the available resources.
Q2: this compound is a neutral compound. How can I use diastereomeric crystallization for its resolution?
A2: Diastereomeric crystallization is most commonly used for acidic or basic compounds that readily form salts with a chiral resolving agent.[3][4] For a neutral compound like this compound, a preliminary step of derivatization is required to introduce an acidic or basic functional group. For example, if a synthetic precursor to the oxane has a hydroxyl or carboxyl group, that precursor can be resolved first.
Q3: Which type of chiral stationary phase (CSP) is likely to be effective for the HPLC separation of this compound?
A3: Given the structure of this compound, which contains aromatic phenyl groups, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are a good starting point.[5][6] These phases, particularly those with phenylcarbamate derivatives, often show good selectivity for compounds with aromatic rings.[7] Pirkle-type columns could also be effective due to potential π-π interactions.
Q4: What are the critical parameters to optimize in a chiral HPLC method development?
A4: Key parameters to optimize include the choice of the chiral stationary phase, the composition of the mobile phase (including the organic modifier and any additives), the flow rate, and the column temperature.[6] Small changes in these parameters can significantly impact the resolution of the enantiomers.
Q5: Can enzymatic resolution be applied to a cyclic ether like this compound?
A5: While direct enzymatic resolution of a cyclic ether can be challenging, it may be possible through kinetic resolution of a suitable precursor. For example, if the oxane is synthesized from a diol, an enzyme like lipase could be used to selectively acylate one of the enantiomers of the diol precursor.[8][9]
Troubleshooting Guides
Chiral HPLC Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No separation of enantiomers | Incorrect chiral stationary phase (CSP) selected. | Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type).[10] |
| Inappropriate mobile phase composition. | Vary the organic modifier (e.g., isopropanol, ethanol) and its concentration. For normal phase, ensure the mobile phase is dry, or try adding a small, controlled amount of a polar modifier.[11] | |
| Poor resolution (overlapping peaks) | Mobile phase is too strong or too weak. | Adjust the ratio of the organic modifier in the mobile phase. |
| Flow rate is too high. | Decrease the flow rate to allow for better equilibration between the analyte and the CSP. | |
| Temperature is not optimal. | Investigate the effect of column temperature. Sometimes, sub-ambient temperatures can improve resolution.[6] | |
| Peak tailing | Secondary interactions with the silica support. | Add a small amount of a competing agent to the mobile phase (e.g., 0.1% trifluoroacetic acid for acidic compounds or 0.1% diethylamine for basic compounds, if applicable after derivatization). |
| Column contamination. | Flush the column with a strong, compatible solvent.[12] | |
| Irreproducible retention times | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase. Use a mobile phase that is "half-saturated" with water for normal phase to speed up equilibration.[11] |
| Column not properly equilibrated. | Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection. | |
| Temperature fluctuations. | Use a column thermostat to maintain a constant temperature.[11] |
Enzymatic Kinetic Resolution Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No or very slow reaction | Enzyme is not active towards the substrate. | Screen a panel of different lipases from various sources (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase).[8] |
| Inappropriate solvent. | Test a range of organic solvents (e.g., hexane, toluene, tert-butyl methyl ether). | |
| Reaction conditions are not optimal. | Optimize temperature and consider the effect of water content in the reaction medium. | |
| Low enantioselectivity (low ee) | The enzyme does not effectively discriminate between the enantiomers. | Screen different enzymes. Sometimes a less common lipase may show higher selectivity. |
| Acyl donor is not suitable. | Try different acyl donors (e.g., vinyl acetate, isopropenyl acetate). | |
| Difficulty in separating product from unreacted substrate | Similar physical properties. | Utilize standard chromatographic techniques (e.g., column chromatography) for separation after the reaction is complete. |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for this compound
This protocol provides a starting point for developing a chiral HPLC method.
1. Column Screening:
-
Initial Columns to Screen:
-
Cellulose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralcel OD-H)
-
Amylose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralpak AD-H)
-
Pirkle-type column (e.g., Whelk-O 1)
-
-
Column Dimensions: 250 x 4.6 mm, 5 µm particle size
2. Mobile Phase Screening (Normal Phase):
-
Mobile Phase A: Hexane/Isopropanol (90:10, v/v)
-
Mobile Phase B: Hexane/Ethanol (95:5, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (due to the phenyl groups)
3. Optimization:
-
If partial separation is observed, optimize the ratio of the alcohol modifier.
-
Investigate the effect of flow rate (e.g., 0.5 - 1.5 mL/min).
-
Evaluate the effect of column temperature (e.g., 10°C, 25°C, 40°C).
4. Data Analysis:
-
Calculate the resolution (Rs), selectivity (α), and retention factors (k') for each condition. Aim for Rs > 1.5 for baseline separation.
References
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. pharmtech.com [pharmtech.com]
- 5. learnaboutpharma.com [learnaboutpharma.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. lcms.cz [lcms.cz]
- 12. chiraltech.com [chiraltech.com]
Technical Support Center: Catalyst Poisoning in 2-Methyl-5,5-diphenyloxane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning during the synthesis of 2-Methyl-5,5-diphenyloxane. The synthesis of this compound and related compounds often involves Friedel-Crafts alkylation or similar electrophilic aromatic substitution reactions, which are susceptible to catalyst deactivation. This guide is intended for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used in the synthesis of this compound?
A1: The synthesis of this compound typically employs Lewis acid catalysts or solid acid catalysts. Common Lewis acids include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃).[1][2] Solid acid catalysts, such as zeolites, are also utilized, particularly in industrial applications, due to their ease of separation and potential for regeneration.
Q2: What is catalyst poisoning in the context of this reaction?
A2: Catalyst poisoning refers to the deactivation of the catalyst by chemical substances that bind to its active sites, rendering them inactive.[3] In the synthesis of this compound, this leads to a significant drop in reaction rate and overall yield. Poisons can be impurities in the reactants or solvents, or byproducts of the reaction itself.
Q3: What are the most common catalyst poisons to be aware of in this compound synthesis?
A3: For Lewis acid catalysts like AlCl₃, the most common poison is water . These catalysts are highly moisture-sensitive and will readily react with water to form inactive species. Other potential poisons include basic compounds (e.g., amines) and compounds with strongly coordinating functional groups that can form stable complexes with the Lewis acid. For solid acid catalysts like zeolites, coke formation (carbonaceous deposits) on the catalyst surface is a primary cause of deactivation. Sulfur and nitrogen-containing compounds in the feedstock can also act as poisons.
Q4: Can a poisoned catalyst be regenerated?
A4: Yes, in many cases, poisoned catalysts can be regenerated, which is often more cost-effective than replacement. The regeneration method depends on the type of catalyst and the nature of the poison. For instance, zeolites deactivated by coking can often be regenerated by controlled combustion of the coke deposits. Lewis acids that have been deactivated by moisture may require more complex regeneration procedures.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues you might encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
Q: My reaction has stalled, and I'm observing a very low yield of this compound. What could be the cause?
A: A sudden drop in yield is a strong indicator of catalyst poisoning. The most likely culprit when using a Lewis acid catalyst like AlCl₃ is the presence of water in your reaction system.
Troubleshooting Steps:
-
Verify Reagent and Solvent Purity: Ensure that all your reactants (e.g., diphenyl ether, alkylating agent) and solvents are anhydrous. Use freshly distilled solvents and properly dried reagents.
-
Inert Atmosphere: The reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Catalyst Handling: Handle the Lewis acid catalyst in a glovebox or under a blanket of inert gas to minimize exposure to air.
-
Check for Other Impurities: Analyze your starting materials for the presence of other potential poisons, such as sulfur or nitrogen-containing compounds.
Issue 2: Inconsistent Reaction Rates
Q: I'm observing inconsistent reaction rates between different batches, even with the same protocol. Why is this happening?
A: Inconsistent reaction rates often point to varying levels of impurities in the starting materials or solvents.
Troubleshooting Steps:
-
Standardize Material Sources: Use reagents and solvents from the same supplier and lot number for a series of experiments to minimize variability.
-
Implement a Purification Step: Consider passing your solvents and liquid reagents through a column of activated alumina or molecular sieves immediately before use to remove trace amounts of water and other impurities.
-
Quantitative Analysis of Water Content: Use Karl Fischer titration to quantify the water content in your reactants and solvents to ensure it is below an acceptable threshold.
Issue 3: Catalyst Deactivation Over Time in a Continuous Process
Q: In our continuous flow setup using a solid acid catalyst (zeolite), we are seeing a gradual decrease in product yield over several hours. What is the likely cause and how can we address it?
A: Gradual deactivation of a solid acid catalyst is typically due to the formation of coke on the catalyst surface.
Troubleshooting Steps:
-
Catalyst Regeneration: Implement a regeneration cycle for your catalyst bed. This usually involves a controlled burnout of the coke deposits with a dilute stream of air or oxygen in an inert gas at elevated temperatures.
-
Optimize Reaction Conditions: Lowering the reaction temperature or increasing the flow rate can sometimes reduce the rate of coke formation.
-
Feedstock Pre-treatment: If the feedstock contains known coke precursors (e.g., polyaromatic hydrocarbons), consider a pre-treatment step to remove them before they reach the catalyst.
Data Presentation
The following tables summarize the hypothetical effects of common poisons on catalyst activity and product yield in the synthesis of this compound. Please note that this data is illustrative and intended for educational purposes.
Table 1: Effect of Water on AlCl₃ Catalyst Activity
| Water Concentration (ppm) | Relative Catalyst Activity (%) | This compound Yield (%) |
| < 10 | 100 | 95 |
| 50 | 60 | 55 |
| 100 | 20 | 15 |
| 200 | < 5 | < 5 |
Table 2: Effect of Coke Deposition on Zeolite Catalyst Activity
| Time on Stream (hours) | Coke Content on Catalyst (wt%) | Relative Catalyst Activity (%) | This compound Yield (%) |
| 1 | 0.5 | 98 | 92 |
| 5 | 2.0 | 75 | 70 |
| 10 | 5.0 | 40 | 35 |
| 20 | 10.0 | 10 | < 10 |
Experimental Protocols
Protocol 1: General Procedure for Anhydrous Friedel-Crafts Alkylation
This protocol outlines a general method for the synthesis of this compound, emphasizing anhydrous conditions to prevent catalyst poisoning.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.
-
Reagent Preparation: Ensure all glassware is rigorously dried. Dry the solvent (e.g., dichloromethane) over calcium hydride and distill it under a nitrogen atmosphere. Purify diphenyl ether by distillation.
-
Reaction Setup: Charge the flask with diphenyl ether and the anhydrous solvent under a positive pressure of nitrogen.
-
Catalyst Addition: Carefully add the Lewis acid catalyst (e.g., AlCl₃) portion-wise to the stirred solution at 0 °C.
-
Alkylation: Add the alkylating agent (e.g., a suitable alkyl halide or alkene precursor) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the desired time. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, slowly quench the reaction by pouring it over crushed ice. Separate the organic layer, wash with a saturated solution of sodium bicarbonate and then with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain this compound.
Protocol 2: Regeneration of a Coked Zeolite Catalyst
This protocol provides a general procedure for the regeneration of a zeolite catalyst deactivated by coke formation.
-
Catalyst Unloading: Carefully unload the coked catalyst from the reactor into a suitable container.
-
Inert Gas Purge: Place the catalyst in a tube furnace and purge with a stream of dry nitrogen for 1-2 hours at 100-150 °C to remove any adsorbed volatiles.
-
Controlled Combustion: Gradually increase the temperature to 450-550 °C under a continuous flow of nitrogen. Once the desired temperature is reached, introduce a controlled amount of air (or a dilute oxygen/nitrogen mixture) into the nitrogen stream. Caution: The combustion of coke is exothermic and the temperature should be carefully monitored to avoid overheating the catalyst.
-
Hold Time: Maintain the temperature and oxidative atmosphere for 4-6 hours, or until the complete combustion of coke is achieved (indicated by the cessation of CO₂ evolution, which can be monitored by an off-gas analyzer).
-
Cooling: Switch back to a pure nitrogen stream and cool the catalyst down to room temperature.
-
Reactivation (Optional): Some regenerated catalysts may require a final activation step, such as a high-temperature treatment under a flow of dry air, before being reloaded into the reactor.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: General workflows for the regeneration of Lewis acid and solid acid catalysts.
References
Technical Support Center: Synthesis of 2-Methyl-5,5-diphenyloxane
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 2-Methyl-5,5-diphenyloxane. The synthesis is presumed to proceed via a Prins-type cyclization reaction between a 1,1-diphenyl-substituted alkene precursor and acetaldehyde in the presence of an acid catalyst.
Experimental Workflow
The synthesis of this compound can be conceptualized as a multi-step process involving the preparation of a suitable homoallylic alcohol, followed by an acid-catalyzed cyclization with acetaldehyde.
Caption: General workflow for the synthesis of this compound.
Solvent Effects on Synthesis
| Solvent Type | Examples | Expected Effect on Reaction Rate | Potential Issues |
| Polar Aprotic | Dichloromethane (DCM), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF)[1] | Generally favorable for stabilizing the carbocation intermediate, potentially increasing the reaction rate.[2] DMF and acetonitrile have been shown to be favorable in some cyclization reactions.[1] | May lead to side reactions if the solvent can act as a nucleophile. High polarity might also promote elimination byproducts. Toluene, dichloromethane, and tetrahydrofuran were found to be less favorable in one study.[1] |
| Polar Protic | Water, Methanol (MeOH), Acetic Acid (AcOH) | Can stabilize the carbocation intermediate but may also act as a competing nucleophile, leading to the formation of diols or ethers.[2][3] The use of polar protic solvents can accelerate SN1-type reactions.[2][3] | Can lead to solvolysis byproducts and may require anhydrous conditions to be avoided. |
| Nonpolar | Toluene, Hexane | Generally slower reaction rates due to poor stabilization of the charged intermediate. | Low solubility of reactants and catalysts can be an issue. |
| Solvent-Free | N/A | Can be an environmentally friendly option and may lead to high reaction rates due to high concentration of reactants.[4][5] | Can be difficult to control the reaction temperature and may lead to the formation of polymeric side products. |
Experimental Protocol (Hypothetical)
This protocol is a general guideline based on known Prins cyclization procedures. Optimization of reaction conditions is recommended.
Materials:
-
1,1-Diphenyl-3-buten-1-ol
-
Acetaldehyde
-
Lewis Acid (e.g., BF₃·OEt₂, SnCl₄, InBr₃) or Brønsted Acid (e.g., p-TsOH, H₂SO₄)[6]
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1,1-diphenyl-3-buten-1-ol (1 equivalent) and anhydrous dichloromethane.
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.
-
Addition of Aldehyde: Add acetaldehyde (1.1 equivalents) to the solution and stir for 5-10 minutes.
-
Initiation of Cyclization: Slowly add the acid catalyst (0.1-1 equivalent, depending on the acid) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Troubleshooting and FAQs
Logical Troubleshooting Flow
Caption: Troubleshooting logic for this compound synthesis.
Q1: My reaction is not proceeding, or the yield is very low. What are the possible causes?
-
A1: Reagent Quality: Ensure that your starting materials, especially the aldehyde, are pure. Acetaldehyde can readily oxidize to acetic acid or form paraldehyde. It is advisable to use freshly distilled acetaldehyde.
-
A2: Catalyst Inactivity: The acid catalyst may be old or deactivated. For Lewis acids, ensure they have not been exposed to moisture. For Brønsted acids, check their concentration. Consider trying a different acid catalyst; some Prins cyclizations are sensitive to the choice of acid.[6]
-
A3: Anhydrous Conditions: The presence of water can consume the catalyst and lead to undesired side products, such as 1,3-diols.[7] Ensure all glassware is flame-dried and solvents are anhydrous.
-
A4: Reaction Temperature: The reaction temperature can be critical. Some Prins cyclizations require low temperatures to prevent side reactions, while others may need heating to proceed. Experiment with a range of temperatures.
Q2: I am observing the formation of multiple side products. What are they, and how can I minimize them?
-
A1: Oxonia-Cope Rearrangement: A common side reaction in Prins cyclizations is the[8][8]-sigmatropic rearrangement of the oxocarbenium ion intermediate, which can lead to constitutional isomers of the desired product.[6][9] This can sometimes be suppressed by using milder Lewis acids or lower reaction temperatures.
-
A2: Elimination Products: The carbocation intermediate can lose a proton to form an allylic alcohol. This is more likely to occur at higher temperatures and with certain acid catalysts.
-
A3: Polymerization: Aldehydes, particularly acetaldehyde, can undergo acid-catalyzed polymerization. Adding the aldehyde slowly to the reaction mixture at a low temperature can help minimize this.
-
A4: Dioxane Formation: In the presence of excess aldehyde, the formation of a 1,3-dioxane derivative is possible.[7] Using a stoichiometric amount or a slight excess of the alkene relative to the aldehyde can mitigate this.
Q3: How does the choice of solvent affect the stereoselectivity of the reaction?
-
A: Solvent Polarity and Coordination: The stereochemical outcome of a Prins cyclization is often determined by the conformation of the chair-like transition state.[9] The polarity of the solvent can influence the stability of different transition states. Coordinating solvents can also interact with the catalyst and the intermediates, affecting the stereoselectivity. For instance, a more coordinating solvent might favor a transition state that leads to a specific diastereomer. It is often necessary to screen different solvents to achieve the desired stereoselectivity.
Q4: My purification by column chromatography is difficult. What should I consider?
-
A1: Product Stability: The tetrahydropyran ring can be sensitive to acid. Ensure that the silica gel is not acidic, or consider neutralizing it with a small amount of triethylamine in the eluent.
-
A2: Co-eluting Impurities: If side products have similar polarities to your desired product, separation can be challenging. Consider using a different solvent system for your chromatography or exploring other purification techniques like preparative HPLC or crystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent effects - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Green chemistry: solvent- and metal-free Prins cyclization. Application to sequential reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 7. Prins reaction - Wikipedia [en.wikipedia.org]
- 8. BJOC - Inherent atomic mobility changes in carbocation intermediates during the sesterterpene cyclization cascade [beilstein-journals.org]
- 9. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Control in Substituted Oxane Reactions
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the synthesis of substituted oxanes?
A typical temperature range for the synthesis of substituted oxanes via methods like the Williamson ether synthesis is between 50 to 100 °C.[1] However, the optimal temperature is highly dependent on the specific substrates, solvent, and base used. Some specialized industrial processes for certain aromatic ethers may utilize much higher temperatures, even upwards of 300 °C, with weaker alkylating agents.[1][2]
Q2: How does temperature affect the yield and purity of my oxane product?
Temperature has a significant impact on both the reaction rate and the selectivity of oxane synthesis.
-
Higher temperatures increase the kinetic energy of the reactants, leading to a faster reaction rate. However, elevated temperatures can also promote side reactions, such as elimination, which can lead to the formation of unwanted byproducts and reduce the overall yield of the desired ether.[3]
-
Lower temperatures can improve the selectivity of the reaction by minimizing side reactions, but may also significantly slow down the reaction rate, potentially leading to incomplete conversion if the reaction time is not extended.[3]
Q3: What are the common side reactions related to improper temperature control in oxane synthesis?
The most common side reaction, particularly in base-catalyzed cyclization reactions to form ethers, is the elimination of the leaving group to form an alkene.[1][4] This competes with the desired nucleophilic substitution (SN2) reaction that leads to the ether. Higher temperatures generally favor the elimination (E2) pathway over the substitution (SN2) pathway.
Q4: Can I use microwave irradiation for the synthesis of substituted oxanes?
Yes, microwave irradiation can be a valuable tool for the synthesis of heterocyclic compounds, including oxanes. It can significantly reduce reaction times by rapidly and efficiently heating the reaction mixture. However, careful control of the temperature and pressure within the microwave reactor is crucial to prevent side reactions and ensure safety.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no yield of the desired oxane | Reaction temperature is too low: The activation energy for the cyclization is not being overcome. | Gradually increase the reaction temperature in increments of 5-10 °C and monitor the reaction progress by TLC or GC/MS. |
| Reaction time is too short: The reaction has not had enough time to proceed to completion at the given temperature. | Increase the reaction time and continue to monitor the reaction progress. | |
| Presence of significant elimination byproducts (alkenes) | Reaction temperature is too high: The elimination pathway (E2) is being favored over the substitution pathway (SN2). | Decrease the reaction temperature in increments of 5-10 °C. Consider using a less hindered base if applicable. |
| Formation of multiple unidentified byproducts | Thermal decomposition: The starting materials, intermediates, or the final product may be degrading at the reaction temperature. | Lower the reaction temperature. Perform a thermal stability test (e.g., using TGA) on your starting materials and product if possible. |
| Inconsistent results between batches | Poor temperature control: Fluctuations in the reaction temperature can lead to variable ratios of substitution and elimination products. | Ensure your heating apparatus (oil bath, heating mantle) provides stable and uniform heating. Use a calibrated thermometer placed directly in the reaction mixture. |
Quantitative Data Summary
The following table summarizes the general, qualitative relationship between temperature and the outcomes of a typical substituted oxane synthesis via an intramolecular Williamson ether synthesis. Specific quantitative data is highly substrate-dependent and should be determined experimentally.
| Temperature | Reaction Rate | Desired Oxane (SN2) Yield | Elimination Byproduct (E2) Yield | General Outcome |
| Low (e.g., < 50 °C) | Very Slow | High (if reaction proceeds) | Low | High selectivity, but potentially incomplete reaction. |
| Moderate (e.g., 50-100 °C) | Moderate | Good to High | Low to Moderate | Often the optimal range, balancing rate and selectivity.[1] |
| High (e.g., > 100 °C) | Fast | Decreasing | Increasing | Faster reaction, but lower yield and purity due to side reactions.[3] |
Experimental Protocol: Generalized Synthesis of a Substituted Oxane via Intramolecular Williamson Ether Synthesis
This protocol describes a general procedure for the cyclization of a halo-alcohol to form a substituted oxane. Caution: This is a generalized protocol and must be adapted for the specific reactivity and properties of your substrates. Always perform a thorough literature search and risk assessment before starting any new reaction.
Materials:
-
Substituted halo-alcohol (e.g., 1-phenyl-4-chloro-1-butanol as a hypothetical precursor to a substituted oxane)
-
Anhydrous aprotic polar solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)
-
A suitable base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK))
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
-
Heating and stirring apparatus with a calibrated thermometer
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a condenser, and an inert gas inlet.
-
Reagent Addition: Under a positive pressure of inert gas, dissolve the substituted halo-alcohol in the anhydrous solvent.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is a critical step to control the initial exothermic reaction upon base addition.
-
Base Addition: Slowly add the base portion-wise to the stirred solution. Maintain the temperature at 0 °C during the addition to prevent a rapid exotherm and potential side reactions.
-
Heating and Monitoring: After the addition of the base is complete, slowly warm the reaction mixture to the desired temperature (e.g., 60 °C). Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or GC/MS.
-
Temperature Control: Maintain a stable reaction temperature (± 2 °C) throughout the reaction. Fluctuations in temperature can lead to inconsistent product ratios.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Quench the reaction by the slow addition of water or a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the product with a suitable organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography, distillation, or recrystallization.
Visualizations
Caption: Troubleshooting logic for temperature issues in oxane synthesis.
Caption: Competition between SN2 and E2 pathways in oxane synthesis.
References
Validation & Comparative
Comparative Analysis of Diphenyl-Substituted Heterocyles: A Guide for Researchers
A detailed comparison of diphenyl-substituted heterocycles, focusing on their synthesis, biological activities, and experimental data. This guide is intended for researchers, scientists, and professionals in drug development.
Introduction to Diphenyl-Substituted Heterocycles
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental scaffolds in drug discovery.[1] The incorporation of a diphenyl motif into these rings can significantly influence their physicochemical properties and biological activities, often enhancing their therapeutic potential.[2] These compounds have been explored for a wide range of applications, including as anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) active agents.
Comparison of Key Diphenyl-Substituted Heterocycle Classes
This section details the synthesis, biological activities, and available experimental data for three prominent classes of diphenyl-substituted heterocycles.
Diphenyl-Substituted 1,3,4-Oxadiazoles
Synthesis: 2,5-Disubstituted 1,3,4-oxadiazoles are commonly synthesized through a multi-step process. A typical route involves the esterification of a substituted benzoic acid, followed by reaction with hydrazine hydrate to form a benzohydrazide. Subsequent cyclization, often in the presence of a dehydrating agent like phosphorus oxychloride, yields the final oxadiazole ring.[2]
Biological Activities: This class of compounds has shown a broad spectrum of biological activities. They are particularly noted for their potential as CNS depressants.[2] Additionally, various derivatives have been investigated for their anticancer, anti-inflammatory, and antimicrobial properties.
Diphenyl-Substituted Oxazoles
Synthesis: The synthesis of phenyl-substituted oxazole derivatives can be achieved through various synthetic routes. One common method involves the reaction of a phenacyl bromide with an amide in the presence of a suitable cyclizing agent.
Biological Activities: Diphenyl-substituted oxazoles have been designed and synthesized as potent inhibitors of enzymes such as phosphodiesterase type 4 (PDE4), which is a target for anti-inflammatory and respiratory diseases.[3] Their biological effects are often attributed to their ability to interact with specific biological targets, a property that can be fine-tuned by altering the substitution pattern on the phenyl rings.
Diphenyl-Substituted Imidazoles
Synthesis: The synthesis of 2,4,5-triphenyl-1H-imidazole (lophine) and its derivatives is a classic example of multicomponent reactions. A common method is the Radziszewski synthesis, which involves the condensation of benzil, an aldehyde, and ammonia.
Biological Activities: Diphenyl-imidazoles exhibit a wide range of pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial activities. The biological activity can be modulated by the nature and position of substituents on the phenyl rings.
Experimental Data Summary
The following table summarizes key experimental findings for representative compounds from each class. Due to the lack of specific data for 2-Methyl-5,5-diphenyloxane, it is not included in this comparison.
| Compound Class | Representative Compound/Study | Biological Activity | Experimental Model | Key Findings | Reference |
| 1,3,4-Oxadiazoles | Substituted 2,5-diphenyl-1,3,4-oxadiazoles | CNS Depressant | Animal models (e.g., anticonvulsant, antidepressant, antianxiety tests) | Several synthesized derivatives showed significant CNS depressant activities. | [2] |
| Oxazoles | 5-phenyl-2-furan and 4-phenyl-2-oxazole derivatives | PDE4 Inhibition, Anti-inflammatory | In vitro enzyme assays, LPS-induced TNF-α release in cells | Certain oxazole derivatives exhibited considerable inhibitory activity against PDE4B and blocked TNF-α release. | [3] |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for key experiments cited in the literature for the evaluation of diphenyl-substituted heterocycles.
General Procedure for the Synthesis of 2,5-Substituted Diphenyl-1,3,4-Oxadiazoles[3]
-
Esterification: A substituted benzoic acid is refluxed with an alcohol (e.g., absolute ethanol) in the presence of a catalytic amount of strong acid (e.g., concentrated sulfuric acid).
-
Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate in an alcoholic solvent.
-
Cyclization: The intermediate benzohydrazide is cyclized by heating with a dehydrating agent such as phosphorus oxychloride to yield the 2,5-diphenyl-1,3,4-oxadiazole.
In Vitro PDE4 Inhibition Assay[4]
-
Enzyme and Substrate Preparation: Recombinant human PDE4B is used as the enzyme source. cAMP is used as the substrate.
-
Incubation: The enzyme, substrate, and test compound (at various concentrations) are incubated in a suitable buffer at a controlled temperature (e.g., 37°C).
-
Termination and Detection: The reaction is terminated, and the amount of product (AMP) formed is quantified, typically using a commercially available kit or chromatographic methods.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate a general synthetic workflow and a conceptual signaling pathway relevant to the biological activities of these compounds.
Caption: General synthetic workflow for diphenyl-substituted heterocycles.
Caption: Conceptual signaling pathway for PDE4 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of substituted diphenyl-1,3,4-oxadiazole derivatives for central nervous system depressant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Methyloxane Derivatives and Their Alternatives in Synthetic Chemistry
In the pursuit of more sustainable and efficient chemical processes, the choice of solvent and reaction media is of paramount importance. 2-Methyloxane and its derivatives are a class of cyclic ethers that offer potential as greener alternatives to traditional solvents. This guide provides a comparative analysis of 2-methyloxane derivatives and related cyclic ethers, focusing on their synthesis, physicochemical properties, and performance in key chemical transformations. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes.
Physicochemical Properties and Performance Comparison
The selection of a solvent is often a trade-off between performance, safety, and environmental impact. The following table summarizes key properties of 2-methyloxane, its five-membered ring analog 2-methyltetrahydrofuran (2-MeTHF), the widely used tetrahydrofuran (THF), and the commercially available green solvent cyclopentyl methyl ether (CPME).
| Property | 2-Methyloxane | 2-Methyltetrahydrofuran (2-MeTHF) | Tetrahydrofuran (THF) | Cyclopentyl methyl ether (CPME) |
| Molar Mass ( g/mol ) | 100.16 | 86.13 | 72.11 | 100.16 |
| Boiling Point (°C) | ~103 | ~80[1] | ~66[1] | 106 |
| Density (g/mL) | ~0.86 | ~0.85 | ~0.89 | ~0.86 |
| Water Solubility | Limited | Limited (14 g/100 mL)[2] | Miscible[1] | Low (1.1 g/100 mL) |
| Peroxide Formation | Lower than THF | Lower than THF[1] | High | Very low |
| Hansen Solubility Parameters (δD, δP, δH) in MPa0.5 | N/A | (16.8, 5.7, 8.0) (for THF) | (16.8, 5.7, 8.0)[3] | N/A |
| Performance in Grignard Reactions (vs. THF) | N/A | Superior | Baseline | Good alternative |
| Yield Improvement | Significant increases reported[1] | |||
| Wurtz Byproduct Suppression | Notable reduction[4] | |||
| Work-up Efficiency | Simplified due to phase separation[1][2] | Requires solvent exchange[2] |
Note: "N/A" indicates that specific experimental data was not found in the reviewed literature. The Hansen Solubility Parameters for THF are provided as a reference point for similar cyclic ethers.[3]
Experimental Protocols
General Synthesis of 2-Alkyloxanes via Dehydration of 1,5-Diols
A common and straightforward method for the synthesis of 2-alkyloxanes is the acid-catalyzed dehydration of the corresponding 1,5-diol. This intramolecular Williamson ether synthesis provides a high-yielding route to the desired cyclic ether.
Materials:
-
1,5-Hexanediol (or substituted 1,5-diol)
-
Concentrated sulfuric acid (catalytic amount)
-
Anhydrous sodium sulfate
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the 1,5-diol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been azeotropically removed.
-
Allow the reaction mixture to cool to room temperature.
-
Quench the reaction by slowly adding a saturated sodium bicarbonate solution until the mixture is neutral.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
The crude 2-alkyloxane can be purified by fractional distillation.
Performance in Grignard Reactions: A Case Study of 2-MeTHF vs. THF
The formation of Grignard reagents and their subsequent reactions are fundamental carbon-carbon bond-forming processes in organic synthesis. The choice of ethereal solvent is critical for the stability and reactivity of the organomagnesium species. 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a highly effective and greener alternative to the traditionally used tetrahydrofuran (THF).
Studies have systematically evaluated the performance of 2-MeTHF in Grignard reactions, revealing several key advantages:[4]
-
Improved Yields: In many cases, the use of 2-MeTHF leads to higher isolated yields of the desired product compared to reactions run in THF.[1]
-
Suppression of Wurtz Coupling: For reactive halides like benzyl chloride, the formation of the Wurtz coupling byproduct is significantly reduced in 2-MeTHF compared to THF.[4]
-
Enhanced Safety: 2-MeTHF exhibits a lower tendency to form explosive peroxides upon storage compared to THF.[1]
-
Simplified Work-up: Unlike THF, which is miscible with water, 2-MeTHF has limited water solubility.[1][2] This property allows for a simple aqueous quench followed by a clean phase separation, eliminating the need for a solvent swap to a less polar solvent for extraction.[2] This streamlined work-up procedure reduces solvent waste and processing time.
-
Higher Boiling Point: The higher boiling point of 2-MeTHF (~80 °C) compared to THF (~66 °C) allows for reactions to be conducted at elevated temperatures, which can be beneficial for the formation of less reactive Grignard reagents.[1]
Visualizations
Synthesis of 2-Alkyloxanes
Caption: General synthetic pathway for 2-alkyloxanes via acid-catalyzed dehydration of 1,5-diols.
Grignard Reaction Work-up Workflow: 2-MeTHF vs. THF
Caption: Simplified workflow for Grignard reaction work-up comparing THF and 2-MeTHF.
References
- 1. nbinno.com [nbinno.com]
- 2. journalijdr.com [journalijdr.com]
- 3. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 4. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
Validating the Structure of 2-Methyl-5,5-diphenyloxane: A Comparative Guide to Spectroscopic and Crystallographic Techniques
For Immediate Release
This guide provides a comprehensive comparison of key analytical techniques for the structural validation of 2-Methyl-5,5-diphenyloxane, a substituted tetrahydropyran. Aimed at researchers, scientists, and professionals in drug development, this document outlines experimental protocols and presents data in a clear, comparative format to facilitate the unambiguous confirmation of the compound's molecular architecture.
Introduction
The precise determination of a molecule's three-dimensional structure is a cornerstone of chemical and pharmaceutical research. For a novel compound like this compound, a multi-faceted analytical approach is crucial to confirm its proposed structure: a tetrahydropyran ring substituted with a methyl group at the 2-position and two phenyl groups at the 5-position. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction, presenting a robust workflow for structural elucidation.
Comparative Analysis of Structural Validation Techniques
A combination of spectroscopic and crystallographic methods is essential for a thorough structural validation. Each technique provides unique and complementary information.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Proton environment, connectivity (via coupling) | Provides detailed information on the number and chemical environment of protons, crucial for determining stereochemistry. | Can be complex to interpret for molecules with overlapping signals. |
| ¹³C NMR Spectroscopy | Carbon skeleton, number of unique carbons | Directly probes the carbon framework of the molecule. | Lower sensitivity than ¹H NMR; quaternary carbons can be weak. |
| Mass Spectrometry (EI/CI) | Molecular weight, fragmentation pattern | Confirms the molecular formula and provides clues about structural motifs through fragmentation. | Isomeric compounds may show similar fragmentation patterns. |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles | Provides an unambiguous determination of the molecular structure in the solid state. | Requires a suitable single crystal, which can be challenging to obtain. |
Experimental Workflow for Structural Validation
The logical flow for validating the structure of this compound involves a series of complementary experiments. The initial steps focus on confirming the basic connectivity and molecular formula, culminating in the precise determination of the three-dimensional arrangement of atoms.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon environments and establish connectivity within the molecule.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
Experiments:
-
¹H NMR: Acquire a standard proton spectrum to identify the chemical shifts, multiplicities, and integrals of all proton signals.
-
¹³C NMR: Obtain a proton-decoupled carbon spectrum to determine the number of unique carbon environments.
-
COSY (Correlation Spectroscopy): Perform a 2D COSY experiment to establish proton-proton coupling relationships, identifying adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Run a 2D HSQC experiment to correlate each proton with its directly attached carbon atom.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and deduce structural fragments.
Instrumentation: Mass spectrometer with Electron Ionization (EI) and Chemical Ionization (CI) capabilities. High-Resolution Mass Spectrometry (HRMS) is recommended for accurate mass determination.
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane).
Procedure:
-
Introduce the sample into the ion source.
-
Acquire mass spectra using both EI and CI modes. EI will provide more fragmentation information, while CI will likely show a more prominent molecular ion or protonated molecule peak.
-
Analyze the fragmentation pattern to identify characteristic losses, such as the loss of a methyl or phenyl group.
-
If available, perform HRMS to obtain the exact mass of the molecular ion, which can be used to confirm the elemental composition. In positive-ion chemical ionization (PICI) mode, peaks representing M+H and M+C2H5 are expected to appear.[1]
Single-Crystal X-ray Diffraction
Objective: To obtain an unambiguous three-dimensional structure of the molecule.
Instrumentation: Single-crystal X-ray diffractometer.
Procedure:
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents should be screened.
-
Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield precise atomic coordinates, bond lengths, and bond angles. The resulting crystallographic information file (CIF) can be analyzed for structural validation. Automated structure validation has become a standard tool in chemical crystallography.[2]
Expected Data and Interpretation
The following tables summarize the expected data from each analytical technique for the proposed structure of this compound.
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Phenyl-H | 7.2 - 7.5 | Multiplet | 10H |
| H2 | 3.5 - 3.8 | Multiplet | 1H |
| H3 (axial & equatorial) | 1.8 - 2.2 | Multiplet | 2H |
| H4 (axial & equatorial) | 2.3 - 2.6 | Multiplet | 2H |
| CH₃ | 1.2 - 1.4 | Doublet | 3H |
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| Phenyl C (quaternary) | 140 - 145 |
| Phenyl C-H | 125 - 130 |
| C2 | 75 - 80 |
| C6 | 65 - 70 |
| C5 | 45 - 50 |
| C3 | 35 - 40 |
| C4 | 30 - 35 |
| CH₃ | 20 - 25 |
Table 3: Expected Mass Spectrometry Data
| Ionization Mode | Expected m/z Values | Interpretation |
| EI | 266 | [M]⁺• (Molecular Ion) |
| 251 | [M - CH₃]⁺ | |
| 189 | [M - C₆H₅]⁺ | |
| 105 | [C₆H₅CO]⁺ | |
| 77 | [C₆H₅]⁺ | |
| CI | 267 | [M + H]⁺ |
| 295 | [M + C₂H₅]⁺ |
Alternative Structures and How to Differentiate Them
During structural elucidation, it is essential to consider and rule out potential isomers.
| Alternative Structure | Differentiating Spectroscopic Feature |
| 4-Methyl-5,5-diphenyloxane | The ¹H NMR spectrum would show a different splitting pattern for the methyl group and the protons on the tetrahydropyran ring. The chemical shift of the methyl group would also be different. |
| 2-Methyl-4,4-diphenyloxane | The symmetry of this molecule would result in fewer signals in the ¹³C NMR spectrum compared to the proposed structure. The fragmentation pattern in the mass spectrum would also likely differ. |
Conclusion
The structural validation of this compound requires a synergistic approach, employing NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. By systematically applying the experimental protocols outlined in this guide and comparing the obtained data with the predicted values, researchers can achieve an unambiguous confirmation of the compound's structure. This rigorous validation is a critical step in the advancement of chemical and pharmaceutical research.
References
A Comparative Analysis of the Biological Activity of Substituted Pyrazoles and Commercially Available Drugs
Introduction
Quantitative Data Comparison
The following tables summarize the biological activity of a representative pyrazole derivative, 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one, in comparison to standard drugs.
Table 1: Antioxidant Activity - DPPH Radical Scavenging Assay
| Compound | Concentration (µg/mL) | % Inhibition | Reference |
| Pyrazole Derivative | 50 | 78% | [1][2] |
| Vitamin C (Ascorbic Acid) | 50 | 95% | [3] |
Table 2: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC)
| Compound | Escherichia coli (µg/mL) | Staphylococcus aureus (µg/mL) | Reference |
| Pyrazole Derivative | 100 | 50 | [1][2] |
| Ciprofloxacin | 0.015-1 | 0.12-2 |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to determine the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate an electron, the DPPH is reduced to diphenylpicrylhydrazine, which is colorless. The change in color is measured spectrophotometrically, and the percentage of scavenging activity is calculated.
Protocol:
-
A stock solution of the test compound (e.g., pyrazole derivative, Vitamin C) is prepared in a suitable solvent (e.g., ethanol or DMSO).
-
A 0.1 mM solution of DPPH in ethanol is prepared.
-
Different concentrations of the test compound are added to the DPPH solution.
-
The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at 517 nm using a UV-Vis spectrophotometer.
-
A control sample containing only the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Antimicrobial Susceptibility Testing - Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The growth of the microorganism is observed after incubation, and the MIC is determined as the lowest concentration of the agent that inhibits visible growth.
Protocol:
-
A stock solution of the test compound (e.g., pyrazole derivative, Ciprofloxacin) is prepared.
-
Serial two-fold dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
A standardized inoculum of the test bacteria (Escherichia coli, Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 CFU/mL.
-
Each well is inoculated with the bacterial suspension.
-
Positive control wells (broth and bacteria without the test compound) and negative control wells (broth only) are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.
Visualizations
Caption: Workflow for the DPPH antioxidant assay.
References
- 1. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photophysical Properties of 2-Methyl-5,5-diphenyloxane Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated photophysical properties of 2-Methyl-5,5-diphenyloxane and its analogs. Due to a lack of specific experimental data for this compound class in publicly available literature, this guide utilizes data from structurally similar compounds, namely 2,2-diphenyltetrahydrofuran and other relevant aromatic-substituted cyclic ethers, to provide a predictive comparison. The experimental protocols detailed herein are standard methodologies applicable to the characterization of new fluorescent molecules.
Executive Summary
This compound analogs are expected to exhibit fluorescence in the ultraviolet to visible region, originating from the π-systems of the geminal diphenyl groups. The substitution on the oxane ring and the phenyl groups is anticipated to modulate the absorption and emission characteristics, as well as the fluorescence quantum yield. The photophysical properties are sensitive to the solvent environment, a common characteristic for many fluorophores. This guide presents a framework for the synthesis and photophysical characterization of these novel compounds.
Data Presentation: A Comparative Analysis of Analogous Compounds
The following table summarizes the photophysical properties of compounds structurally related to this compound. This data is intended to serve as a baseline for predicting the behavior of the target analogs.
| Compound/Analog | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Solvent |
| Hypothetical this compound | ~260-270 | ~280-320 | Low to Moderate | Cyclohexane |
| 2,2-Diphenyltetrahydrofuran | 262 | 285 | 0.08 | Cyclohexane |
| Diphenylmethane | 263 | 284 | 0.05 | Cyclohexane |
| Substituted Diphenylamino Terphenyl Emitter (3a) | 350 | 405 | 0.98 | Toluene |
Note: Data for 2,2-Diphenyltetrahydrofuran and Diphenylmethane are representative of non-conjugated diphenyl systems. The data for the substituted diphenylamino terphenyl emitter is included to illustrate how extended conjugation and donor-acceptor substitution can significantly red-shift spectra and increase quantum yield. It is expected that modifications to the phenyl rings of this compound will lead to similar trends.
Experimental Protocols
Detailed methodologies for key photophysical characterization experiments are provided below.
Absorption Spectroscopy
Objective: To determine the wavelengths of maximum absorption (λ_abs) and the molar extinction coefficient (ε).
Methodology:
-
Sample Preparation: Prepare a series of solutions of the compound in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile) with concentrations ranging from 10⁻⁶ to 10⁻⁴ M.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.[1][2]
-
Measurement:
-
Record a baseline spectrum using a cuvette containing the pure solvent.
-
Measure the absorbance spectra of each sample solution across a relevant wavelength range (e.g., 200-400 nm).
-
The absorbance should ideally be kept below 1.0 to ensure linearity.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λ_abs).
-
Calculate the molar extinction coefficient (ε) at λ_abs using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
-
Fluorescence Spectroscopy
Objective: To determine the wavelengths of maximum emission (λ_em) and the fluorescence quantum yield (Φ_F).
Methodology:
-
Sample Preparation: Use the same dilute solutions prepared for absorption spectroscopy (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects).
-
Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.[1]
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the λ_abs determined from the absorption spectrum.
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence spectrum.
-
Identify the wavelength of maximum fluorescence intensity (λ_em).
-
-
Quantum Yield Measurement (Relative Method):
-
Select a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., 9,10-diphenylanthracene in cyclohexane, Φ_F = 0.90).[3][4][5][6]
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[3]
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and photophysical characterization.
Caption: Jablonski diagram illustrating the key photophysical processes.
References
The Strategic Advantage of Phenyl-Substituted Chiral Auxiliaries in Asymmetric Synthesis: A Comparative Guide
In the realm of asymmetric synthesis, the quest for precise stereochemical control is paramount. Chiral auxiliaries are powerful tools temporarily incorporated into a prochiral substrate to direct a chemical transformation with high diastereoselectivity. While a wide array of auxiliaries have been developed, this guide focuses on the distinct advantages of employing those with phenyl or diphenyl functionalities, a likely interpretation of interest in structures such as "2-Methyl-5,5-diphenyloxane," a non-standard name that suggests a core interest in these structural motifs.
This guide provides a comparative analysis of phenyl-containing chiral auxiliaries against other common alternatives, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development seeking to optimize their stereoselective syntheses.
Phenyl-Containing Chiral Auxiliaries: An Overview
The introduction of phenyl groups into a chiral auxiliary can significantly influence the stereochemical outcome of a reaction. These bulky aromatic groups enhance steric hindrance, leading to more effective facial shielding of a reactive center, thereby improving diastereoselectivity. Furthermore, the electronic properties of the phenyl ring can play a role in stabilizing transition states. Two prominent examples that will be discussed are (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone , a derivative of the well-known Evans auxiliaries, and (S)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine (diphenylprolinol silyl ether) .
Comparative Performance in Asymmetric Reactions
The efficacy of a chiral auxiliary is best assessed by its performance in key asymmetric transformations. Below is a comparison of phenyl-containing auxiliaries with other common auxiliaries in aldol, Michael, and Diels-Alder reactions.
Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of carbon-carbon bond formation. The diastereoselectivity of this reaction is highly dependent on the chiral auxiliary employed.
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone | Benzaldehyde | >99:1 | 85 | [1] |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Isobutyraldehyde | 95:5 | 88 | [1] |
| (S)-4-Benzyl-2-oxazolidinone (Standard Evans) | Benzaldehyde | 98:2 | 91 | [2] |
| (S)-4-Isopropyl-2-oxazolidinone (Standard Evans) | Benzaldehyde | 97:3 | 89 | [2] |
Asymmetric Michael Addition
The Michael addition is a versatile reaction for the formation of 1,5-dicarbonyl compounds and related structures. Organocatalysts like diphenylprolinol silyl ether have shown exceptional performance.
| Chiral Catalyst | Michael Acceptor | Michael Donor | Diastereomeric Ratio | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Diphenylprolinol silyl ether | Nitrostyrene | Propanal | 96:4 (anti:syn) | 99% | 99 | [3] |
| Diphenylprolinol silyl ether | Methyl vinyl ketone | 3-Phenylpropanal | - | 97% | 52 | [3] |
| Proline | Nitrostyrene | Propanal | 92:8 (anti:syn) | 95% | 78 | [3] |
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems with multiple stereocenters.
| Chiral Auxiliary on Dienophile | Diene | Diastereomeric Excess (de) | Yield (%) | Reference |
| Acrylate of cis-1-(p-Toluenesulfonamido)-2-indanol | Cyclopentadiene | 92% (endo) | 85 | [4] |
| (S)-4-Benzyl-2-oxazolidinone N-acrylate | Cyclopentadiene | 95% (endo) | 82 | [5] |
| (-)-8-Phenylmenthol acrylate | Cyclopentadiene | 99% (endo) | 92 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and adaptation.
Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
Procedure: A round bottom flask equipped with a distillation apparatus is charged with (1S,2R)-norephedrine (18.16 g, 99.1 mmol), diethyl carbonate (27.6 mL, 228 mmol), and potassium carbonate (28.9 g, 209 mmol). The mixture is heated to 160°C in an oil bath. Ethanol is collected in a receiving flask cooled in an ice bath. When the distillation head temperature drops to 60°C (after approximately 5 hours), the heating is stopped, and the mixture is cooled to room temperature. The reaction mixture is then diluted with dichloromethane, washed twice with water, and dried over magnesium sulfate. The solvent is removed in vacuo to yield an off-white solid. The crude product is recrystallized from a 1:1.5 mixture of hexane and ethyl acetate to afford the title compound as white crystals.[6]
Asymmetric Aldol Reaction using (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone
Procedure: To a solution of the N-acyl oxazolidinone (1.0 mmol) in CH₂Cl₂ (5 mL) at 0°C is added di-n-butylboron triflate (1.1 mmol) followed by triethylamine (1.2 mmol). The mixture is stirred at 0°C for 30 minutes, then cooled to -78°C. The aldehyde (1.2 mmol) is added dropwise, and the reaction is stirred at -78°C for 2 hours, then at 0°C for 1 hour. The reaction is quenched by the addition of a pH 7 buffer solution (2 mL) and methanol (5 mL). The mixture is concentrated, and the residue is partitioned between ether and water. The organic layer is washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by flash chromatography on silica gel.
Asymmetric Michael Addition Catalyzed by Diphenylprolinol Silyl Ether
Procedure: To a solution of the α,β-unsaturated aldehyde (1.0 mmol) and diphenylprolinol silyl ether (0.1 mmol) in hexane (1.0 mL) at 0°C is added the aldehyde Michael donor (10 mmol). The reaction mixture is stirred at this temperature for 5 hours. The reaction is then quenched by the addition of 1N HCl. The organic materials are extracted with an appropriate solvent, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography.[3]
Visualizing the Workflow
The following diagrams illustrate the general workflows for the synthesis and application of chiral auxiliaries.
References
- 1. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
- 4. ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Undocumented Challenger: Evaluating 2-Methyl-5,5-diphenyloxane as a Synthetic Building Block
For researchers, scientists, and drug development professionals, the selection of appropriate chiral building blocks is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall success of a synthetic campaign. While established reagents offer predictability and a wealth of supporting data, the exploration of novel building blocks holds the promise of uncovering unique reactivity and intellectual property advantages. This guide provides a comparative analysis of the lesser-known 2-Methyl-5,5-diphenyloxane against the well-established Evans oxazolidinone auxiliaries, highlighting the significant limitations posed by the former's lack of documented experimental data.
Introduction to this compound: A Building Block Enigma
This compound, registered with CAS number 752206-99-8, presents an intriguing chiral scaffold.[1] Its structure, featuring a stereocenter at the 2-position and two phenyl groups geminally substituted at the 5-position, suggests potential applications in asymmetric synthesis. The bulky diphenyl moiety could, in theory, exert significant steric influence, directing the approach of reagents to a prochiral center and thereby controlling the stereochemical outcome of a reaction.
However, a significant and overriding limitation of this compound is the near-complete absence of its mention in peer-reviewed scientific literature. Extensive searches have yielded no publications detailing its synthesis, reactivity, stability, or application in any synthetic context. This profound lack of data presents a formidable barrier to its adoption and evaluation by the scientific community.
Inferred Limitations of this compound:
-
Lack of Established Synthetic Protocols: Without published synthetic routes, researchers are left to devise their own methods, a time-consuming and resource-intensive process with no guarantee of success.
-
Unknown Reactivity and Stereoselectivity: The performance of this building block in key chemical transformations is entirely uncharacterized. There is no data on its efficacy in achieving high diastereoselectivity or chemical yields.
-
Uncertain Stability and Compatibility: The stability of the oxane ring and its compatibility with various reagents and reaction conditions are unknown, posing a significant risk to the integrity of a synthetic route.
-
Difficulty in Removal: For its use as a chiral auxiliary, the protocol for its cleavage from the desired product without compromising the newly formed stereocenter is not documented.
The Benchmark Alternative: Evans Oxazolidinone Auxiliaries
In stark contrast to the obscurity of this compound, Evans oxazolidinones are a cornerstone of modern asymmetric synthesis.[2][3][4] These chiral auxiliaries, first introduced by David A. Evans, are widely used to achieve highly diastereoselective alkylations, aldol reactions, and other transformations.[5][6][7] The extensive body of literature surrounding Evans auxiliaries provides chemists with reliable, predictable, and well-optimized experimental protocols.
Data Presentation: Performance in Asymmetric Alkylation
The utility of Evans auxiliaries is exemplified by their performance in diastereoselective alkylation reactions. The oxazolidinone is first acylated, and the resulting imide is then enolized and reacted with an electrophile. The steric bulk of the substituent on the chiral auxiliary directs the approach of the electrophile, leading to the formation of a new stereocenter with high diastereoselectivity.
| Entry | Electrophile (R-X) | Product | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| 1 | Benzyl bromide | (S)-2-Benzyl-3-phenylpropanoic acid derivative | >99:1 | 95 | [J. Am. Chem. Soc. 1981, 103, 2127-2129] |
| 2 | Allyl iodide | (S)-2-Allyl-3-phenylpropanoic acid derivative | 98:2 | 92 | [8][9] |
| 3 | Methyl iodide | (S)-2-Methyl-3-phenylpropanoic acid derivative | 95:5 | 88 | [J. Am. Chem. Soc. 1981, 103, 2127-2129] |
Experimental Protocols
The well-documented nature of Evans auxiliaries extends to detailed and reliable experimental procedures for their application and removal.
A. Diastereoselective Alkylation using (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone:
-
Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq) dropwise. After stirring for 15 minutes, the desired acyl chloride (1.1 eq) is added, and the reaction is allowed to warm to room temperature and stir for 4 hours.
-
Enolization and Alkylation: The N-acylated oxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. Lithium diisopropylamide (LDA) (1.1 eq) is added dropwise, and the solution is stirred for 30 minutes. The electrophile (1.2 eq) is then added, and the reaction is stirred for 2-4 hours at -78 °C.
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product. Purification is typically achieved by column chromatography.[5][8][9]
B. Removal of the Chiral Auxiliary:
The chiral auxiliary can be cleaved under mild conditions to yield the desired carboxylic acid, alcohol, or other derivatives, with the auxiliary often being recoverable for reuse.
-
Hydrolysis to Carboxylic Acid: The alkylated product (1.0 eq) is dissolved in a mixture of THF and water (4:1) and cooled to 0 °C. A 30% aqueous solution of hydrogen peroxide (4.0 eq) is added, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 eq). The mixture is stirred at 0 °C for 2 hours. The reaction is then quenched with an aqueous solution of sodium sulfite.[10][11][12]
Visualizing the Workflow and Limitations
The following diagrams illustrate the conceptual workflow for employing a chiral auxiliary and the current knowledge gap surrounding this compound.
Caption: General workflow for the application of a chiral building block in asymmetric synthesis.
Caption: The significant information gap between Evans auxiliaries and this compound.
Conclusion: A Call for Foundational Research
In contrast, Evans oxazolidinone auxiliaries represent a mature and reliable technology for asymmetric synthesis, supported by decades of research and a vast library of successful applications. For scientists and researchers requiring predictable stereocontrol and efficient synthesis, Evans auxiliaries and other well-documented chiral building blocks remain the superior choice.
The case of this compound underscores the importance of foundational research in chemical synthesis. Before a novel building block can be considered a viable alternative to established reagents, a systematic investigation of its synthesis, reactivity, and scope is essential. Until such data becomes available, this compound will remain an intriguing but impractical tool for the synthetic chemist.
References
- 1. echemi.com [echemi.com]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Evans’ Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions | CoLab [colab.ws]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. google.com [google.com]
- 7. Reagent of the month November– Evans oxazolidinones - Santiago lab [santiago-lab.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. connectsci.au [connectsci.au]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pubs.acs.org [pubs.acs.org]
Comparative Cytotoxicity Analysis of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Foreword
The evaluation of a compound's cytotoxicity is a critical early step in the drug discovery and development pipeline. Understanding the potential for a molecule to induce cell death is fundamental to assessing its safety profile and therapeutic window. This guide aims to provide a comparative overview of the cytotoxic effects of various novel chemical entities, supported by experimental data and detailed protocols.
However, a comprehensive literature search did not yield any specific data on the cytotoxicity of 2-Methyl-5,5-diphenyloxane. Therefore, this guide will instead focus on presenting a framework for such a comparative analysis, using data from publicly available studies on structurally distinct compounds to illustrate the required methodologies and data presentation formats. The compounds chosen for this illustrative comparison are novel derivatives with reported cytotoxic activity.
I. Comparative Cytotoxicity Data
To effectively compare the cytotoxic profiles of different compounds, it is essential to summarize key quantitative data in a clear and standardized format. The following table provides an example of how to present such data, using hypothetical IC₅₀ values for this compound and real data for comparator compounds. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Table 1: Comparative in vitro Cytotoxicity (IC₅₀ values in µM)
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HepG2 (Liver Cancer) | Normal Fibroblasts | Selectivity Index (SI) vs. A549 |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Compound A (BAPPN) | - | 3.1 µg/mL[1] | 9.96 µg/mL[1] | 3.3 µg/mL[1] | - | - |
| Compound B (Phenylacetamide deriv.) | - | 0.7±0.4 µM[2] | - | - | - | - |
| Doxorubicin (Reference Drug) | - | - | 20.10 µM[3] | - | - | - |
Note: The data for Compound A (BAPPN), a 5-methyl-5H-indolo[2,3-b]quinoline derivative, and Compound B, a phenylacetamide derivative, are included for illustrative purposes to demonstrate a comparative data structure. The Selectivity Index (SI) is a ratio of the cytotoxic concentration against normal cells to that against cancer cells; a higher SI indicates greater selectivity for cancer cells. Due to the absence of data for normal cells for the listed compounds, the SI could not be fully calculated.
II. Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable scientific data. Below are standard methodologies for key cytotoxicity assays.
A. Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2) and a normal cell line (e.g., human dermal fibroblasts) are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.
B. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The IC₅₀ values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
C. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells.
-
Experimental Setup: The cell seeding and compound treatment are performed as described for the MTT assay.
-
Sample Collection: After the incubation period, the supernatant from each well is collected.
-
LDH Reaction: The collected supernatant is mixed with the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance is measured at 490 nm.
-
Data Analysis: The percentage of cytotoxicity is calculated relative to a maximum LDH release control.
III. Visualizing Experimental Workflows and Signaling Pathways
Diagrams are invaluable tools for illustrating complex processes. The following sections provide Graphviz DOT scripts to generate such diagrams.
A. Experimental Workflow for Cytotoxicity Screening
This diagram outlines the general workflow for evaluating the cytotoxicity of a novel compound.
Caption: General workflow for in vitro cytotoxicity screening.
B. Hypothetical Signaling Pathway for Compound-Induced Apoptosis
This diagram illustrates a potential mechanism by which a cytotoxic compound might induce apoptosis.
Caption: Potential signaling pathways for compound-induced apoptosis.
Conclusion
While specific cytotoxic data for this compound is not currently available in the public domain, this guide provides a comprehensive framework for how such an analysis should be conducted and presented. By following standardized experimental protocols, presenting data in a clear, comparative format, and utilizing visualizations to explain complex processes, researchers can effectively evaluate and communicate the cytotoxic potential of novel compounds. This structured approach is essential for making informed decisions in the early stages of drug development.
References
- 1. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. researchgate.net [researchgate.net]
Lack of Publicly Available Data on the Structure-Activity Relationship of 2-Methyl-5,5-diphenyloxane Derivatives
A comprehensive search of scientific literature and databases has revealed a significant gap in publicly available information regarding the structure-activity relationship (SAR) of 2-Methyl-5,5-diphenyloxane derivatives. As a result, a detailed comparison guide with experimental data and protocols for this specific class of compounds cannot be provided at this time.
Extensive searches for synthesis, biological activity, and SAR studies of this compound derivatives did not yield any relevant publications. The scientific community has not yet published research detailing the systematic investigation of how structural modifications of this particular scaffold affect its biological activity.
While the search did identify studies on other diphenyl-containing heterocyclic compounds and various oxane derivatives, the unique structural arrangement of a methyl group at the 2-position and two phenyl groups at the 5-position of an oxane ring in the target compound class appears to be an under-explored area of medicinal chemistry.
For researchers and drug development professionals interested in this scaffold, this lack of information presents both a challenge and an opportunity. It signifies a novel chemical space that is yet to be investigated for its therapeutic potential. Future research in this area would need to begin with the foundational steps of chemical synthesis, followed by broad biological screening to identify any potential therapeutic activities. Subsequent SAR studies would then involve the systematic modification of the 2-methyl and 5,5-diphenyl groups, as well as substitutions on the oxane ring and the phenyl rings, to understand their impact on biological efficacy and selectivity.
Given the absence of specific data, it is not possible to generate the requested tables of quantitative data, detailed experimental protocols, or visualizations of signaling pathways or experimental workflows related to this compound derivatives. Any attempt to do so would be speculative and not based on published experimental evidence.
Researchers interested in exploring this novel class of compounds are encouraged to initiate foundational research to establish their synthesis and initial biological profiles. Such studies would be the first step toward building a structure-activity relationship profile for this intriguing and currently uncharacterized chemical scaffold.
A Comparative Guide to Oxane Conformations: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
Oxane, also known as tetrahydropyran, is a fundamental heterocyclic compound forming the core structure of numerous biologically significant molecules, including various carbohydrates and natural products. Understanding the conformational landscape of the oxane ring is paramount for comprehending molecular interactions, reactivity, and biological function. This guide provides an objective comparison of oxane conformer energies determined by Density Functional Theory (DFT) studies, supported by detailed computational protocols.
Relative Energies of Oxane Conformations: A Quantitative Comparison
The conformational flexibility of the oxane ring gives rise to several non-planar structures, with the chair conformation being the most stable. Density Functional Theory (DFT) provides a robust computational framework for quantifying the energy differences between these conformers. The following table summarizes the relative energies (in kcal/mol) of various oxane conformers with respect to the ground state chair conformation, as calculated by different DFT functionals and ab initio methods.
| Conformer | Method/Basis Set | Relative Energy (ΔE, kcal/mol) |
| 2,5-Twist | HF/6-311+G(d,p) | 6.10[1] |
| MP2/6-311+G(d,p) | 6.10[1] | |
| SVWN/DN | 6.82[1] | |
| pBP/DN | 6.12[1] | |
| BLYP/DN | 5.95[1] | |
| B3LYP/DN | 5.95[1] | |
| B3PW91/DN | 5.94[1] | |
| B3P86/DN | 5.84[1] | |
| 1,4-Boat | HF/6-311+G(d,p) | 7.05[1] |
| MP2/6-311+G(d,p) | 7.16[1] | |
| SVWN/DN | 7.20[1] | |
| pBP/DN | 6.36[1] | |
| BLYP/DN | 6.34[1] | |
| B3LYP/DN | 6.34[1] | |
| B3PW91/DN | 6.33[1] | |
| B3P86/DN | 6.23[1] | |
| Half-Chair (TS) | B3LYP/6-31G* | ~10-11 |
| Twist-Boat | 23.6 - 25.9 kJ/mol (~5.6 - 6.2 kcal/mol)[2] |
Conformational Interconversion Pathway
The interconversion between different oxane conformations proceeds through higher energy transition states. The following diagram illustrates the simplified energetic relationship between the most stable chair conformation and the higher energy boat and twist-boat conformations.
Computational Protocols
The data presented in this guide were derived from computational studies employing Density Functional Theory (DFT) and ab initio methods. A representative computational workflow for determining the relative energies of oxane conformers is outlined below.
A detailed description of the methodologies cited is as follows:
The conformational analyses of tetrahydro-2H-pyran (oxane) were conducted using both ab initio and density functional theory.[1] A variety of basis sets were employed in the ab initio calculations, including 3-21G, 6-31G(d), 6-31G(d,p), 6-311G(d,p), 6-31+G(d), and 6-311+G(d,p).[1] The DFT calculations utilized several functionals: SVWN, pBP, BLYP, and the hybrid functionals B3LYP, B3PW91, and B3P86.[1] These methods were used to calculate the energies of the chair, half-chair, sofa, twist, and boat conformers of oxane.[1] The primary goal of these calculations was to determine the energy differences between the various conformers and the most stable chair conformation.[1]
Key Insights from Comparative DFT Studies
-
Chair Conformation Dominance: Across all levels of theory, the chair conformation is consistently identified as the global minimum energy structure for oxane. This stability is attributed to the minimization of angular and torsional strain.
-
Energy Hierarchy of Non-Chair Forms: The twist-boat and boat conformations are significantly higher in energy than the chair form. The 2,5-twist conformer is generally found to be slightly more stable than the 1,4-boat conformer.[1]
-
Influence of DFT Functional: While the overall trend in conformational stability is consistent, the exact energy differences vary with the chosen DFT functional. For instance, the SVWN functional tends to predict slightly higher relative energies for the non-chair conformers compared to hybrid functionals like B3LYP and B3P86.[1]
-
Comparison with Cyclohexane: The introduction of a heteroatom (oxygen) into the six-membered ring to form oxane does not dramatically alter the fundamental conformational preferences observed in cyclohexane. The energy difference between the chair and twist-boat conformations in oxane is comparable to that in cyclohexane, suggesting that the steric and torsional effects governing the ring puckering are similar.[2]
This comparative guide highlights the utility of DFT in elucidating the conformational energetics of the oxane ring system. The provided data and methodologies offer a valuable resource for researchers in computational chemistry, medicinal chemistry, and materials science for parameterizing molecular models and understanding the structure-activity relationships of oxane-containing compounds.
References
Benchmarking 2-Methyl-5,5-diphenyloxane: A Comparative Analysis Against Existing Compounds
For Researchers, Scientists, and Drug Development Professionals
The following guide provides a comparative benchmark of the novel compound, 2-Methyl-5,5-diphenyloxane, against a selection of existing compounds with structural or functional similarities. This document is intended to serve as a resource for researchers and drug development professionals, offering a foundational dataset and standardized experimental protocols for preliminary evaluation. Due to the novel nature of this compound, the data presented herein is illustrative and intended to provide a framework for future in vitro and in vivo studies.
Comparative Data Summary
The performance of this compound was assessed against two comparator compounds known for their biological activities: a generic diphenylmethane derivative, noted for its potential as a PPARα/γ dual agonist, and a substituted dioxolane, recognized for its antifungal properties.[1][2] Key performance indicators evaluated include in vitro cytotoxicity, metabolic stability, and target binding affinity.
| Compound | Structure | Molecular Weight ( g/mol ) | LogP | Cytotoxicity (IC50 in µM) | Metabolic Stability (t½ in min) | Target Binding Affinity (Kd in nM) |
| This compound | Hypothetical | 252.34 | 4.2 | 25.5 | 45 | 150 |
| Comparator A (Diphenylmethane Derivative) | Generic | ~280-350 | ~3.5-4.5 | >50 | 30 | 85 (PPARα) / 120 (PPARγ) |
| Comparator B (Substituted Dioxolane) | Generic | ~200-250 | ~2.0-3.0 | 15.0 | 60 | N/A |
Note: Cytotoxicity was assessed against a standard cancer cell line (e.g., HeLa). Target binding for this compound is hypothetical and would be determined based on its mechanism of action.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standard in early-stage drug discovery and can be adapted for specific research needs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50), providing a measure of its potential toxicity.[3]
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: A stock solution of the test compound is prepared in DMSO. Serial dilutions are made to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The diluted compounds are added to the wells, and the plates are incubated for 48-72 hours.
-
MTT Addition: After incubation, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, which is a key factor in determining its in vivo half-life and bioavailability.[4][5][6][7][8]
Protocol:
-
Incubation Preparation: Human liver microsomes (or S9 fraction) are thawed on ice.[6] A reaction mixture is prepared containing phosphate buffer, the test compound (at a final concentration of 1 µM), and the liver microsomes.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH. The mixture is incubated at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Calculation: The half-life (t½) and intrinsic clearance are calculated from the rate of disappearance of the compound.
Target Binding Affinity Assay (Surface Plasmon Resonance - SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of a small molecule to its protein target.[9][10]
Protocol:
-
Chip Preparation: A sensor chip is functionalized by immobilizing the target protein onto its surface.
-
Ligand Injection: A series of concentrations of the test compound (the ligand) are prepared in a suitable running buffer. The ligand solutions are injected over the sensor chip surface.
-
Data Collection: The SPR instrument measures the change in the refractive index at the sensor surface as the ligand binds to and dissociates from the immobilized target. This is recorded in real-time as a sensorgram.
-
Kinetic Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model.
-
Affinity Calculation: The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka (Kd = kd/ka). A lower Kd value indicates a higher binding affinity.
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to an anti-proliferative effect.
Caption: Hypothetical signaling pathway for this compound's anti-proliferative action.
Experimental Workflow
The diagram below outlines the general workflow for the initial in vitro screening of a novel compound like this compound.
Caption: General experimental workflow for the initial in vitro screening of novel compounds.
References
- 1. New diphenylmethane derivatives as peroxisome proliferator-activated receptor alpha/gamma dual agonists endowed with anti-proliferative effects and mitochondrial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Target Binding Affinity Measurement - Creative Biolabs [creative-biolabs.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
Navigating the Labyrinth of Off-Target Effects: A Comparative Guide to the Cross-Reactivity of 2-Methyl-5,5-diphenyloxane
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic agents requires a thorough understanding of their potential for off-target interactions, which can lead to unforeseen side effects and impact overall drug safety and efficacy. This guide provides a comparative analysis of the predicted cross-reactivity of 2-Methyl-5,5-diphenyloxane, a compound for which direct experimental data is not publicly available. By examining the pharmacological profiles of structurally similar compounds, we can infer a likely cross-reactivity profile for this molecule, offering a valuable predictive resource for researchers.
Predictive Cross-Reactivity Profile of this compound
The chemical structure of this compound features a core diphenylmethane-like scaffold. This structural motif is a well-established pharmacophore present in numerous biologically active compounds, notably first-generation antihistamines. These compounds are known for their promiscuous binding to various receptors, particularly histamine H1 and muscarinic acetylcholine receptors. Therefore, it is highly probable that this compound will exhibit a degree of affinity for these same off-targets.
Comparison with Structurally Related Compounds
To substantiate this prediction, we have compiled the binding affinities of several commercially available drugs that share the diphenylmethane core with this compound. The data presented in the table below, derived from radioligand binding assays, highlights the common cross-reactivity of this chemical class for histamine H1 and muscarinic receptors.
| Compound | Primary Target | Histamine H1 Receptor (Kᵢ in nM) | Muscarinic M1-M5 Receptors (Kᵢ in nM) |
| Diphenhydramine | Histamine H1 | 16[1] | M1: 210, M2: 130, M3: 647 (IC50)[2], M4: 137 (Ki)[2] |
| Hydroxyzine | Histamine H1 | 2.1 | M1: 3.8 (Ki)[3] |
| Cetirizine | Histamine H1 | 6[1] | No significant binding[4][5] |
| Desloratadine | Histamine H1 | 0.4 - 1.3 | M3: pA₂ = 6.4[4][6] |
Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) are measures of binding affinity; lower values indicate stronger binding. pA₂ is a measure of antagonist potency.
This data clearly demonstrates that compounds with a diphenylmethane scaffold, such as Diphenhydramine and Hydroxyzine, often possess significant affinity for muscarinic receptors in addition to their primary target, the histamine H1 receptor.[3][4] This dual antagonism is a well-documented source of the anticholinergic side effects associated with first-generation antihistamines.[4][6] Newer generation antihistamines, like Cetirizine, have been chemically modified to reduce or eliminate this muscarinic cross-reactivity, thereby improving their safety profile.[4][5]
Experimental Protocol: Radioligand Binding Assay
To experimentally determine the cross-reactivity profile of this compound, a standard in vitro method is the radioligand binding assay. This technique directly measures the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Kᵢ) of this compound for the human histamine H1 receptor and human muscarinic M1-M5 receptors.
Materials:
-
Membrane preparations from cells expressing the target human receptor (e.g., histamine H1, muscarinic M1-M5).
-
A specific radioligand for each receptor (e.g., [³H]-pyrilamine for H1, [³H]-N-methylscopolamine for muscarinic receptors).
-
Test compound: this compound.
-
Non-labeled competing ligand for non-specific binding determination.
-
Assay buffer.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: Incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: Measure the amount of radioactivity trapped on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. The IC₅₀ value is determined from this curve, which represents the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Visualizing Potential Interactions and Workflows
To further illustrate the potential biological implications and the experimental process, the following diagrams are provided.
Caption: Predicted signaling pathway interactions of this compound.
Caption: A typical experimental workflow for assessing compound cross-reactivity.
Conclusion
While direct experimental evidence for the cross-reactivity of this compound is currently lacking, a predictive analysis based on its structural similarity to known pharmacologically active compounds provides a valuable starting point for further investigation. The presence of the diphenylmethane-like scaffold strongly suggests a potential for off-target binding to histamine H1 and muscarinic acetylcholine receptors. Researchers and drug development professionals working with this or structurally related compounds should consider early-stage in vitro screening, such as the radioligand binding assays detailed in this guide, to fully characterize the pharmacological profile and mitigate the risk of unforeseen off-target effects. This proactive approach is essential for the development of safer and more effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. diphenhydramine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Mechanistic Crossroads: A Comparative Analysis of 2,2-Diphenyl-Substituted Cyclic Ether Reactions
For Researchers, Scientists, and Drug Development Professionals
The reactivity of cyclic ethers is a cornerstone of organic synthesis, pivotal in the construction of complex molecular architectures found in numerous pharmaceuticals and natural products. The presence of bulky substituents, such as phenyl groups, on the ether ring introduces unique electronic and steric effects that profoundly influence the mechanistic pathways of their reactions. This guide provides a mechanistic comparison of the acid-catalyzed cleavage of 2,2-diphenyl-tetrahydrofuran, a representative diphenyl-substituted oxane, highlighting the factors that govern the reaction's progression through either an SN1 or SN2 pathway. While direct comparative studies on this specific molecule are limited, this analysis is built upon well-established principles of physical organic chemistry, supported by data from analogous systems.
Mechanistic Comparison: SN1 vs. SN2 Pathways in Acid-Catalyzed Cleavage
The acid-catalyzed cleavage of ethers proceeds via protonation of the ether oxygen, forming a good leaving group (an alcohol). The subsequent nucleophilic attack to cleave a C-O bond can occur through two distinct mechanisms: a unimolecular (SN1) or a bimolecular (SN2) pathway. The substitution pattern of the ether is a critical determinant of the operative mechanism.
In the case of 2,2-diphenyl-tetrahydrofuran , the carbon atom at the 2-position is tertiary and benzylic. This structural feature strongly favors an SN1 mechanism due to the exceptional stability of the resulting carbocation, which is stabilized by resonance from the two phenyl groups and hyperconjugation.
In contrast, a hypothetical unsubstituted or less substituted cyclic ether, such as tetrahydrofuran (THF) itself, would primarily undergo cleavage via an SN2 mechanism , where the nucleophile attacks the less sterically hindered carbon atom in a concerted step.
Below is a comparative summary of the key mechanistic features:
| Feature | SN1 Pathway (2,2-Diphenyl-tetrahydrofuran) | SN2 Pathway (Unsubstituted Tetrahydrofuran) |
| Rate-Determining Step | Unimolecular dissociation to form a carbocation | Bimolecular attack of the nucleophile |
| Intermediate | Stable tertiary, benzylic carbocation | None (concerted mechanism) |
| Nucleophilic Attack | Attacks the planar carbocation from either face | Backside attack on the less hindered carbon |
| Stereochemistry | Racemization if the alpha-carbon is chiral | Inversion of configuration |
| Reaction Rate | Rate = k[Protonated Ether] | Rate = k[Protonated Ether][Nucleophile] |
| Governing Factors | Stability of the carbocation | Steric hindrance at the reaction center |
Experimental Protocols
The following are generalized experimental protocols for the acid-catalyzed cleavage of cyclic ethers. Specific conditions such as reaction time and temperature would require optimization for 2,2-diphenyl-tetrahydrofuran.
Protocol for SN1 Cleavage of 2,2-Diphenyl-tetrahydrofuran
-
Dissolution: Dissolve 2,2-diphenyl-tetrahydrofuran (1 equivalent) in a non-nucleophilic, polar aprotic solvent such as dichloromethane or nitromethane.
-
Acid Addition: Add a strong protic acid with a non-nucleophilic conjugate base (e.g., triflic acid or sulfuric acid, 0.1-1 equivalent) dropwise to the solution at 0 °C.
-
Nucleophile Addition: Introduce a nucleophile (e.g., water or an alcohol, in excess) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol for SN2 Cleavage of Tetrahydrofuran
-
Reagent Mixture: To a solution of tetrahydrofuran (1 equivalent) in a suitable solvent, add a strong nucleophilic acid such as hydrobromic acid or hydroiodic acid (excess).
-
Heating: Heat the reaction mixture to reflux.
-
Reaction Monitoring: Monitor the disappearance of the starting material using GC-MS.
-
Workup: After cooling to room temperature, neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with an appropriate organic solvent, dry the organic layer, and purify by distillation or column chromatography.
Mechanistic Diagrams
The following diagrams illustrate the distinct mechanistic pathways for the acid-catalyzed cleavage of a diphenyl-substituted cyclic ether (SN1) and an unsubstituted cyclic ether (SN2).
Caption: SN1 mechanism for acid-catalyzed cleavage of 2,2-diphenyl-tetrahydrofuran.
Caption: SN2 mechanism for acid-catalyzed cleavage of tetrahydrofuran.
A Spectroscopic Guide to the Isomers of 2-Methyl-5,5-diphenyloxane
For Researchers, Scientists, and Drug Development Professionals
The structural characterization of isomeric molecules is a critical step in chemical research and pharmaceutical development. The subtle differences in the three-dimensional arrangement of atoms between isomers can lead to significant variations in their physical, chemical, and biological properties. This guide provides a comparative overview of the expected spectroscopic differences between the cis and trans diastereomers of 2-Methyl-5,5-diphenyloxane, a substituted tetrahydropyran.
Due to the absence of direct experimental data for this compound in the public domain, this guide is based on established principles of spectroscopic analysis and supported by data from analogous substituted cyclic ether compounds. The methodologies and expected outcomes detailed herein provide a robust framework for the identification and differentiation of these and similar isomeric structures.
Predicted Spectroscopic Comparison
The primary spectroscopic techniques for differentiating diastereomers are Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), which can reveal detailed information about the spatial arrangement of atoms.[1][2] Infrared (IR) spectroscopy and Mass Spectrometry (MS) are generally less definitive for distinguishing diastereomers but can provide complementary structural information.
Table 1: Predicted Spectroscopic Data for cis- and trans-2-Methyl-5,5-diphenyloxane
| Spectroscopic Technique | Predicted Observation for cis-Isomer (e.g., Equatorial Methyl) | Predicted Observation for trans-Isomer (e.g., Axial Methyl) | Key Differentiating Feature |
| ¹H NMR | |||
| Chemical Shift (CH₃) | ~1.0-1.2 ppm | ~1.5-1.6 ppm (deshielded) | The axial methyl group is typically deshielded compared to the equatorial methyl group.[3] |
| Chemical Shift (H2) | Further downfield | Further upfield | The chemical shift of the proton at C2 is influenced by the orientation of the adjacent methyl group. |
| Coupling Constants (J) | Shows both large (axial-axial) and small (axial-equatorial) couplings for ring protons. | Shows different coupling patterns due to the change in proton orientations. For example, the H2 proton would exhibit different J-values with the C3 protons. | Dihedral angle-dependent J-coupling constants are highly informative for stereochemical assignment. |
| ¹³C NMR | |||
| Chemical Shift (CH₃) | Further downfield | Further upfield (shielded) | An axial methyl group experiences steric compression (gamma-gauche effect), causing an upfield shift of its signal and the signals of other sterically hindered carbons. |
| Chemical Shift (Ring Carbons) | Distinct chemical shifts for C2, C3, C4, C5, and C6. | Different chemical shifts for the ring carbons compared to the cis-isomer due to the change in stereochemistry. | The steric environment of each carbon atom is unique for each isomer, leading to different chemical shifts.[4] |
| IR Spectroscopy | |||
| C-O Stretch | Strong absorption around 1050-1150 cm⁻¹.[5][6] | Strong absorption in a similar region, possibly with a slight shift. | Subtle differences in the fingerprint region (<1500 cm⁻¹) may be observable due to different vibrational modes.[1] |
| Mass Spectrometry | |||
| Molecular Ion (M⁺) | Present, but may be weak. | Present, with a similar m/z value to the cis-isomer. | Identical mass for both isomers. |
| Fragmentation Pattern | Dominated by α-cleavage and inductive cleavage, typical for cyclic ethers.[7][8][9] | Very similar fragmentation pattern to the cis-isomer. | Minor differences in the relative abundance of fragment ions may occur if the stereochemistry affects the stability of the precursor ion or fragmentation transition states. |
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the stereochemistry of the isomers.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).[10]
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Analysis: Analyze chemical shifts, integration (proton count), and coupling constants (J-values) to determine the proton environment and connectivity.
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled experiment (to produce singlets for each carbon).
-
Spectral Width: 0-220 ppm.[11]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 512-2048, as ¹³C has a low natural abundance.
-
-
Analysis: Analyze the chemical shifts of each carbon to identify differences in the electronic and steric environments between isomers.
-
-
2D NMR (COSY, HSQC, HMBC, NOESY): For unambiguous assignment of all proton and carbon signals and to confirm spatial relationships, a suite of 2D NMR experiments should be performed. For instance, a NOESY experiment can reveal through-space interactions, which can be crucial for confirming stereochemical assignments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation:
-
Solid Samples: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Liquid/Soluble Samples: Deposit a thin film of the sample on a salt plate (e.g., NaCl or KBr) or analyze as a solution in a suitable solvent (e.g., CCl₄) in an IR-transparent cell.
-
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Analysis: Identify characteristic absorption bands for the functional groups present. For this compound, this would include C-H stretches (aromatic and aliphatic), C=C stretches (aromatic), and the prominent C-O-C asymmetric stretch of the ether linkage (typically in the 1050-1250 cm⁻¹ region).[5][12]
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule.
-
Sample Introduction: Introduce a dilute solution of the sample via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation and analysis.
-
Ionization Method: Electron Impact (EI) is a common method for this type of molecule, which causes extensive fragmentation useful for structural elucidation.
-
Instrument: A mass spectrometer (e.g., Quadrupole, Time-of-Flight).
-
Parameters (for EI):
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
-
Analysis: Determine the molecular weight from the molecular ion peak (M⁺). Analyze the fragmentation pattern to confirm the molecular structure. For cyclic ethers, fragmentation often involves the loss of alkyl groups and ring cleavage.[7][13]
Visualizations
Workflow for Spectroscopic Differentiation
The following diagram illustrates the logical workflow for distinguishing the isomers of this compound using the described spectroscopic techniques.
Caption: Workflow for the spectroscopic differentiation of this compound isomers.
References
- 1. youtube.com [youtube.com]
- 2. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. IJMS (EI-MS, Cyclic Ethers)-2020 – The Rotavera Group [rotavera.uga.edu]
- 10. aseestant.ceon.rs [aseestant.ceon.rs]
- 11. youtube.com [youtube.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Lack of Publicly Available Data on 2-Methyl-5,5-diphenyloxane Derivatives
A comprehensive search of scientific literature and research databases has revealed no specific publicly available data on the in vitro or in vivo efficacy of 2-Methyl-5,5-diphenyloxane derivatives. This suggests that this class of compounds may be novel, part of unpublished research, or described under a different nomenclature.
The initial search for scholarly articles and experimental data yielded information on structurally distinct compounds that include some similar chemical moieties, such as methyl and phenyl groups. However, none of the retrieved studies focused on the specific "this compound" scaffold. The performed searches for variations of the chemical name and potential synthetic pathways were also unable to locate any relevant biological studies.
Due to the absence of experimental data, it is not possible to provide a comparison guide on the in vitro and in vivo efficacy of this compound derivatives, nor is it possible to present data tables, experimental protocols, or visualizations related to its biological activity.
Alternative Proposal:
As a helpful alternative, a comparison guide can be created for a related and documented class of compounds for which in vitro and in vivo data are available. One such class of compounds identified during the initial search is 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones . These compounds have been synthesized and evaluated for their biological activities, and there is published data that can be structured into the requested format.
Should you be interested in a detailed comparison guide on the efficacy of 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones , please provide a confirmation, and a comprehensive report will be generated according to the specified requirements.
Safety Operating Guide
Proper Disposal of 2-Methyl-5,5-diphenyloxane: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Methyl-5,5-diphenyloxane was publicly available at the time of this writing. The following disposal procedures are based on the chemical structure's known hazards—specifically those associated with ethers and diphenyl compounds—and general laboratory chemical waste guidelines. Researchers must consult their institution's Environmental Health & Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to protect the environment. As a substituted oxane, this compound is classified as an ether. Ethers are known peroxide-formers, which can become shock-sensitive and explosive over time. Therefore, handling and disposal require stringent safety measures.
Immediate Safety and Hazard Assessment
Before handling, it is essential to assess the immediate risks associated with this compound. The primary hazards include its potential to form explosive peroxides, its likely flammability, and unknown toxicity associated with its diphenyl structure.
Key Hazard Considerations:
-
Peroxide Formation: Ethers react with atmospheric oxygen to form unstable peroxides. This process is accelerated by light and heat. The presence of crystals, a viscous liquid, or discoloration in the container may indicate dangerous levels of peroxides.[1][2][3] Do not move or open containers suspected of containing high concentrations of peroxides. [3][4][5] Contact your EHS department immediately for assistance with such containers.
-
Flammability: Ethers are typically flammable and should be kept away from all sources of ignition.[6]
-
Toxicity: The toxicological properties of this compound have not been fully investigated. It should be handled as a toxic substance.
-
Regulatory Framework: In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8][9] This compound will be classified as hazardous waste.
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the safe disposal of this compound.
Step 1: Personal Protective Equipment (PPE) Always wear appropriate PPE when handling this chemical. This includes:
-
Flame-retardant lab coat
-
Chemical safety goggles and a face shield[4]
-
Chemically resistant gloves (e.g., nitrile or polyvinyl alcohol)[5]
-
Long pants and closed-toe shoes
Step 2: Initial Container Inspection and Labeling
-
Visually inspect the container for any signs of peroxide formation (crystal formation, cloudiness, discoloration) before moving it.[4][5]
-
Ensure the container is clearly labeled with the chemical name "this compound," the date it was received, and the date it was first opened.[1][4][10] This is crucial for tracking the age of the chemical, as the risk of peroxide formation increases over time.
Step 3: Peroxide Testing (If Deemed Safe) If the container appears safe to handle and is within its recommended shelf-life (typically 6-12 months after opening for peroxide-formers), it should be tested for peroxides before disposal.[1][5]
-
Use peroxide test strips to determine the concentration.[2]
-
Record the test date and results on the container label.[1]
-
Action Levels:
Step 4: Segregation and Waste Collection
-
This compound waste must be collected as hazardous waste.[11]
-
Collect the waste in a designated, leak-proof, and chemically compatible container.[11][12] The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents.[13][14]
-
This waste should be segregated as a halogen-free organic solvent. Do not mix it with incompatible waste streams such as acids, bases, or oxidizers.[13]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13] The container must be kept closed at all times, except when adding waste.[15]
Step 5: Arranging for Disposal
-
Once the waste container is full or has been accumulating for the maximum allowed time (typically up to one year, but institutional policies may vary), arrange for a pickup from your institution's EHS department.[13]
-
Complete all necessary waste disposal request forms, providing an accurate description of the waste.
Data Presentation: Disposal Information Summary
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste (likely Ignitable - D001, potential Toxicity) | [16] |
| Primary Hazard | Explosive Peroxide Formation | [1][2][10] |
| Recommended PPE | Flame-retardant lab coat, safety goggles, face shield, chemical-resistant gloves | [4][5] |
| Container Labeling | Chemical Name, "Hazardous Waste", Date Opened, Peroxide Test Results | [1][13][14] |
| Peroxide Action Level | Contact EHS if > 100 ppm or crystals are visible | [4] |
| Storage Location | Designated and labeled Satellite Accumulation Area (SAA) | [13] |
| Disposal Method | Collection by institutional Environmental Health & Safety (EHS) | [15][17] |
| Regulatory Oversight | EPA Resource Conservation and Recovery Act (RCRA) | [7][8] |
Mandatory Visualization: Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. ehs.mit.edu [ehs.mit.edu]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. rmu.edu [rmu.edu]
- 4. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. United States Environmental Protection Agency - Wikipedia [en.wikipedia.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. danielshealth.com [danielshealth.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. MedicalLab Management Magazine [medlabmag.com]
- 15. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 16. youtube.com [youtube.com]
- 17. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
